4-Pivalamidophenylboronic acid
Description
Properties
IUPAC Name |
[4-(2,2-dimethylpropanoylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-11(2,3)10(14)13-9-6-4-8(5-7-9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNCMGDXLWQRHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624782 | |
| Record name | [4-(2,2-Dimethylpropanamido)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182344-22-5 | |
| Record name | B-[4-[(2,2-Dimethyl-1-oxopropyl)amino]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182344-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(2,2-Dimethylpropanamido)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Pivalamidophenylboronic Acid: Synthesis, Characterization, and Application in Modern Drug Discovery
For Immediate Release
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals on the Strategic Utility of 4-Pivalamidophenylboronic Acid.
[City, State, January 9, 2026] – In the landscape of modern medicinal chemistry, the strategic construction of complex molecular architectures is paramount. Among the vast arsenal of chemical building blocks, arylboronic acids stand out for their versatility, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of this compound (CAS No. 182344-22-5), a key intermediate for researchers and drug development professionals. We will delve into its synthesis, comprehensive characterization, and its application in the synthesis of bioactive molecules, supported by field-proven insights and detailed protocols.
Core Compound Specifications
This compound is a valuable reagent in organic synthesis, prized for its role in creating carbon-carbon bonds, which are fundamental to the structure of many pharmaceutical compounds.[1] The pivalamido group offers distinct steric and electronic properties that can enhance stability and influence the selectivity and yield of coupling reactions.[1]
| Property | Value |
| CAS Number | 182344-22-5 |
| Molecular Formula | C₁₁H₁₆BNO₃ |
| Molecular Weight | 221.07 g/mol |
| IUPAC Name | (4-pivalamidophenyl)boronic acid |
| Synonyms | N-(4-boronophenyl)pivalamide |
| Storage Conditions | 2-8°C, under inert gas |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through a two-step process starting from 4-aminophenylboronic acid. This protocol is designed to be a self-validating system, with clear causality behind each experimental choice.
Diagram of the Synthetic Workflow
Caption: Synthetic route to this compound.
Experimental Protocol
Materials:
-
4-Aminophenylboronic acid
-
Pivaloyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminophenylboronic acid (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution. The use of a base is crucial to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.
-
Acylation: Add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 15-20 minutes. The slow addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. The acidic wash removes excess pyridine, while the bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel to yield this compound as a white to off-white solid.
Comprehensive Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the tert-butyl protons. The aromatic protons typically appear as two doublets in the range of 7.5-8.0 ppm. The amide proton (NH) will present as a broad singlet, and the nine equivalent protons of the tert-butyl group will appear as a sharp singlet around 1.3 ppm.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the tert-butyl group. The carbon attached to the boron atom will also be observable.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. The expected [M+H]⁺ or [M-H]⁻ ion should be observed.
Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a cornerstone reagent for the synthesis of biaryl compounds, a common motif in many biologically active molecules.[2] The Suzuki-Miyaura coupling reaction provides a powerful and versatile method for the formation of C-C bonds.[3]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Synthesis of a Biaryl Amide RORγt Inhibitor Precursor
This protocol is adapted from the synthesis of potent, orally bioavailable, and CNS penetrant RORγt inhibitors, demonstrating the practical application of arylboronic acids in medicinal chemistry.[4][5]
Materials:
-
This compound (or a suitable protected analogue like (4-(tert-butoxycarbonylamino)phenyl)boronic acid)
-
Aryl halide (e.g., a substituted bromopyridine)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane and water)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst (0.05 equivalents).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir vigorously for 4-12 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the desired biaryl amide product.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an irritant and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its robust performance in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl scaffolds, which are prevalent in a wide range of therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers and scientists to effectively utilize this key reagent in their synthetic endeavors, ultimately accelerating the development of novel therapeutics.
References
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- Ertl, P., & Rohde, B. (2012). Which boronic acids are used most frequently for the synthesis of bioactive molecules. ChemRxiv.
- Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Royal Society of Chemistry. Accessed January 9, 2026.
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- Boronic acids used most frequently in the synthesis of bioactive molecules.
- Synthesis of biologically active boron-containing compounds. PubMed Central. Accessed January 9, 2026.
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Wiley Online Library. Accessed January 9, 2026.
- Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Accessed January 9, 2026.
- Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. PubMed Central. Accessed January 9, 2026.
- Suzuki Coupling. Organic Chemistry Portal. Accessed January 9, 2026.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- Experimental and theoretical, 1 H and 13 C NMR isotropic chemical...
- Discovery of Biaryl Amide Derivatives as Potent, Selective, and Orally Bioavailable RORγt Agonists for Cancer Immunotherapy. PubMed. Accessed January 9, 2026.
- US20130331602A1 - Process for preparing 4-borono-l-phenylalanine.
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Accessed January 9, 2026.
- Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PubMed Central. Accessed January 9, 2026.
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- Squaryl molecular metaphors – application to rational drug design and imaging agents. Beilstein Journal of Organic Chemistry. Accessed January 9, 2026.
- Expanding chemical space by para-C−H arylation of arenes. PubMed Central. Accessed January 9, 2026.
- Examples of biaryl structure applications.
- N-(4-Methoxyphenyl)pivalamide. PubMed Central. Accessed January 9, 2026.
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Accessed January 9, 2026.
- WO2017191565A1 - Process for preparation of macitentan.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Accessed January 9, 2026.
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A Technical Guide to 4-Pivalamidophenylboronic Acid: Properties, Applications, and Protocols for Advanced Synthesis
Abstract
This technical guide provides a comprehensive overview of 4-Pivalamidophenylboronic acid, a key building block in modern organic synthesis. The document details the compound's fundamental physicochemical properties, with its molecular weight serving as a cornerstone for stoichiometric calculations in reaction chemistry. The primary focus is its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a vital tool in pharmaceutical research and drug development for the construction of biaryl scaffolds.[1] This guide elucidates the mechanistic underpinnings of the Suzuki-Miyaura reaction, provides a detailed and validated experimental protocol, and discusses the critical role of each reaction component. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic workflows.
Introduction: The Ascendancy of Boronic Acids in Drug Discovery
The incorporation of the boronic acid moiety into organic molecules has revolutionized medicinal chemistry and materials science.[2] Once perceived as niche reagents, boronic acids are now central to the construction of complex molecular architectures, largely due to their unique reactivity and stability. Their prominence surged with the advent of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, which enables the efficient formation of carbon-carbon bonds.[3][4]
This capability is paramount in drug discovery, where the biaryl motif is a common feature in pharmacologically active compounds. Boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib, have demonstrated clinical success, demystifying earlier concerns about toxicity and paving the way for broader applications.[2][5] this compound emerges as a particularly valuable reagent in this class. The pivalamido group enhances the compound's stability and favorably influences its electronic and steric properties, often leading to improved selectivity and higher yields in coupling reactions.[1]
Physicochemical Properties of this compound
A precise understanding of a reagent's properties is fundamental to its successful application. The molecular weight dictates all stoichiometric considerations, while other parameters inform handling, storage, and reactivity.
| Property | Value | Source |
| Molecular Weight | 221.07 g/mol | [6][7] |
| Chemical Formula | C₁₁H₁₆BNO₃ | [6][7] |
| CAS Number | 182344-22-5 | [6][7][8] |
| IUPAC Name | (4-pivalamidophenyl)boronic acid | [6] |
| Purity | Typically ≥98% | [6] |
| Appearance | White to off-white solid | |
| Storage | 2-8°C, under inert gas | [1] |
| Hazard Information | Irritant; may cause skin and eye irritation | [7] |
The pivaloyl (tert-butylcarbonyl) group is not merely passive. Its steric bulk can influence the orientation of the molecule during the transmetalation step of the catalytic cycle, and its electron-donating nature through resonance can modulate the nucleophilicity of the boronic acid, impacting reaction kinetics and efficiency.
The Suzuki-Miyaura Cross-Coupling: Mechanistic Rationale
The Suzuki-Miyaura reaction is a robust and versatile method for synthesizing biaryls, vinylarenes, and polyenes. The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. The base (e.g., K₃PO₄, Cs₂CO₃) is critical here; it forms a more nucleophilic boronate species [-B(OH)₃]⁻, which facilitates the transfer of the aryl group to the electropositive palladium center.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with this compound
This protocol provides a robust, self-validating methodology for the coupling of this compound with a representative aryl bromide.
Objective: To synthesize N-(4'-methyl-[1,1'-biphenyl]-4-yl)pivalamide.
Reagents:
-
This compound (1.0 eq.)
-
4-Bromotoluene (1.1 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq.)
-
XPhos (0.04 eq.)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq.)
-
Toluene (solvent)
-
Water (co-solvent)
Equipment:
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware
-
Heating mantle or oil bath
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromotoluene, potassium phosphate, Palladium(II) Acetate, and the XPhos ligand.
-
Causality: Combining the solid reagents first in a dry vessel prevents premature reaction or degradation. XPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes the oxidative addition of the aryl halide, which can be challenging with less reactive partners.[3]
-
-
Inert Atmosphere Establishment: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Causality: This degassing procedure is absolutely critical. The active Pd(0) species is readily oxidized by atmospheric oxygen, which would poison the catalyst and halt the reaction. An inert atmosphere protects the catalyst throughout the reaction.[3]
-
-
Solvent Addition: Through the septum, add degassed toluene followed by degassed water via syringe to achieve a typical solvent ratio of 4:1 to 10:1 (toluene:water).
-
Causality: The solvent system is biphasic. The organic phase (toluene) dissolves the aryl halide and the catalyst complex, while the aqueous phase dissolves the inorganic base (K₃PO₄). The reaction occurs at the interface. Degassing the solvents beforehand removes dissolved oxygen.[3]
-
-
Reaction Execution: Lower the flask into a preheated oil bath set to 80-100 °C. Stir the mixture vigorously to ensure adequate mixing between the two phases.
-
Causality: Heating provides the necessary activation energy for the reaction, particularly the oxidative addition step. Vigorous stirring maximizes the interfacial area between the organic and aqueous phases, which is essential for the base to activate the boronic acid and for transmetalation to occur.
-
-
Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Causality: Regular monitoring prevents unnecessary heating of the product, which could lead to degradation, and confirms the consumption of starting materials.
-
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Causality: This standard aqueous work-up removes the inorganic base and other water-soluble byproducts.
-
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-(4'-methyl-[1,1'-biphenyl]-4-yl)pivalamide.
-
Causality: Chromatography separates the desired product from any unreacted starting material, catalyst residues, and organic byproducts, ensuring high purity.
-
References
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Introduction: The Strategic Importance of 4-Pivalamidophenylboronic Acid
An In-Depth Technical Guide to the Synthesis of 4-Pivalamidophenylboronic Acid
This compound is a pivotal building block in modern organic synthesis, primarily valued as a key intermediate for Suzuki-Miyaura cross-coupling reactions.[1] Its structural features—a stable, sterically hindered pivalamide group and a versatile boronic acid moiety—make it an indispensable reagent for constructing complex biaryl structures. These structures are central to the development of numerous active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][2] The pivaloyl group not only imparts stability but also serves as a protected form of an aniline, offering synthetic flexibility for further functionalization.
This guide provides a comprehensive exploration of the primary and alternative synthetic pathways to this compound. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations that govern the synthesis.
Primary Synthesis Pathway: Direct Acylation of 4-Aminophenylboronic Acid
The most direct and widely employed route to this compound involves the nucleophilic acyl substitution of 4-aminophenylboronic acid with pivaloyl chloride. This approach is favored for its efficiency and high atom economy.
Reaction Scheme & Mechanism
The core of this synthesis is the formation of an amide bond. The lone pair of electrons on the nitrogen atom of 4-aminophenylboronic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming the stable amide product. A base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: Alternative two-step synthesis via borylation of an aryl halide.
Rationale for Experimental Design
-
Step 1 (Acylation) : This step is identical in principle to the primary pathway, protecting the amine and creating the pivalamide intermediate.
-
Step 2 (Borylation) : This is the key transformation.
-
Lithium-Halogen Exchange : A strong organolithium base, such as tert-butyllithium (t-BuLi), is used at very low temperatures (-78 °C) to selectively abstract the bromine atom, generating a highly reactive aryllithium intermediate. [3] * Borylation : The aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate B(OMe)₃. [3][4] * Hydrolysis : An acidic workup is required to hydrolyze the resulting boronate ester to the final boronic acid product. [3] This method offers a powerful way to synthesize arylboronic acids from readily available aryl halides, providing an essential alternative to direct functionalization.
-
Application in Suzuki-Miyaura Cross-Coupling
The utility of this compound is most profoundly demonstrated in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is one of the most robust methods for forming C(sp²)-C(sp²) bonds. [5][6] In this reaction, the boronic acid is activated by a base to form a boronate species. This facilitates the transmetalation step with the palladium(II) complex, which has already undergone oxidative addition with an aryl halide. The final step, reductive elimination, expels the palladium(0) catalyst and generates the new biaryl product. [5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of this compound is a well-established and critical process for advancing chemical and pharmaceutical research. The primary pathway via direct acylation of 4-aminophenylboronic acid offers an efficient and straightforward route. For situations where starting materials dictate a different approach, the borylation of an N-protected aryl halide provides a robust alternative. A thorough understanding of the mechanisms and the rationale behind the experimental conditions, as detailed in this guide, empowers researchers to optimize these syntheses for scalability, purity, and yield, thereby accelerating the discovery and development of novel chemical entities.
References
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An In-Depth Technical Guide to the Spectral Characteristics of 4-Pivalamidophenylboronic Acid
This guide provides a comprehensive analysis of the spectral data for 4-pivalamidophenylboronic acid, a key intermediate in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions.[1][2] Its utility in the construction of complex biaryl scaffolds, often found in pharmaceuticals and functional materials, necessitates a thorough understanding of its structural and spectroscopic properties. This document is intended for researchers, scientists, and professionals in drug development, offering both predicted spectral data based on analogous compounds and detailed experimental protocols for its characterization.
Molecular Structure and its Spectroscopic Implications
This compound combines the structural features of a phenylboronic acid and a pivalamide. The phenylboronic acid moiety is the reactive center for cross-coupling reactions, while the pivalamido group, with its bulky tert-butyl substituent, influences the molecule's electronic properties, solubility, and stability. These structural characteristics give rise to distinct signatures in various spectroscopic analyses.
Synthesis of this compound
A reliable method for the synthesis of this compound involves the acylation of 4-aminophenylboronic acid with pivaloyl chloride. This procedure is adapted from a known method for the synthesis of 4-acetamidophenylboronic acid.[3]
Experimental Protocol:
-
Dissolution: In a three-necked flask, dissolve 4-aminophenylboronic acid (1 equivalent) in a suitable solvent such as chloroform (e.g., 10 mL per gram of starting material).
-
Cooling: Stir the solution and cool it to 5 °C using an ice bath.
-
Acylation: Slowly add pivaloyl chloride (1.1 to 1.5 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours.
-
Work-up: Quench the reaction by adding water. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and then dry under vacuum to yield this compound.
Caption: Synthetic scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Below are the predicted ¹H and ¹³C NMR spectral data, based on the analysis of analogous compounds such as 4-acetamidophenylboronic acid and the known effects of the pivaloyl group.[3][4]
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 - 7.9 | d | 2H | Aromatic (ortho to -B(OH)₂) | Protons ortho to the electron-withdrawing boronic acid group are deshielded.[5] |
| ~7.6 - 7.7 | d | 2H | Aromatic (ortho to -NHCO) | Protons ortho to the amide group are also deshielded, but to a slightly lesser extent than those ortho to the boronic acid. |
| ~9.5 - 10.5 | s (broad) | 1H | Amide (-NH) | The amide proton signal is typically broad and appears downfield. |
| ~8.0 (broad) | s | 2H | Boronic acid (-B(OH)₂) | The protons of the boronic acid hydroxyl groups are acidic and often appear as a broad singlet. |
| ~1.3 | s | 9H | tert-Butyl (-C(CH₃)₃) | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet.[6][7] |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~176 - 178 | Carbonyl (C=O) | The carbonyl carbon of the amide group is significantly deshielded.[8] |
| ~140 - 142 | Aromatic (C-NHCO) | The aromatic carbon attached to the amide nitrogen. |
| ~135 - 137 | Aromatic (ortho to -B(OH)₂) | Aromatic carbons ortho to the boronic acid group. |
| ~130 - 132 | Aromatic (C-B(OH)₂) | The ipso-carbon attached to the boron atom often shows a broader signal and can sometimes be difficult to observe. |
| ~118 - 120 | Aromatic (ortho to -NHCO) | Aromatic carbons ortho to the amide group. |
| ~39 - 41 | Quaternary C (-C (CH₃)₃) | The quaternary carbon of the tert-butyl group.[9] |
| ~27 - 29 | Methyl (-C(CH₃ )₃) | The three equivalent methyl carbons of the tert-butyl group.[9] |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.[10]
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The predicted key vibrational frequencies are listed below.[11][12][13][14]
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Description |
| ~3400 - 3200 | O-H Stretch (broad) | Characteristic broad absorption due to hydrogen-bonded hydroxyl groups of the boronic acid. |
| ~3300 | N-H Stretch | Amide N-H stretching vibration.[11][12][13] |
| ~1660 - 1680 | C=O Stretch (Amide I) | Strong absorption due to the carbonyl group of the amide.[11][12][14] |
| ~1600, ~1500 | C=C Stretch (Aromatic) | Absorptions characteristic of the aromatic ring. |
| ~1530 | N-H Bend (Amide II) | Bending vibration of the N-H bond coupled with C-N stretching.[12] |
| ~1350 - 1410 | B-O Stretch | Asymmetric stretching of the B-O bonds in the B(OH)₂ group. |
| ~1100 - 1200 | C-N Stretch | Stretching vibration of the carbon-nitrogen bond of the amide. |
| ~700 - 750 | C-H Bend (Aromatic) | Out-of-plane bending of the C-H bonds on the 1,4-disubstituted benzene ring. |
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of this compound with ~100 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The expected molecular ion peak for C₁₁H₁₆BNO₃ would be at m/z 221.12.
-
Major Fragmentation Pathways:
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this type of molecule.
-
Analysis: The mass-to-charge ratio of the ions is determined by a mass analyzer (e.g., quadrupole, time-of-flight).
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
References
- Infrared spectroscopic studies of amides and anilides
- (4-Pivalamidophenyl)boronic acid - MySkinRecipes
- INFRARED SPECTROSCOPY - St.
- The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids
- 10.7: Functional Groups and IR Tables - Chemistry LibreTexts
- DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components | ACS Omega
- 4-Acetamidophenylboronic Acid | High-Purity RUO - Benchchem
- (4-ACETAMIDOMETHYLPHENYL)BORONIC ACID(850568-41-1) 1H NMR spectrum
- a practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester
- 4-acetamidophenylboronic acid (C8H10BNO3) - PubChemLite
- Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem
- 4-Acetamidophenylboronic acid - Chem-Impex
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry | Analytical Chemistry
- Methyl pivaloylacet
- Pivaloyl chloride(3282-30-2) 13C NMR spectrum
- Pivaloyl chloride(3282-30-2) 1H NMR spectrum
- (4-Pivalamidophenyl)boronic acid - MySkinRecipes
- 4-Acetamidophenylboronic acid 101251-09-6 - Sigma-Aldrich
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- Pivaloylchloride - Optional[1H NMR] - Spectrum - SpectraBase
- 4-Acetamidophenylboronic acid | C8H10BNO3 | CID 2734657 - PubChem
- A kind of preparation method of 4 amino phenyl boronic acid derivative - Google P
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
- Fragment
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-
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- 4-Aminophenylboronic acid pinacol ester 97 214360-73-3 - Sigma-Aldrich
- Mass Spectrometry - Fragmentation P
- CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google P
- Synthesis method of pyrazole-4-boronic acid pinacol ester - Google P
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- 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14.
- Synthesis of poly(4‐vinylphenylpinacol boronate ester) (PSBPin).
- A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester | Request PDF
- Recent Advances in the Synthesis of Borinic Acid Deriv
- c) In the 1HNMR spectrum for 4-methylphenylboronic | Chegg.com
- 4-ACETAMIDOBUTYRIC ACID(3025-96-5) 13C NMR spectrum
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- 13-C NMR Chemical Shift Table.pdf
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An In-Depth Technical Guide to the Solubility of 4-Pivalamidophenylboronic Acid in Organic Solvents
Introduction: The Critical Role of Solubility in the Application of 4-Pivalamidophenylboronic Acid
This compound, a key building block in modern organic synthesis, has garnered significant attention, particularly in the realm of drug discovery and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds is well-documented, enabling the construction of complex molecular architectures found in numerous pharmaceuticals and functional materials.[1][2] The pivalamido group imparts unique stability and electronic properties, influencing the selectivity and yield of these coupling reactions.[1] However, the successful application of this versatile reagent is fundamentally governed by a critical, yet often overlooked, physical property: its solubility in organic solvents.
This guide provides a comprehensive exploration of the solubility characteristics of this compound. Moving beyond a simple tabulation of data, we will delve into the molecular principles that dictate its solubility, offer field-proven methodologies for its experimental determination, and provide a practical framework for solvent selection in research and development settings. For the drug development professional, understanding and predicting solubility is paramount for reaction optimization, purification, and formulation, ultimately impacting the efficiency and scalability of synthetic routes.
Molecular Structure and its Influence on Solubility
The solubility of a compound is a complex interplay of intermolecular forces between the solute (this compound) and the solvent. A guiding principle in predicting solubility is the concept of "like dissolves like," which underscores the importance of matching polarity between the solute and solvent.[3]
The structure of this compound features distinct polar and non-polar regions that dictate its solubility profile:
-
The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a weak Lewis acid. This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, THF).
-
The Phenyl Ring: This aromatic core is non-polar and contributes to solubility in solvents with similar characteristics through van der Waals forces.
-
The Pivalamido Group (-NHC(O)C(CH₃)₃): This group has a polar amide linkage capable of hydrogen bonding, but the bulky, non-polar tert-butyl group can sterically hinder these interactions and also contributes to solubility in less polar solvents.
The interplay of these features suggests that this compound will exhibit favorable solubility in polar organic solvents, with reduced solubility in non-polar hydrocarbon solvents. It is also important to consider that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can impact solubility measurements.[4]
Solubility Profile of this compound in Common Organic Solvents
While precise quantitative solubility data for this compound is not extensively published, we can infer its likely solubility based on the known behavior of structurally similar arylboronic acids and general principles of chemical interactions.[5][6][7][8] The following table provides a qualitative and estimated summary of its solubility in a range of common organic solvents.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of the alcohols can engage in strong hydrogen bonding with the boronic acid and amide functionalities. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents can act as hydrogen bond acceptors for the boronic acid's hydroxyl groups and the amide N-H. The overall polarity of the solvent facilitates the dissolution of the polar functional groups. Phenylboronic acid itself shows high solubility in ketones and ethers.[5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can interact with the phenyl ring and, to a lesser extent, the polar functional groups. Chloroform has been shown to be a good solvent for some boronic acid esters.[6] |
| Ethers | Diethyl Ether | Moderate | While less polar than THF, diethyl ether can still engage in some hydrogen bonding and solvate the molecule. Phenylboronic acid exhibits high solubility in ethers.[5] |
| Aromatic | Toluene | Low | The non-polar nature of toluene interacts favorably with the phenyl ring, but it is a poor solvent for the highly polar boronic acid and amide groups. |
| Aliphatic | Hexane, Heptane | Insoluble | These non-polar solvents have very weak interactions with the polar functional groups of this compound, leading to poor solvation. Phenylboronic acid has very low solubility in hydrocarbon solvents.[5] |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent. This method is a self-validating system, ensuring accuracy and reproducibility.
Diagram of the Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Detailed Methodology
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound into a glass vial with a screw cap. The excess is crucial to ensure that the solution reaches saturation.
-
Add a precise volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath or shaker. Temperature control is critical as solubility is temperature-dependent.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should have a constant amount of undissolved solid at the bottom.
-
-
Phase Separation:
-
Allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.
-
For finer particles, centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.
-
-
Quantification:
-
Accurately transfer a known volume of the filtered saturated solution into a pre-weighed vial.
-
Evaporate the solvent completely under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is fully removed, weigh the vial containing the dried solute.
-
The difference in weight gives the mass of dissolved this compound.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of aliquot (L))
-
To express solubility in mol/L, divide the result by the molecular weight of this compound (221.07 g/mol ).[9]
-
Causality in Experimental Design: Why This Protocol Works
-
Use of Excess Solute: This ensures that the solution is truly saturated, representing the maximum amount of solute that can dissolve under the specified conditions.
-
Constant Temperature: Solubility is highly sensitive to temperature fluctuations. Maintaining a constant temperature is essential for obtaining reproducible and accurate data.
-
Extended Equilibration Time: This allows the dynamic process of dissolution and precipitation to reach a steady state, ensuring that the measured concentration is the true equilibrium solubility.
-
Filtration of Supernatant: This step is critical to remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.
-
Gravimetric Analysis: The evaporation and weighing of the dissolved solid is a direct and robust method for quantification, minimizing the need for analytical standards and calibration curves that might be required for spectroscopic methods.
Conclusion: A Practical Framework for Researchers
Understanding the solubility of this compound is not merely an academic exercise; it is a cornerstone of its practical application. This guide has provided a comprehensive overview of the factors influencing its solubility, a qualitative assessment of its behavior in various organic solvents, and a detailed, validated protocol for its experimental determination. By leveraging this knowledge, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the pace of innovation. The principles and methodologies outlined herein provide a robust framework for navigating the challenges associated with the solubility of this important synthetic building block.
References
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.
- Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid...
- Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.
- MDPI. (2022). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules.
- Wikipedia. (n.d.). Phenylboronic acid.
- MySkinRecipes. (n.d.). (4-Pivalamidophenyl)boronic acid.
- Angene Chemical. (2021). Safety Data Sheet.
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Navigating the Nuances of 4-Pivalamidophenylboronic Acid: An In-depth Technical Guide to Stability and Storage
For Immediate Release
[SHANGHAI, CN – January 9, 2026] – As the landscape of drug discovery and development continues to evolve, the demand for robust and well-characterized building blocks is paramount. 4-Pivalamidophenylboronic acid, a key intermediate in the synthesis of various pharmaceutical candidates, presents unique challenges and opportunities related to its chemical stability. This technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stability profile of this compound, offering field-proven insights into its optimal storage and handling.
Understanding the Core Moiety: The Inherent Reactivity of Arylboronic Acids
Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the very features that make them versatile reagents also contribute to their inherent instability. The boron atom in this compound is electrophilic and susceptible to a variety of transformations that can impact its purity and reactivity over time. Understanding these potential degradation pathways is the first step toward ensuring the long-term integrity of this critical reagent.
The stability of arylboronic acids is influenced by several factors, including substitution on the aromatic ring, moisture content, temperature, light exposure, and pH. The presence of the pivalamido group at the 4-position of the phenyl ring introduces specific electronic and steric effects that modulate the reactivity of the boronic acid moiety.
Key Degradation Pathways of this compound
Based on extensive studies of analogous arylboronic acids, two primary degradation pathways are of significant concern for this compound:
Formation of Boroxines (Anhydrides)
Arylboronic acids have a propensity to undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2] This is a reversible equilibrium process that is highly sensitive to the presence of water.[1] In a dry environment, the equilibrium favors the formation of the boroxine. Conversely, in the presence of moisture, the boroxine can hydrolyze back to the monomeric boronic acid.[3]
While boroxine formation is a common phenomenon, it can be problematic for several reasons:
-
Stoichiometry: The conversion to a trimer alters the molecular weight, leading to inaccuracies in weighing and stoichiometric calculations for subsequent reactions.
-
Solubility: Boroxines often exhibit different solubility profiles compared to their corresponding boronic acids.
-
Reactivity: Although often still reactive in cross-coupling reactions, the kinetics and overall efficiency can be affected.
The equilibrium between the boronic acid and its boroxine is influenced by temperature, with higher temperatures generally favoring boroxine formation in the solid state by driving off water.[1]
Caption: Reversible equilibrium between this compound and its boroxine.
Protodeboronation
Protodeboronation is an irreversible degradation pathway where the carbon-boron bond is cleaved, resulting in the formation of the corresponding arene (in this case, pivalanilide) and boric acid.[4] This process is often promoted by moisture and can be accelerated by acidic or basic conditions.[4] The rate of protodeboronation is highly dependent on the electronic properties of the substituents on the aryl ring.[4]
The pivalamido group is an electron-donating group, which can influence the susceptibility of the C-B bond to cleavage. While detailed kinetic studies on this compound are not extensively published, general trends suggest that both electron-donating and strongly electron-withdrawing groups can affect the rate of protodeboronation depending on the pH.[4]
Caption: Irreversible protodeboronation of this compound.
Oxidation
Oxidative degradation of the boronic acid moiety is another potential stability concern, particularly in the presence of oxidizing agents or under prolonged exposure to air.[5][6] This can lead to the formation of phenolic byproducts. The susceptibility to oxidation is a known characteristic of many boronic acids and can be influenced by factors such as pH and the presence of catalysts.[6]
Recommended Storage and Handling Conditions
To mitigate the degradation pathways discussed above and ensure the long-term stability and purity of this compound, the following storage and handling conditions are strongly recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Lower temperatures slow down the rates of all chemical degradation pathways, including protodeboronation and the establishment of the boroxine equilibrium. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere minimizes exposure to atmospheric moisture, thereby inhibiting boroxine hydrolysis and protodeboronation. It also protects against oxidative degradation.[7] |
| Moisture | Store in a desiccator over a suitable drying agent (e.g., Drierite, silica gel) | Rigorous exclusion of moisture is critical to prevent both the hydrolysis of any formed boroxine and to minimize the rate of protodeboronation.[1][3] |
| Light | Store in an amber vial or in the dark | While specific photostability data for this compound is not widely available, many organic molecules are sensitive to light. Protection from light is a prudent measure to prevent potential photodegradation. |
| Container | Tightly sealed, non-reactive container (e.g., glass) | A tightly sealed container is essential to maintain the inert atmosphere and prevent moisture ingress. Glass is generally preferred for its inertness. |
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of this compound in research and development, it is crucial to have robust analytical methods to assess its purity and degradation products. The following outlines a general protocol for a forced degradation study, which is a valuable tool for understanding the stability of a compound under various stress conditions.[8][9]
Analytical Methodology
A stability-indicating analytical method is essential to separate the intact this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.[10]
Recommended HPLC Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method development and validation are critical to ensure that the method can accurately and precisely quantify the parent compound and its degradants.
Forced Degradation Study Protocol
The goal of a forced degradation study is to intentionally degrade the sample to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[11][12]
Workflow for Forced Degradation Study:
Caption: General workflow for a forced degradation study of this compound.
Step-by-Step Protocol:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the sample before analysis.[9]
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the sample before analysis.[9]
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified time.[8]
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) for an extended period.[8]
-
Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][14]
-
-
Analysis: Analyze the stressed samples at various time points using the validated stability-indicating HPLC method.
-
Peak Identification: If significant degradation is observed, techniques such as LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.[10]
Conclusion: A Proactive Approach to Ensuring Quality
The stability of this compound is a critical parameter that directly impacts its utility and the reliability of experimental outcomes. By understanding the inherent degradation pathways—boroxine formation, protodeboronation, and oxidation—and implementing stringent storage and handling protocols, researchers can significantly preserve the integrity of this valuable reagent. A proactive approach, including the use of stability-indicating analytical methods and the principles of forced degradation studies, will empower scientists to confidently utilize this compound in their pursuit of novel therapeutics and chemical entities.
References
- BenchChem. Analytical techniques for monitoring the degradation of benzylboronic acid. BenchChem Technical Note. 2025.
- P.J. St-Jean, et al. Properties of a Model Aryl Boronic Acid and Its Boroxine. J Pharm Sci. 2006.
- Sigma-Aldrich. Safety Data Sheet for 4-(Pivaloylamino)phenylboronic acid.
- Y. Tokunaga, et al. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chem Eur J. 2005.
- ResearchGate. Computational Studies of Substituted Phenylboronic Acids in Common Electrolyte Solvents. Request PDF.
- T. Kubo, et al. boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. 2013.
- Wikipedia. Boroxine.
- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
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4-Pivalamidophenylboronic acid crystal structure
An In-Depth Technical Guide to the Crystal Structure of 4-Pivalamidophenylboronic Acid
Abstract
This compound is a molecule of significant interest, belonging to a class of compounds renowned for their utility in organic synthesis and medicinal chemistry. Boronic acids are key building blocks in Suzuki-Miyaura cross-coupling reactions and have found applications as enzyme inhibitors, with bortezomib being a notable example in cancer therapy.[1][2][3] The solid-state structure of an active pharmaceutical ingredient (API) or intermediate is of paramount importance, as it governs critical properties such as stability, solubility, and bioavailability. This guide provides a comprehensive technical workflow for researchers, scientists, and drug development professionals, detailing the process from synthesis to the complete elucidation and analysis of the crystal structure of this compound. It is designed not as a static review of a solved structure, but as a practical, field-proven guide to obtaining and understanding this vital data.
Introduction: The Significance of Solid-State Structure
Boronic acids are Lewis acids characterized by a vacant p-orbital on the boron atom, enabling them to form reversible covalent complexes with diols, a property leveraged in saccharide sensing and dynamic covalent chemistry.[2][4] In drug development, the precise three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, is a critical quality attribute. Different packing arrangements of the same molecule, or polymorphs, can exhibit distinct physicochemical properties. Therefore, a thorough understanding of the crystal structure is not merely an academic exercise but a foundational requirement for robust drug formulation and intellectual property protection.
This whitepaper outlines the expert-driven, self-validating workflow required to determine and analyze the crystal structure of this compound, providing the causality behind experimental choices and establishing a framework for authoritative structural characterization.
Synthesis and Purification of Crystalline Material
The prerequisite for any crystallographic study is the availability of high-purity material. The synthesis of this compound can be achieved through a multi-step process, beginning with the protection of 4-bromoaniline.
Experimental Protocol: Synthesis & Purification
-
Amide Formation: React 4-bromoaniline with pivaloyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an appropriate solvent like dichloromethane (DCM) to yield N-(4-bromophenyl)pivalamide. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Purification I: Upon completion, the crude product is isolated via an aqueous workup to remove the base and salts. The product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve >98% purity.
-
Boronic Acid Synthesis: The purified N-(4-bromophenyl)pivalamide is subjected to a lithium-halogen exchange using n-butyllithium at low temperature (-78 °C) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). The resulting aryllithium species is then quenched with a trialkyl borate (e.g., triisopropyl borate).
-
Hydrolysis: The reaction mixture is carefully warmed to room temperature and hydrolyzed with aqueous acid (e.g., 1 M HCl) to yield the final product, this compound.
-
Purification II: The final compound is isolated and purified via recrystallization. The choice of solvent is critical and will be a precursor to the crystallization screening. The purity of the final compound must be confirmed to be >99% by NMR, LC-MS, and elemental analysis before proceeding.
Crystallization: From Powder to High-Quality Single Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical process that requires systematic screening of various conditions. The goal is to facilitate the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined lattice.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Begin by testing the solubility of this compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, THF, water).
-
Slow Evaporation: Prepare saturated or near-saturated solutions in several of the identified viable solvents in small, loosely covered vials. Allow the solvent to evaporate slowly over several days at a constant temperature. This method is straightforward but offers limited control.
-
Vapor Diffusion:
-
Liquid-Liquid: Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility, promoting crystallization.
-
Solid-Liquid: This is a variation where the anti-solvent is a solid with a high vapor pressure.
-
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly and undisturbed to room temperature, or subsequently, to a lower temperature (e.g., 4 °C).
The diagram below illustrates the logical workflow for identifying and optimizing crystallization conditions.
Caption: Workflow for Crystallization Screening and Optimization.
X-ray Diffraction: Elucidating the Atomic Structure
Once suitable single crystals are obtained, their three-dimensional structure can be determined using diffraction techniques.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise arrangement of atoms in a crystal.[5] A single crystal is irradiated with a focused X-ray beam, and the resulting diffraction pattern is used to compute the electron density map of the molecule, and thus its structure.
-
Crystal Selection & Mounting: Under a microscope, select a well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects. Mount the crystal on a goniometer head using a cryoprotectant oil.
-
Data Collection: Mount the crystal on the diffractometer. A preliminary unit cell is determined, followed by a full data collection, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Data Processing: The raw diffraction images are integrated, scaled, and corrected for experimental factors to produce a reflection file.
-
Structure Solution and Refinement: The structure is solved using direct methods or dual-space algorithms to obtain an initial model of the molecule. This model is then refined against the experimental data to optimize atomic positions, and thermal parameters, and to locate hydrogen atoms. The quality of the final structure is assessed by metrics such as the R-factor and Goodness-of-Fit.
The final refined structure is reported in a standardized format. The table below presents a representative example of expected crystallographic data for this compound.
| Parameter | Example Value |
| Chemical Formula | C₁₁H₁₆BNO₃ |
| Formula Weight | 221.06 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 98.5 |
| Volume (ų) | 1200 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.22 |
| Temperature (K) | 100 |
| R-factor (final) | < 0.05 |
Powder X-ray Diffraction (PXRD)
While SC-XRD analyzes a single crystal, PXRD is used to analyze a bulk powder sample, providing a fingerprint of the crystalline phase.[6][7] It is essential for confirming that the bulk material corresponds to the single crystal structure and for identifying different polymorphs.
-
Sample Preparation: Gently grind a small amount (~20-50 mg) of the crystalline material to a fine, uniform powder. Pack the powder into a sample holder, ensuring a flat, level surface.
-
Data Collection: Collect the PXRD pattern over a defined 2θ range (e.g., 2° to 40°).
-
Data Analysis: Compare the experimental PXRD pattern of the bulk sample to the pattern calculated from the SC-XRD data. A match confirms the phase purity of the bulk material. Any significant differences may indicate the presence of impurities or a different polymorphic form.
Caption: Integrated workflow for SC-XRD and PXRD analysis.
Structural Analysis: Decoding Intermolecular Interactions
With the 3D structure solved, the next step is to analyze the intermolecular interactions that dictate the crystal packing. For this compound, the key functional groups are the boronic acid and the pivalamide moiety.
-
Boronic Acid Dimer: Phenylboronic acids almost universally form hydrogen-bonded dimers.[8][9] This involves two molecules associating through a pair of O-H···O hydrogen bonds, creating a robust, centrosymmetric R²₂(8) graph set motif. This is expected to be the primary and most influential interaction in the crystal structure.
-
Amide Interactions: The pivalamide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). These groups can form hydrogen-bonded chains (catemers) or tapes, linking the primary boronic acid dimers into a more complex, higher-dimensional network.
-
π-π Stacking: The phenyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The geometry (e.g., parallel-displaced or T-shaped) will depend on the steric influence of the bulky pivaloyl group.
The interplay of these interactions determines the final crystal packing and the resulting material properties.
Caption: Key intermolecular interactions governing crystal packing.
Conclusion
The determination of the crystal structure of this compound is a critical step in its development for any application, particularly in the pharmaceutical industry. This guide has provided a comprehensive, expert-led workflow from synthesis and crystallization to definitive structural elucidation by X-ray diffraction and subsequent packing analysis. By following these self-validating protocols, researchers can obtain authoritative data on the solid-state structure, enabling the control of material properties and accelerating the path from discovery to application. The insights gained from the crystal structure provide a fundamental understanding of the material's behavior, which is indispensable for modern scientific research and development.
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A Mechanistic and Practical Guide to the Synthesis of 4-Pivalamidophenylboronic Acid
Introduction
4-Pivalamidophenylboronic acid and its ester derivatives are pivotal building blocks in modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries. Their utility primarily stems from their role as coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[1][2][3] This guide provides an in-depth exploration of the prevalent and robust mechanism for synthesizing this key intermediate: the Miyaura borylation of a pivaloyl-protected haloaniline. We will dissect the catalytic cycle, present a field-proven experimental protocol, and explain the fundamental causality behind each procedural choice, offering a comprehensive resource for researchers and drug development professionals.
The Strategic Approach: Palladium-Catalyzed Miyaura Borylation
The synthesis of arylboronic acids has evolved significantly from classical methods involving organolithium or Grignard reagents, which often suffer from harsh reaction conditions and limited functional group tolerance.[4] The Miyaura borylation reaction stands out as the superior strategy for preparing functionalized arylboronic esters due to its mild conditions, excellent functional group compatibility, and operational simplicity.[5][6][7]
This method employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[8] For the synthesis of this compound, the logical precursor is 4-bromo-N-pivaloylaniline. The pivaloyl group serves as a sterically bulky and chemically robust protecting group for the aniline nitrogen, preventing unwanted side reactions and ensuring the stability of the molecule throughout the borylation process.
The Core Mechanism: A Palladium Catalytic Cycle
The Miyaura borylation proceeds through a well-established catalytic cycle centered on a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[1][3] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-bromine bond of the 4-bromo-N-pivaloylaniline. This step forms a square-planar Pd(II) intermediate.[2][5]
-
Transmetalation : This is the crucial bond-forming step where the boron moiety is transferred to the palladium center. A base, typically a mild one like potassium acetate (KOAc), is critical.[5][8] It is believed to activate the palladium(II) complex by ligand exchange (e.g., replacing the bromide with an acetate), creating a more reactive intermediate.[8] This complex then reacts with bis(pinacolato)diboron in the transmetalation step to form an aryl-palladium-boronate species. The choice of a weak base is essential to prevent a subsequent, competing Suzuki coupling of the newly formed boronic ester with the starting aryl bromide, which would lead to an undesired biaryl byproduct.[5][9]
-
Reductive Elimination : The final step involves the reductive elimination from the Pd(II) center, which forms the C-B bond of the desired product, this compound pinacol ester. This step simultaneously regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[1][5]
Experimental Protocol: A Self-Validating Workflow
This protocol outlines the synthesis of this compound pinacol ester, which can be subsequently hydrolyzed to the boronic acid if required.
Reagents and Equipment
-
4-Bromo-N-pivaloylaniline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂)
-
Potassium Acetate (KOAc), anhydrous
-
1,4-Dioxane or DMSO, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware for workup and purification
Step-by-Step Methodology
-
Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (Argon), add 4-bromo-N-pivaloylaniline (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and anhydrous potassium acetate (3.0 equiv).
-
Expert's Rationale : Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. An inert atmosphere is crucial as the active Pd(0) catalyst is sensitive to oxidation by air, which would render it inactive.[10] Using a slight excess of the diboron reagent ensures complete consumption of the starting aryl bromide.
-
-
Catalyst and Solvent Addition : Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (typically 1-3 mol %), followed by the addition of anhydrous 1,4-dioxane via cannula or syringe.
-
Reaction Execution : Stir the resulting mixture and heat to 80-90 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Expert's Rationale : Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Reaction monitoring is a critical component of a self-validating system, confirming the reaction's endpoint and preventing the formation of degradation byproducts from prolonged heating.
-
-
Workup and Isolation : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Expert's Rationale : The aqueous workup serves to remove the inorganic base (KOAc) and other water-soluble byproducts. Drying the organic phase is essential before solvent evaporation to obtain a clean crude product.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure this compound pinacol ester.
-
Expert's Rationale : Purification is necessary to remove residual catalyst, unreacted diboron reagent, and any minor side products. The choice between chromatography and recrystallization depends on the scale and purity of the crude material. The resulting pinacol ester is generally a stable, crystalline solid that is easier to handle and purify than the free boronic acid.[8]
-
Data & Quality Control
The success of the synthesis is contingent on careful control of reaction parameters. Below is a table summarizing typical conditions and expected outcomes.
| Parameter | Recommended Value | Rationale |
| Starting Material | 4-Bromo-N-pivaloylaniline | Stable, commercially available precursor. |
| Borylating Agent | Bis(pinacolato)diboron | 1.1 - 1.5 equivalents |
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ | 1 - 3 mol % |
| Base | Potassium Acetate (KOAc) | 3.0 equivalents |
| Solvent | 1,4-Dioxane / DMSO (Anhydrous) | - |
| Temperature | 80 - 90 °C | - |
| Typical Yield | 70 - 95% | - |
Quality Control : The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. A key impurity to screen for is the biaryl homocoupling product, which arises from a competitive Suzuki reaction.[9] The presence of this impurity often indicates that the base used was too strong or that reaction conditions were not optimal.
Conclusion
The Miyaura borylation provides a highly efficient, reliable, and scalable pathway for the synthesis of this compound pinacol ester. A thorough understanding of the palladium-catalyzed mechanism, particularly the distinct roles of the catalyst and base, is paramount for optimizing reaction conditions and minimizing side product formation. The detailed protocol and workflow presented in this guide offer a robust framework for researchers to successfully synthesize this valuable building block, enabling the rapid advancement of discovery programs in medicinal chemistry and materials science.
References
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A Senior Application Scientist's Guide to Alternative Synthesis Routes for 4-Substituted Phenylboronic Acids
Abstract
4-Substituted phenylboronic acids and their derivatives are indispensable building blocks in modern organic synthesis, finding extensive applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] Their prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[5][6][7] This technical guide provides an in-depth exploration of the primary and alternative synthetic routes to these versatile reagents, offering researchers, scientists, and drug development professionals a comprehensive resource. The discussion extends beyond mere procedural descriptions to delve into the mechanistic underpinnings, practical considerations, and comparative advantages of each methodology, ensuring a holistic understanding for both novice and experienced chemists.
Introduction: The Enduring Importance of Phenylboronic Acids
The utility of 4-substituted phenylboronic acids stems from their unique combination of stability, functional group tolerance, and reactivity.[8] They are generally stable, crystalline solids that are often amenable to purification by recrystallization.[9] This stability, coupled with their relatively low toxicity, makes them attractive reagents in both academic and industrial settings.[10] The boronic acid moiety is a versatile functional group that can be transformed into a wide array of other functionalities, further expanding its synthetic utility.
The primary application of phenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of biaryl structures—a common motif in biologically active molecules.[5][10][11] The ability to readily introduce a 4-substituted phenyl group allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
This guide will navigate through the classical and contemporary methods for the synthesis of these pivotal compounds, providing a robust framework for selecting the most appropriate route for a given target molecule.
Classical Synthesis Routes: The Foundation
The traditional methods for preparing arylboronic acids have been the workhorses of organic synthesis for decades. These routes typically involve the reaction of an organometallic reagent with a trialkyl borate ester.
The Grignard Reaction Approach
One of the most established methods involves the use of a Grignard reagent.[12][13][14][15][16] The synthesis begins with the formation of a phenylmagnesium halide from a 4-substituted bromobenzene or iodobenzene. This organomagnesium species is then reacted with a trialkyl borate, typically trimethyl borate or triisopropyl borate, at low temperatures. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired phenylboronic acid.[8]
Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of the trialkyl borate. This is followed by the stepwise displacement of the alkoxy groups, which are subsequently removed during the acidic workup to yield the boronic acid.
Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid via Grignard Reaction
-
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. A solution of 4-bromoanisole in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction. The reaction mixture is typically stirred until the magnesium is consumed.
-
Borylation: The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C) and a solution of trimethyl borate in anhydrous THF is added slowly. The reaction is allowed to warm to room temperature and stirred for several hours.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., HCl or H₂SO₄).
-
Workup and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude phenylboronic acid can be purified by recrystallization.[9]
Table 1: Comparison of Classical Synthesis Routes
| Feature | Grignard Reaction | Organolithium Route |
| Starting Material | Aryl bromides/iodides | Aryl halides |
| Reagent | Magnesium, Trialkyl borate | Organolithium (e.g., n-BuLi), Trialkyl borate |
| Advantages | Readily available starting materials, well-established.[13][14] | Can be faster than Grignard formation. |
| Disadvantages | Functional group incompatibility (e.g., acidic protons, carbonyls).[11] | Highly reactive, requires very low temperatures, functional group intolerance.[17] |
The Organolithium Route: A More Reactive Alternative
Similar to the Grignard approach, organolithium reagents can be used to generate an aryl anion that subsequently reacts with a trialkyl borate.[1][18] Aryllithium species are typically generated via lithium-halogen exchange from the corresponding aryl halide using an organolithium reagent such as n-butyllithium, or by direct deprotonation of an acidic aromatic proton. This method is often faster than Grignard reagent formation but is also more sensitive to functional groups.
Causality Behind Experimental Choices: The choice between the Grignard and organolithium routes often depends on the functional groups present in the starting material. The higher reactivity of organolithium reagents can be advantageous for less reactive aryl halides but also leads to greater incompatibility with electrophilic functional groups.
Modern Catalytic Methods: Efficiency and Functional Group Tolerance
The limitations of classical methods, particularly their functional group intolerance, have driven the development of modern transition-metal-catalyzed approaches. These methods offer milder reaction conditions, broader substrate scope, and improved efficiency.
Palladium-Catalyzed Borylation of Aryl Halides (Miyaura Borylation)
A significant advancement in the synthesis of arylboronic acids is the palladium-catalyzed cross-coupling of aryl halides or triflates with a boron-containing reagent, a reaction often referred to as Miyaura borylation.[19] This method typically employs a palladium catalyst with a suitable ligand, a base, and a boron source such as bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin).[20][21][22]
Mechanism: The catalytic cycle generally involves:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide to form a palladium(II) species.
-
Transmetalation: The boron reagent, activated by a base, transfers the boryl group to the palladium center.
-
Reductive Elimination: The arylboronate ester is reductively eliminated, regenerating the palladium(0) catalyst.
Experimental Protocol: Palladium-Catalyzed Borylation of 4-Chlorotoluene
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with 4-chlorotoluene, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos), and a base (e.g., KOAc).
-
Reaction Execution: Anhydrous solvent (e.g., dioxane or toluene) is added, and the mixture is heated to the desired temperature (typically 80-110 °C) for a specified time.
-
Workup and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.[9]
Table 2: Comparison of Palladium-Catalyzed Borylation Reagents
| Boron Reagent | Structure | Key Features |
| Bis(pinacolato)diboron (B₂pin₂) | Stable, crystalline solid; widely used.[19] | |
| Pinacolborane (HBpin) | More atom-economical than B₂pin₂.[22] |
A recent development in this area is the use of mechanochemistry, which allows for the solid-state palladium-catalyzed borylation of aryl halides, often with reduced reaction times and without the need for organic solvents.[19]
Iridium-Catalyzed C-H Borylation of Arenes
A paradigm shift in the synthesis of arylboronic acids has been the development of iridium-catalyzed C-H activation/borylation.[23][24][25][26] This powerful strategy allows for the direct conversion of an unactivated aromatic C-H bond into a C-B bond, offering remarkable atom economy and providing access to substitution patterns that are difficult to achieve through traditional methods.[1][27]
The regioselectivity of this reaction is typically governed by steric factors, with borylation occurring at the least hindered C-H bond.[28] However, the use of directing groups can enable site-selective ortho-borylation.[28][29]
Mechanism: The active iridium catalyst, typically an iridium(I) complex with a bipyridine or phosphine ligand, reacts with the boron reagent (e.g., B₂pin₂) to form an iridium boryl complex. This species then undergoes C-H activation with the arene substrate, followed by reductive elimination to yield the arylboronate ester and regenerate the active catalyst.
Experimental Protocol: Iridium-Catalyzed Borylation of Anisole
-
Catalyst Preparation: An iridium precursor (e.g., [Ir(COD)OMe]₂) and a ligand (e.g., 4,4'-di-tert-butylbipyridine) are combined in a suitable solvent.
-
Reaction Execution: To the catalyst solution, the arene (anisole), bis(pinacolato)diboron, and a solvent (e.g., THF or hexane) are added. The reaction is then heated.
-
One-Pot Conversion to Boronic Acid: After the borylation is complete, the resulting pinacol ester can be converted to the boronic acid in a one-pot procedure by the addition of an oxidizing agent like sodium periodate (NaIO₄) followed by an acidic workup.[27][30][31]
Visualization of Synthetic Pathways
To better illustrate the relationships between the different synthetic strategies, the following diagrams are provided.
Caption: Overview of synthetic routes to 4-substituted phenylboronic acids.
Caption: Experimental workflow for Pd-catalyzed borylation.
Purification and Handling Considerations
The purification of phenylboronic acids can sometimes be challenging due to their amphiphilic nature and tendency to form trimeric anhydrides (boroxines). Common purification techniques include:
-
Recrystallization: This is often the most effective method for obtaining highly pure material.[9]
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution, washed, and then re-acidified to precipitate the pure product.[32]
-
Chromatography: While sometimes difficult, column chromatography on silica gel can be employed, occasionally with the addition of a small amount of acid or base to the eluent to improve separation.[9] Converting the boronic acid to its pinacol ester can make it more amenable to standard chromatographic purification.[32]
-
Complexation: Phenylboronic acids can form reversible complexes with diols, a property that can be exploited for purification.[33][34][35]
It is also important to note that some boronic acids are prone to protodeboronation, especially under harsh acidic or basic conditions.[10]
Conclusion and Future Outlook
The synthesis of 4-substituted phenylboronic acids has evolved significantly from the classical organometallic routes to the highly efficient and versatile transition-metal-catalyzed methods. The palladium-catalyzed Miyaura borylation and the iridium-catalyzed C-H borylation represent the state-of-the-art in this field, offering broad functional group tolerance and access to a diverse range of structures.
Future developments will likely focus on further expanding the substrate scope, improving catalyst efficiency and turnover numbers, and developing even more environmentally benign and sustainable synthetic protocols. The continued innovation in this area will undoubtedly fuel further discoveries in medicinal chemistry and materials science, where the demand for novel and complex 4-substituted phenylboronic acids remains high.
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A Comprehensive Safety and Handling Guide for 4-Pivalamidophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Core Hazard Assessment
4-Pivalamidophenylboronic acid, identified by CAS number 182344-22-5, is a vital building block in modern organic synthesis.[1] Its utility, primarily in the formation of carbon-carbon bonds, necessitates a thorough understanding of its hazard profile to mitigate risks in a laboratory setting.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 182344-22-5 | [1][2] |
| Molecular Formula | C₁₁H₁₆BNO₃ | [2] |
| Molecular Weight | 221.06 g/mol | [2] |
| Melting Point | 240-243 °C | [2] |
| Density | 1.13 g/cm³ | [2] |
| pKa | 8.62 ± 0.17 (Predicted) | [2] |
The primary hazards associated with this compound, as indicated by GHS classifications, are skin irritation, serious eye irritation, and potential respiratory irritation.[2] While specific toxicological data for this compound is not extensively detailed in publicly available literature, the general class of arylboronic acids has been noted for the potential for weak mutagenicity. Therefore, it is prudent to handle this compound with the assumption of it being a hazardous substance.
GHS Hazard Identification:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
The Chemistry of Stability and Reactivity: A Deeper Look
Understanding the inherent stability and reactivity of this compound is paramount for both its effective use in synthesis and for safe storage.
Anhydride Formation
Arylboronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. This is a reversible process, and the presence of water will hydrolyze the boroxine back to the boronic acid. From a practical standpoint, this means that the material in the bottle may be a mixture of the free acid and the boroxine. This does not typically affect reactivity in Suzuki-Miyaura coupling, as the boroxine is readily hydrolyzed in situ.
Protodeboronation: A Key Decomposition Pathway
A critical consideration in the handling and use of arylboronic acids is their susceptibility to protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond. This decomposition pathway is influenced by factors such as pH, temperature, and the electronic properties of the aryl group.[3] While the pivalamido group in this compound offers some electronic modulation, awareness of the conditions that promote protodeboronation is crucial to prevent loss of starting material and the formation of impurities.
Safe Handling and Engineering Controls: A Practical Workflow
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when working with this compound.
Engineering Controls
The primary engineering control for handling this powdered substance is a certified chemical fume hood.[4] This provides adequate ventilation to prevent inhalation of dust particles and to contain any potential spills.
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An In-Depth Technical Guide to the Theoretical Properties of Pivalamido-Substituted Boronic Acids
Introduction
Boronic acids, organoboron compounds featuring a carbon-boron bond and two hydroxyl groups, have emerged as indispensable tools in organic synthesis and medicinal chemistry.[1][2] Their utility is underscored by the success of drugs like bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy, which leverages the unique reactivity of the boronic acid moiety to form a stable complex with the N-terminal threonine of its target enzyme.[3][4]
Among the diverse array of boronic acid derivatives, those bearing an N-acylamino substituent, particularly the pivalamido group, exhibit a fascinating and highly useful set of properties. The pivalamido group, characterized by a bulky tert-butyl moiety attached to an amide nitrogen, imparts a unique combination of steric and electronic effects that significantly modulate the core reactivity, stability, and binding characteristics of the boronic acid.
This guide provides an in-depth exploration of the theoretical properties of pivalamido-substituted boronic acids. We will dissect the fundamental principles governing their behavior, from electronic and steric influences to their acid-base chemistry and stability. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the unique attributes of this important class of molecules.
Core Theoretical Properties
The defining characteristics of a pivalamido-substituted boronic acid stem from the interplay between the electron-deficient boron center and the adjacent amide functionality.
Electronic and Steric Effects
The pivalamido substituent exerts a profound influence on the Lewis acidity of the boron atom, a critical determinant of its reactivity.[5] This influence is twofold:
-
Electronic Effects: The amide group is generally considered electron-withdrawing via induction, which increases the electrophilicity and Lewis acidity of the boron center. This enhances the boronic acid's propensity to interact with Lewis bases, such as the hydroxide ion or nucleophilic residues in an enzyme's active site.[5][6] This effect can lower the boronic acid's pKa compared to simple alkyl or aryl boronic acids.[5][6]
-
Steric Effects: The sterically demanding tert-butyl group of the pivaloyl moiety provides a bulky shield around the boronic acid. This steric hindrance can influence reaction kinetics, enhance selectivity in binding events, and notably, improve the compound's stability by protecting the boron center from unwanted reactions like oxidation or protodeboronation.[6][7]
Intramolecular Interactions and Conformational Control
A key feature of α-amido boronic acids is the potential for intramolecular coordination. The amide carbonyl oxygen or the N-H group can interact with the boron center. In many aminomethyl boronic acids, an intramolecular B-N dative bond can form, which significantly impacts the molecule's conformation and reactivity.[8][9] While a direct B-N bond may be less prevalent in pivalamido systems compared to simpler aminomethyl boronic acids due to steric hindrance, the potential for hydrogen bonding between the amide N-H and a boronate oxygen can pre-organize the molecule for binding to its target.[8]
Caption: Key structural features of pivalamido-boronic acids and their influence on core properties.
Acidity (pKa) and its Implications
Boronic acids are Lewis acids that react with water to form a tetrahedral boronate anion, and their effective Brønsted acidity is described by a pKa value.[5][6] The pKa is a crucial parameter as it dictates the ratio of the neutral, trigonal planar boronic acid to the anionic, tetrahedral boronate at a given pH.[6]
-
Trigonal Form (R-B(OH)₂): This neutral form is prevalent at pH values below the pKa. The boron atom is sp² hybridized and possesses a vacant p-orbital, making it a potent Lewis acid.[1]
-
Tetrahedral Form (R-B(OH)₃⁻): This anionic form dominates at pH values above the pKa. The boron is sp³ hybridized.[6]
The equilibrium between these two forms is central to the biological activity of boronic acids. For instance, the tetrahedral boronate is often the species that forms a stable, covalent bond with the hydroxyl groups of diols or serine residues in proteases.[3][10] The pivalamido group, through its electron-withdrawing nature, tends to lower the pKa, increasing the concentration of the reactive tetrahedral boronate at physiological pH (~7.4).[5]
| Compound Type | Typical pKa Range | Key Influencing Factor |
| Alkylboronic Acids | 9.5 - 10.5 | Weak inductive effect |
| Arylboronic Acids | 8.5 - 9.5 | Resonance and inductive effects of the ring |
| Pivalamido-Substituted Boronic Acids | 7.0 - 8.5 | Strong inductive withdrawal from amide |
| Benzoxaboroles | ~7.2 | Intramolecular coordination and ring strain relief |
Note: These are approximate values and can vary based on the full molecular structure.
Stability and Reactivity
A significant challenge in the development of boronic acid-based drugs is their potential instability. They can be susceptible to degradation pathways such as:
-
Oxidative Deboronation: Reaction with reactive oxygen species (ROS) can cleave the C-B bond, converting the boronic acid to an alcohol.[11][12][13] This is a major metabolic liability.
-
Protodeboronation: In certain conditions, the C-B bond can be cleaved by a proton source.
-
Trimerization (Boroxine formation): Dehydration of three boronic acid molecules can lead to the formation of a cyclic anhydride called a boroxine. This can affect solubility and bioavailability.[4]
The pivalamido substituent enhances stability through several mechanisms. The steric bulk of the tert-butyl group physically shields the boron center, hindering the approach of ROS or other degrading agents.[7] Furthermore, intramolecular interactions can stabilize the boronic acid moiety. Some advanced strategies involve creating intramolecular esters (boralactones) to dramatically increase stability against oxidation.[11][13]
Experimental Characterization of Theoretical Properties
Validating the theoretical properties of pivalamido-substituted boronic acids requires robust experimental methods. The following section outlines key protocols for characterizing their acidity, stability, and binding kinetics.
Protocol 1: Determination of Boronic Acid pKa via Spectroscopic Titration
Rationale: This protocol uses UV-Vis or ¹¹B NMR spectroscopy to monitor the structural change between the trigonal boronic acid and the tetrahedral boronate as a function of pH.[14][15] The pKa is the pH at which the concentrations of the two species are equal. ¹¹B NMR is particularly powerful as it directly probes the boron nucleus, showing a distinct upfield shift upon conversion from the sp² to the sp³ hybridized state.[14]
Step-by-Step Methodology (¹¹B NMR):
-
Sample Preparation: Prepare a stock solution of the pivalamido-boronic acid (e.g., 20-40 mM) in a suitable solvent system (e.g., 3:1 methanol/water or 10% D₂O in H₂O).[14]
-
Buffer Preparation: Prepare a series of buffers covering a pH range from ~2 to 12.
-
Titration: For each pH point, mix the boronic acid stock solution with the buffer.
-
NMR Acquisition: Acquire a ¹¹B NMR spectrum for each sample.
-
Data Analysis:
-
Identify the chemical shifts corresponding to the sp² (trigonal) and sp³ (tetrahedral) boron species.[14]
-
Integrate the signals for both species at each pH.
-
Calculate the fraction of the sp³ boronate ester at each pH.
-
Plot the fraction of the boronate ester versus pH and fit the data to the Henderson-Hasselbalch equation to determine the pKa.[14]
-
Caption: Workflow for pKa determination of boronic acids using ¹¹B NMR spectroscopy.
Protocol 2: Assessment of Oxidative Stability
Rationale: This protocol quantifies the stability of the boronic acid in the presence of a biologically relevant reactive oxygen species, such as hydrogen peroxide (H₂O₂). The rate of degradation is monitored over time using HPLC.
Step-by-Step Methodology:
-
Reaction Setup: In a temperature-controlled vial, prepare a solution of the pivalamido-boronic acid in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Initiation: Add a known concentration of H₂O₂ to initiate the degradation reaction.[12]
-
Time-Point Sampling: At designated time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot (e.g., by dilution in a cold mobile phase) to stop further degradation.
-
HPLC Analysis: Analyze each quenched aliquot by reverse-phase HPLC to quantify the remaining concentration of the parent boronic acid. A stability-indicating method that separates the parent compound from its degradation products is crucial.[16]
-
Data Analysis: Plot the concentration of the boronic acid versus time. Fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the degradation rate constant (k). The half-life (t₁/₂) can then be calculated as ln(2)/k.
Protocol 3: Kinetic Analysis of Diol Binding
Rationale: Boronic acids reversibly bind to compounds containing 1,2- or 1,3-diols, such as carbohydrates.[17][18] Understanding the kinetics of this interaction (the "on" and "off" rates) is critical for applications like glucose sensing. Stopped-flow spectroscopy is an excellent technique for measuring these fast reactions.[10]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Solution A: The pivalamido-boronic acid in a buffered aqueous solution at the desired pH.
-
Solution B: The diol-containing compound (e.g., glucose, fructose) in the same buffer.
-
-
Stopped-Flow Measurement:
-
Rapidly mix equal volumes of Solution A and Solution B in a stopped-flow instrument.
-
Monitor the change in a spectroscopic signal (e.g., fluorescence or UV-Vis absorbance) over time as the boronic acid-diol complex forms. The binding event often perturbs the electronic environment of an adjacent fluorophore or chromophore.
-
-
Data Analysis:
-
The resulting kinetic trace (signal vs. time) is fitted to a pseudo-first-order kinetic model (assuming the diol is in excess).
-
By performing the experiment at various diol concentrations, the observed rate constant (k_obs) can be plotted against the diol concentration.
-
The slope of this plot gives the second-order association rate constant (k_on), and the y-intercept gives the dissociation rate constant (k_off).[10] The equilibrium binding constant (K_a) is the ratio k_on/k_off.
-
Caption: Equilibrium of a boronic acid with its boronate anion and subsequent binding to a diol.
Applications in Drug Discovery and Development
The unique theoretical properties of pivalamido-substituted boronic acids translate directly into tangible benefits for drug design.[19]
-
Improved Pharmacokinetics: Enhanced stability against oxidative metabolism can lead to a longer in vivo half-life and improved drug exposure.[11][13]
-
Enhanced Potency and Selectivity: The pivalamido group can be used to fine-tune the pKa for optimal target engagement at physiological pH. Its steric bulk can also create specific interactions within a binding pocket, improving selectivity and reducing off-target effects.
-
Versatile Pharmacophore: The ability to act as a transition-state analogue for serine proteases makes this class of compounds highly valuable for developing enzyme inhibitors.[3][20]
The first FDA-approved boronic acid drug, bortezomib, is a dipeptidyl boronic acid, highlighting the importance of the amide linkage in this class of therapeutics.[3][21] Subsequent approved drugs like ixazomib have continued this trend.[3][21]
Conclusion
Pivalamido-substituted boronic acids represent a sophisticated class of molecules whose properties are governed by a delicate balance of electronic effects, steric hindrance, and intramolecular interactions. The pivalamido group is not merely a passive substituent; it is an active modulator of the boronic acid's core characteristics. It enhances stability against degradation, tunes the pKa for optimal biological activity, and provides steric bulk that can be exploited for selective binding. A thorough understanding of these theoretical principles, validated by the experimental protocols outlined in this guide, is essential for any researcher aiming to design and develop the next generation of innovative boronic acid-based therapeutics.
References
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- Zhang, Y., et al. (n.d.). Internal and External Catalysis in Boronic Ester Networks.
- DiPasquale, T. J., et al. (2022). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis.
- Caputo, G. A., et al. (2009). Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. PubMed. [Link]
- Singleton, J. L., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- Ku, T.-H., et al. (2012). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant.
- Singleton, J. L., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.
- Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed. [Link]
- Caputo, G. A., et al. (2009). Probing Intramolecular B-N Interactions in Ortho-Aminomethyl Arylboronic Acids.
- Nativi, C., et al. (n.d.). pK a values for boronic acids 1-7.
- Truszkowski, J., et al. (2022). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC - NIH. [Link]
- N/A. (n.d.).
- Kliper, E., et al. (2011). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Aduri, R., et al. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. PubMed. [Link]
- Am Ende, C. W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]
- Am Ende, C. W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
- Bull, S. D., et al. (2019). Chemistry Of Boronic Esters. AA Blocks. [Link]
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- Ribeiro, C., et al. (2020).
- Hall, D. G. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Prossnitz, A. N., & Pun, S. H. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. PubMed. [Link]
- N/A. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives.
- N/A. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Popa, A., et al. (2007).
- Bushey, R. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]
- Li, Y., et al. (2015). Intramolecular Aminoboration of Unfunctionalized Olefins. PubMed. [Link]
- Bakhtiar, A., et al. (2020). Design and discovery of boronic acid drugs. PubMed. [Link]
- Hecq, J., et al. (2020).
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- Wu, Y., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values.
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An In-depth Technical Guide to 4-Pivalamidophenylboronic Acid: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Building Block
4-Pivalamidophenylboronic acid, a white to off-white crystalline solid, has carved a significant niche in modern organic synthesis and medicinal chemistry. Its strategic importance lies in its role as a versatile building block, primarily in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the construction of carbon-carbon bonds.[1] The pivalamido group, a bulky and lipophilic moiety, imparts unique solubility and stability characteristics to the molecule, while the boronic acid functional group serves as a reactive handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, offering a technical resource for researchers and professionals in the field.
The Genesis of a Reagent: Discovery and Historical Context
The development of this compound is intrinsically linked to the broader history and evolution of boronic acids in organic chemistry. While boronic acids were first synthesized in 1860, their widespread application in synthesis, particularly in cross-coupling reactions, gained significant momentum in the latter half of the 20th century.[2] The true value of functionalized arylboronic acids, such as the pivalamido-substituted variant, became increasingly apparent with the rise of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling discovered in 1979.[1][3]
The precise first synthesis of this compound is not prominently documented in a single seminal publication. Its emergence is more of an evolutionary development driven by the need for functionalized boronic acids with tailored properties for specific synthetic challenges. The general strategy for its preparation involves the protection of an amino group on a phenylboronic acid precursor, a common practice to modulate reactivity and solubility. The pivaloyl protecting group, in particular, offers robust protection under a variety of reaction conditions. While a definitive "discovery" paper is elusive, the synthesis of related 4-aminophenylboronic acid derivatives has been described in the patent literature, highlighting the industrial relevance of this class of compounds.
Synthesis and Characterization: A Practical Approach
The synthesis of this compound is typically achieved through a two-step process starting from 4-aminophenylboronic acid. This common pathway underscores a fundamental principle in organic synthesis: the strategic use of protecting groups to achieve selective transformations.
Synthetic Pathway
The synthesis involves the acylation of 4-aminophenylboronic acid with pivaloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is a representative example for the laboratory-scale synthesis of this compound.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 4-Aminophenylboronic acid | 136.94 | 10.0 g | 0.073 mol |
| Pivaloyl chloride | 120.58 | 9.7 mL (8.8 g) | 0.073 mol |
| Pyridine | 79.10 | 11.8 mL | 0.146 mol |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| 1 M Hydrochloric acid | - | As needed | - |
| Saturated sodium chloride solution (Brine) | - | As needed | - |
| Anhydrous magnesium sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminophenylboronic acid (10.0 g, 0.073 mol) in dichloromethane (200 mL).
-
Addition of Base: Add pyridine (11.8 mL, 0.146 mol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add pivaloyl chloride (9.7 mL, 0.073 mol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding 1 M hydrochloric acid (100 mL). Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 50 mL), water (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white to off-white solid.
Characterization:
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the presence of the pivalamido and boronic acid groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches of the amide and the B-O stretch of the boronic acid.
-
Melting Point: To assess the purity of the compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary and most significant application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide or triflate. The pivalamido group can serve to modulate the electronic properties of the phenyl ring and can also be a site for further functionalization in more complex syntheses.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
The following is a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials:
| Reagent/Solvent | Role |
| This compound | Coupling Partner |
| Aryl Bromide | Coupling Partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activator for Boronic Acid |
| Solvent (e.g., Toluene, Dioxane, DMF, with water) | Reaction Medium |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2-3 equivalents).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction by TLC or GC/LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion: A Cornerstone Reagent in Modern Synthesis
This compound stands as a testament to the power of functionalized building blocks in advancing organic synthesis. Its robust nature, conferred by the pivalamido group, and its versatile reactivity through the boronic acid moiety have made it an indispensable tool for the construction of complex molecular architectures. As the demand for novel pharmaceuticals and functional materials continues to grow, the importance of reliable and well-characterized reagents like this compound will undoubtedly continue to expand, enabling chemists to forge new frontiers in molecular design and discovery.
References
- Li, W., Nelson, K. M., & Jensen, M. S. (2015). Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives.
- Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
- Unknown. (n.d.). The Synthesis of Organoboronic Compounds by C-H Activation of Alkanes and Arenes. University of Illinois. [Link]
- Mallet, C., et al. (2023).
- Unknown. (2025). Boronic acid-functionalized nanoparticles: Synthesis by microemulsion polymerization and application as a re-usable optical nanosensor for carbohydrates.
- Unknown. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
- Unknown. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- Unknown. (2025).
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Zhao, B., et al. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Wang, X., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. [Link]
- Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Antwerp. [Link]
- Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]
- Li, W., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC. [Link]
- Silva, A. M., et al. (2020).
- Burzynski, S. R. (2011). Synthesis of 4-phenylbutyric acid.
- Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link]
- Unknown. (2025). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling.
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electrophilicity of 4-Pivalamidophenylboronic acid
An In-Depth Technical Guide to the Electrophilicity and Reactivity of 4-Pivalamidophenylboronic Acid
Executive Summary
This compound is a vital building block in modern organic synthesis, prized for its stability and predictable reactivity in palladium-catalyzed cross-coupling reactions. This guide provides a detailed examination of the electronic properties conferred by its unique substituent pattern, focusing on how the interplay between the pivalamido and boronic acid groups dictates its role in the Suzuki-Miyaura reaction. We will dissect the molecule's structure, quantify its electronic character, and provide field-proven experimental protocols for its application, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile reagent.
Introduction: The Role of Arylboronic Acids in Synthesis
Arylboronic acids and their derivatives are cornerstone reagents in synthetic chemistry, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed transformation forges carbon-carbon bonds, typically between sp²-hybridized centers, and has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] The success of the Suzuki-Miyaura coupling stems from the unique properties of organoboron reagents: they are generally stable, have low toxicity, and the reaction conditions are tolerant of a wide array of functional groups.[5][6]
The reactivity of an arylboronic acid is fundamentally governed by the electronic nature of the aromatic ring. This guide focuses specifically on this compound, a reagent whose reactivity is modulated by the bulky and electronically complex pivalamido substituent. Understanding its electronic profile is key to predicting its behavior and optimizing reaction outcomes.
Molecular Structure and Electronic Properties
The reactivity of this compound is a direct consequence of the electronic contributions from its two key functional groups: the boronic acid and the pivalamido group.
Caption: Molecular structure of this compound.
-
The Boronic Acid Group (-B(OH)₂): The boron atom is electron-deficient, possessing a vacant p-orbital. This makes the boronic acid group a weak Lewis acid and imparts an overall electron-withdrawing inductive effect (-I) on the phenyl ring. In the Suzuki-Miyaura reaction, this Lewis acidity is key to its activation by a base.[7]
-
The 4-Pivalamido Group (-NHCOC(CH₃)₃): This substituent has a more complex electronic profile:
-
Resonance Effect (+R): The nitrogen atom's lone pair of electrons can delocalize into the aromatic π-system. This resonance donation increases electron density on the phenyl ring, particularly at the ortho and para positions.
-
Inductive Effect (-I): The adjacent carbonyl group is strongly electron-withdrawing, which pulls electron density away from the nitrogen atom and, by extension, from the ring via the inductive effect.
-
The net electronic effect of the pivalamido group is a balance of these two opposing forces. Generally, for amide groups in the para position, the resonance-donating (+R) effect dominates, making the group an overall activating, electron-donating group. This increases the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron), a critical factor for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[8] The bulky tert-butyl group also provides significant steric hindrance, which can influence intermolecular interactions and catalyst coordination.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2][9] The electronic nature of the arylboronic acid is most crucial during the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Critical Transmetalation Step
-
Activation: The reaction requires a base (e.g., K₂CO₃, CsF) to activate the boronic acid.[7] The base coordinates to the Lewis acidic boron center, forming a more nucleophilic "ate" complex, [Ar-B(OH)₃]⁻.
-
Ligand Transfer: This activated boronate complex then transfers its aryl group (the 4-pivalamidophenyl moiety) to the palladium(II) center, displacing the halide from the oxidative addition product.
The electron-donating nature of the 4-pivalamido group enhances the electron density of the phenyl ring, making the ipso-carbon more nucleophilic. This increased nucleophilicity facilitates a more rapid transfer of the aryl group to the electrophilic palladium center, thereby accelerating the rate-limiting transmetalation step.[8]
Comparative Reactivity
The reactivity of arylboronic acids in Suzuki-Miyaura coupling is highly dependent on their substituents. A comparison helps to contextualize the role of the pivalamido group.
| Substituent Group (at para-position) | Electronic Effect | Effect on Transmetalation Rate | Overall Reactivity Trend |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Decreased | Slow |
| -CF₃ (Trifluoromethyl) | Strong Electron-Withdrawing | Decreased | Slow |
| -H (Hydrogen) | Neutral (Reference) | Baseline | Moderate |
| -CH₃ (Methyl) | Weak Electron-Donating | Increased | Fast |
| -OCH₃ (Methoxy) | Strong Electron-Donating | Significantly Increased | Very Fast |
| -NHCOC(CH₃)₃ (Pivalamido) | Moderate Electron-Donating (+R > -I) | Increased | Fast |
This table illustrates that the electron-donating pivalamido group places this compound among the more reactive arylboronic acid partners, promoting efficient cross-coupling.
Experimental Protocols
Adherence to validated protocols is essential for reproducible results. The following sections detail the synthesis of the title compound and its application in a typical cross-coupling reaction.
Protocol 1: Synthesis of this compound via Miyaura Borylation
This procedure adapts the Miyaura borylation, a reliable method for converting aryl halides to boronate esters, which are then hydrolyzed to the boronic acid.[10]
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-N-pivaloylaniline (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane as the solvent, followed by the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 equiv).
-
Reaction: Heat the mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Hydrolysis: After cooling to room temperature, the mixture is typically filtered, concentrated, and the resulting pinacol ester is hydrolyzed (e.g., with aqueous HCl or by transesterification with a phase-transfer catalyst and a diol scavenger) to afford the desired this compound.
-
Purification: The final product is often purified by recrystallization or precipitation.
Causality Note: Potassium acetate (KOAc) is used as a mild base, which is crucial for the catalytic cycle of the borylation without promoting a premature Suzuki coupling of the product with the starting halide.[10]
Protocol 2: Application in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for coupling this compound with an aryl bromide.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).[1]
-
Catalyst and Ligand: Add the palladium source, for example, Pd₂(dba)₃ (0.01-0.05 equiv), and a suitable phosphine ligand like SPhos or XPhos (0.02-0.10 equiv). Alternatively, a pre-formed catalyst like Pd(PPh₃)₄ can be used.[1]
-
Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.[1] Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes or by several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction to the desired temperature (commonly 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization.
Causality Note: The aqueous component of the solvent system is critical for dissolving the inorganic base and facilitating the formation of the active boronate species.[1] Degassing is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Potential Side Reactions
While robust, reactions involving arylboronic acids are susceptible to side reactions.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct (N-pivaloylaniline in this case) and reducing the yield of the desired coupled product. Electron-rich boronic acids can be more susceptible to this pathway, although this compound is generally considered stable under standard Suzuki conditions.[6]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often minimized by the slow addition of reagents or by using appropriate catalyst/ligand systems.
The stability of the pivalamido group itself is a key advantage, as it is robust and generally does not participate in side reactions under typical cross-coupling conditions.
Conclusion
This compound is a highly effective reagent for Suzuki-Miyaura cross-coupling, owing to a favorable electronic profile. The para-pivalamido group acts as a net electron-donating substituent, enhancing the nucleophilicity of the ipso-carbon and promoting the critical transmetalation step. This property, combined with its high stability and the steric influence of the bulky pivaloyl group, makes it a predictable and valuable tool for the construction of complex biaryl scaffolds in pharmaceutical and materials science research.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Caddick, S., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- Fu, G. C., et al. (2000). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society. [Link]
- Hartwig, J. F., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- Borates Today. Boron Suzuki Coupling. [Link]
- MySkinRecipes. (4-Pivalamidophenyl)boronic acid. [Link]
- Organic Chemistry Portal.
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- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Miyaura Borylation Reaction [organic-chemistry.org]
Methodological & Application
Introduction: The Strategic Advantage of 4-Pivalamidophenylboronic Acid in Suzuki-Miyaura Coupling
An in-depth guide to the Suzuki-Miyaura coupling of 4-pivalamidophenylboronic acid, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, from mechanistic principles to detailed experimental protocols, emphasizing the rationale behind procedural choices to ensure robust and reproducible outcomes.
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds, particularly in the formation of biaryl structures.[1][2] This palladium-catalyzed reaction, which joins an organoboron species with an organic halide or triflate, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]
Within the vast arsenal of organoboron reagents, this compound has emerged as a particularly valuable building block. Its utility stems from the unique properties imparted by the pivalamido (-NHCO-t-Bu) group. This bulky, electron-donating substituent enhances the reagent's stability, mitigating common side reactions like protodeboronation, and can influence the electronic and steric environment of the coupling reaction to improve selectivity and yield.[6] This application note provides a deep dive into the use of this specific reagent, offering both the foundational theory and a practical, field-proven protocol.
Mechanistic Underpinnings: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][3]
The catalytic cycle consists of three primary steps:
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This irreversible step oxidizes the catalyst to a Pd(II) complex.[1][3][4]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The process requires activation of the boronic acid by a base. The base converts the neutral boronic acid into a more nucleophilic anionic boronate species ("ate" complex), which facilitates the transfer of the pivalamidophenyl group to the Pd(II) center, displacing a halide.[3][7]
-
Reductive Elimination : The final step involves the coupling of the two organic groups attached to the palladium center. This forms the new carbon-carbon bond of the desired biaryl product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][3][4]
Sources
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- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: 4-Pivalamidophenylboronic Acid in Modern Biaryl Synthesis
Introduction: The Strategic Advantage of 4-Pivalamidophenylboronic Acid
The biaryl motif is a cornerstone of modern medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these critical C(sp²)–C(sp²) bonds, valued for its mild conditions, functional group tolerance, and the commercial availability of its components.[3][4]
Within the vast library of organoboron reagents, this compound has emerged as a particularly strategic building block. It is frequently used in organic synthesis as a key intermediate for Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[5] This reagent offers more than just the core phenylboronic acid functionality; the attached pivalamido group (a bulky tert-butyl amide) provides distinct advantages:
-
Enhanced Stability: The pivalamido group improves the reagent's bench stability and can mitigate undesirable side reactions like protodeboronation, which can be an issue with electron-rich or certain heterocyclic boronic acids.[5][6]
-
Modulated Reactivity: The electronic and steric properties imparted by the pivalamido group can influence the kinetics of the catalytic cycle, often leading to improved selectivity and higher yields in complex syntheses.[5]
-
Latent Functionality: The amide acts as a protected form of an aniline. This is invaluable in multi-step syntheses where a free amino group would be incompatible with reaction conditions or would require its own protection/deprotection sequence. The robust pivaloyl group can be removed under specific conditions later in the synthetic route to reveal the aniline, enabling further diversification.
This document provides an in-depth guide to the application of this compound in biaryl synthesis, covering the mechanistic underpinnings, practical application notes, and a detailed experimental protocol for its use in a typical Suzuki-Miyaura cross-coupling.
Part 1: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of this compound is realized through the Suzuki-Miyaura catalytic cycle. A fundamental understanding of this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition with an organic halide (typically an aryl bromide or iodide). This step breaks the carbon-halogen bond and forms a new Pd(II) intermediate.[8]
-
Transmetalation: This is the key step where the organic fragment is transferred from boron to palladium. For this to occur efficiently, the boronic acid must be activated by a base (e.g., K₂CO₃, Cs₂CO₃).[9] The base converts the neutral boronic acid into a more nucleophilic "ate" complex (a boronate), which readily exchanges its organic group with the halide on the Pd(II) center.[9] The choice of base and solvent is crucial and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, creating the desired biaryl product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]
The diagram below illustrates this catalytic pathway.
Part 2: Application Notes for Robust Biaryl Synthesis
Choice of Catalyst and Ligand
While "ligandless" protocols exist, the use of a phosphine ligand is generally recommended to stabilize the palladium catalyst, prevent palladium black precipitation, and promote efficient oxidative addition and reductive elimination.
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices. They are reduced in situ to the active Pd(0) species.
-
Ligands: For coupling with aryl bromides and chlorides, electron-rich, bulky phosphine ligands are often superior. Tricyclohexylphosphine (PCy₃) or biarylphosphine ligands like SPhos and XPhos are excellent choices that promote high catalytic turnover. For simpler couplings, triphenylphosphine (PPh₃) may suffice.
The Critical Role of the Base
The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[9]
-
Common Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.
-
Selection Criteria: Cesium carbonate is highly effective but more expensive; it is often used for challenging couplings. Potassium carbonate is a good general-purpose base. Potassium phosphate is a milder base that can be beneficial when base-sensitive functional groups are present. The choice of base should be screened for optimal results.
Solvent Systems
Aqueous solvent mixtures are standard for Suzuki-Miyaura couplings. The water is crucial for dissolving the inorganic base and facilitating the formation of the boronate species.
-
Typical Solvents: 1,4-Dioxane/water, Tetrahydrofuran (THF)/water, and Toluene/water are common mixtures, typically in ratios ranging from 3:1 to 10:1.
-
Considerations: Dioxane and THF are excellent for dissolving the organic coupling partners. The choice can depend on the reaction temperature required, as dioxane allows for higher temperatures than THF. Degassing the solvent prior to use (e.g., by sparging with argon or nitrogen) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Substrate Scope and Limitations
This compound is a versatile coupling partner for a wide range of aryl and heteroaryl halides.
-
Aryl Halide Reactivity: The reactivity order is generally I > Br > OTf >> Cl. While aryl iodides and bromides are highly effective, couplings with aryl chlorides often require more specialized, electron-rich ligands (e.g., biarylphosphines) and stronger bases to achieve good yields.[9]
-
Steric Hindrance: Severely sterically hindered coupling partners (e.g., ortho,ortho'-disubstituted aryl halides) may react sluggishly and require higher catalyst loadings, more potent catalyst systems, and extended reaction times.
-
Competing Reactions: Protodeboronation, the cleavage of the C–B bond by a proton source, is a potential side reaction. Using anhydrous solvents and ensuring a sufficiently basic medium can minimize this pathway.
Part 3: Experimental Protocol & Workflow
The following is a representative, step-by-step protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
General Experimental Workflow
The process follows a logical sequence from preparation to final analysis.
Detailed Protocol: Synthesis of N-(4'-methyl-[1,1'-biphenyl]-4-yl)pivalamide
This protocol describes the coupling of 4-bromotoluene with this compound.
| Reagent | MW ( g/mol ) | Amount (mg) | mmol | Equiv. |
| 4-Bromotoluene | 171.04 | 171 | 1.0 | 1.0 |
| This compound | 221.07 | 265 | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 4.5 | 0.02 | 0.02 |
| Tricyclohexylphosphine (PCy₃) | 280.49 | 11.2 | 0.04 | 0.04 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 | 3.0 | 3.0 |
| 1,4-Dioxane / H₂O (5:1) | - | 6 mL | - | - |
Procedure:
-
Preparation: To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (265 mg, 1.2 mmol), potassium carbonate (415 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tricyclohexylphosphine (11.2 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes. A vacuum/backfill cycle (3x) is highly effective.
-
Reagent Addition: Through the septum, add the pre-prepared, degassed 5:1 mixture of 1,4-dioxane and water (6 mL) via syringe. Follow this with the addition of 4-bromotoluene (171 mg, 1.0 mmol).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot from the reaction mixture.
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction: Dilute the mixture with water (15 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- Meng, G., & Szostak, M. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14, 5690-5707.
- MySkinRecipes. (n.d.). (4-Pivalamidophenyl)boronic acid.
- Baran, P. S., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686).
- Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of amides with boronic acid derivatives...
- Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
- Rosen, B. M., et al. (2008). Cross-coupling reactions of aryl pivalates with boronic acids. Journal of the American Chemical Society, 130(44), 14422-3.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Heterocycles. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES, 89(12), 2792-2798.
- Szostak, M., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 973-983.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
- MDPI. (n.d.). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry.
- Alam, M. S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2923-2938.
- MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- National Institutes of Health. (n.d.). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines.
- MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
- Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative.
- ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids.
- ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- ResearchGate. (n.d.). Boronic acid scope in the Pd-catalyzed cross-coupling of Pfp esters.
- Royal Society of Chemistry. (2019). Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chemical Society Reviews, 48, 3149-3163.
- PubMed. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.
- ResearchGate. (n.d.). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.
- MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 78.
- PubMed. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112423.
- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
Sources
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- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Suzuki Coupling [organic-chemistry.org]
Catalyst Selection for Cross-Coupling of 4-Pivalamidophenylboronic Acid: A Detailed Application Note and Protocol Guide
An Application Guide for Researchers
Abstract
4-Pivalamidophenylboronic acid is a vital building block in contemporary organic synthesis, prized for its role in constructing complex molecular architectures found in pharmaceuticals and advanced materials. The sterically demanding and electronically distinct nature of the pivalamido group imparts unique stability and reactivity to the boronic acid moiety. However, these same features necessitate a carefully considered approach to catalyst selection to achieve high efficacy in cross-coupling reactions. This guide provides an in-depth analysis of catalyst systems for the two primary transformations of this substrate: the palladium-catalyzed Suzuki-Miyaura reaction for carbon-carbon bond formation and the copper-catalyzed Chan-Lam reaction for carbon-heteroatom bond formation. We delve into the mechanistic rationale behind catalyst and ligand choice, offer detailed, field-tested protocols, and present troubleshooting insights to empower researchers in drug development and materials science.
Introduction: The Strategic Importance of this compound
In the landscape of synthetic chemistry, arylboronic acids are indispensable reagents for creating new chemical bonds with precision and efficiency. This compound has emerged as a particularly valuable intermediate.[1] The pivalamido group serves a dual purpose: it acts as a robust protecting group for the aniline nitrogen and its steric bulk and electronic properties significantly influence the reactivity of the boronic acid at the para-position.[1] This substituent can enhance the stability of the boronic acid, mitigating common side reactions like protodeboronation, a frequent challenge under typical coupling conditions.[2]
Mastery of its cross-coupling chemistry is essential for leveraging this building block in multi-step syntheses. The selection of an optimal catalyst system is the most critical parameter dictating the success, yield, and purity of the desired product. This document serves as a comprehensive guide to making informed decisions for two of the most powerful cross-coupling methodologies.
The Cornerstone of Success: Principles of Catalyst and Ligand Selection
The efficacy of a cross-coupling reaction is not determined by the metal catalyst alone but by the synergistic interplay of the metal center, its coordinating ligand, the base, and the solvent system.
The Metal Center: Palladium vs. Copper
-
Palladium (for Suzuki-Miyaura Coupling): Palladium is the undisputed champion for C-C bond formation. Its ability to cycle between Pd(0) and Pd(II) oxidation states is the engine of the catalytic cycle, facilitating the key steps of oxidative addition and reductive elimination.[3][4] Modern Suzuki-Miyaura reactions almost exclusively rely on palladium catalysis for its high efficiency and broad functional group tolerance.[5]
-
Copper (for Chan-Lam Coupling): For forming C-N and C-O bonds, copper catalysis provides a powerful and often more economical alternative to palladium-based Buchwald-Hartwig aminations.[6][7] The Chan-Lam reaction typically utilizes a Cu(II) source and can often be performed in the presence of air, which serves to regenerate the active catalytic species.[8][9]
The Ligand: The Architect of Reactivity
The ligand is arguably the most critical variable in modern cross-coupling. It binds to the metal center, modifying its steric and electronic properties to control reactivity, stability, and substrate scope.
-
Steric Hindrance: Bulky ligands, such as the biarylphosphines developed by Buchwald (e.g., SPhos, XPhos) or tri-tert-butylphosphine (P(t-Bu)₃), are essential.[10] They promote the crucial reductive elimination step, which forms the desired product, and prevent the formation of inactive catalyst aggregates. For a substrate like this compound, which already possesses a bulky substituent, sterically demanding ligands are often required to facilitate coupling with hindered partners.[11][12]
-
Electron-Donating Ability: Electron-rich phosphine ligands enhance the electron density at the palladium center. This increased nucleophilicity of the metal accelerates the initial, often rate-limiting, oxidative addition step of the aryl halide to the Pd(0) complex.[10]
The logical flow for selecting a catalyst system can be visualized as a decision-making process based on the desired bond formation.
Caption: Catalyst selection workflow based on the target bond.
The Suzuki-Miyaura Reaction: Forging C-C Bonds
The Suzuki-Miyaura coupling is the preeminent method for constructing biaryl scaffolds from this compound.[1] The choice of catalyst, ligand, base, and solvent is paramount for success.
Catalytic Cycle Overview
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. A strong base is required to activate the boronic acid, forming a boronate species that facilitates the key transmetalation step.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Catalyst Systems & Performance Data
Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are highly effective for coupling this compound, even with challenging aryl chlorides.[10][14]
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Aryl Bromide | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2.0) | Toluene/H₂O | 80-100 | >90 |
| Aryl Chloride | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 85-95 |
| Aryl Triflate | Pd(OAc)₂ (2) | PCy₃ (4) | K₂CO₃ (2.0) | Toluene | 80 | >90 |
| Heteroaryl Bromide | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | THF/H₂O | 70 | 80-95 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a general procedure for the coupling of this compound with a representative aryl bromide using a Pd₂(dba)₃/SPhos catalyst system.[5]
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).
-
Atmosphere Exchange: Seal the vessel and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed toluene and degassed water (typically a 5:1 to 10:1 ratio of toluene:water) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the aryl bromide).
-
Reaction: Stir the reaction mixture vigorously and heat to 80-100 °C using a preheated oil bath or heating mantle.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
The Chan-Lam Reaction: Forging C-N and C-O Bonds
For the synthesis of N-aryl and O-aryl derivatives, the Chan-Lam coupling offers a practical and efficient method that complements palladium-catalyzed approaches.[6][8] It is particularly advantageous for its operational simplicity, often running at room temperature and open to the air.[15]
Catalytic Cycle Overview
The mechanism is believed to involve the formation of a copper(III) intermediate, which undergoes reductive elimination to form the C-N or C-O bond.[6] Molecular oxygen from the air often serves as the terminal oxidant to regenerate the active Cu(II) catalyst.[8]
Caption: A proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
Recommended Catalyst Systems & Performance Data
Copper(II) acetate is the most common and reliable catalyst for this transformation. While many reactions proceed without an added ligand, a base or ligand like pyridine can be beneficial for less reactive nucleophiles.
| Nucleophile (Nu-H) | Copper Source (equiv) | Additive | Solvent | Temp | Typical Yield (%) |
| Primary/Secondary Amine | Cu(OAc)₂ (1.0-2.0) | Pyridine (2.0 equiv) | Dichloromethane | RT | 70-90 |
| Aniline | Cu(OAc)₂ (1.0) | None (Air) | Methanol | RT | 80-95 |
| Phenol | Cu(OAc)₂ (1.0) | Triethylamine (2.0 equiv) | Dichloromethane | RT | 75-90 |
| Imidazole | Cu(OAc)₂ (1.0) | None (Air) | Methanol | RT | >90 |
Detailed Experimental Protocol: Chan-Lam N-Arylation with an Amine
This protocol describes a general procedure for the N-arylation of a primary or secondary amine with this compound.[9]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.5-2.0 equiv)
-
Copper(II) acetate [Cu(OAc)₂] (1.0 equiv)
-
Pyridine (2.0 equiv, optional but recommended for aliphatic amines)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Molecular sieves (4 Å, activated powder)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a round-bottom flask open to the air, add this compound (1.0 equiv), Cu(OAc)₂ (1.0 equiv), and activated 4 Å molecular sieves (a small scoop).
-
Solvent and Reagent Addition: Add the solvent (DCM or MeOH). To the resulting slurry, add the amine (1.5-2.0 equiv) and pyridine (2.0 equiv), if used.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction mixture will typically turn from blue to green.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 12-24 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper salts and molecular sieves, washing the pad with additional solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with aqueous ammonia solution to remove residual copper, followed by a water and brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Troubleshooting and Scientific Insights
-
Issue: Low Yield in Suzuki Coupling / Protodeboronation.
-
Cause: The base may be too strong or the reaction temperature too high, leading to the cleavage of the C-B bond before catalytic turnover.[5]
-
Solution: Switch to a milder base such as K₂CO₃ or even KF.[13] Use a more active catalyst system (e.g., a modern Buchwald ligand) to allow the reaction to proceed at a lower temperature. Ensure solvents are rigorously degassed to prevent catalyst oxidation and deactivation.
-
-
Issue: Incomplete Conversion in Chan-Lam Coupling.
-
Cause: The amine or alcohol nucleophile may be too sterically hindered or electronically poor. The copper catalyst may not be turning over efficiently.
-
Solution: Increase the equivalents of the nucleophile and the copper catalyst. While often run open to air, bubbling air or oxygen through the reaction mixture can sometimes improve catalyst turnover. The addition of a coordinating ligand like pyridine or a phenanthroline derivative can accelerate the reaction.[9]
-
-
Issue: Difficulty Coupling with Aryl Chlorides.
-
Cause: The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, making oxidative addition the most challenging step.
-
Solution: This requires a highly active catalyst system. Use palladium precatalysts paired with very bulky and electron-rich ligands like XPhos, SPhos, or P(t-Bu)₃.[10] Higher temperatures and stronger bases (K₃PO₄ or Cs₂CO₃) are typically necessary.
-
Conclusion
The successful cross-coupling of this compound is a readily achievable goal for the informed researcher. Success hinges on a rational selection of the catalyst system tailored to the desired transformation. For Suzuki-Miyaura C-C couplings, palladium catalysts paired with bulky, electron-rich phosphine ligands offer the highest performance and broadest scope. For Chan-Lam C-N and C-O couplings, copper(II) acetate provides a simple, robust, and efficient method. The protocols and insights provided herein serve as a validated starting point for developing new molecular entities and advancing the frontiers of chemical synthesis.
References
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Organic Chemistry Portal. Chan-Lam Coupling.
- Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.
- Wikipedia. Chan–Lam coupling.
- Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters.
- MySkinRecipes. (4-Pivalamidophenyl)boronic acid.
- Scientific Research Publishing. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
- Wikipedia. Buchwald–Hartwig amination.
- The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics.
- PubMed Central. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds.
- ResearchGate. Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10...
- MDPI. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae.
- Semantic Scholar. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid.
- ACS Publications. Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines | Organic Letters.
- PubMed. Cross-coupling reactions of aryl pivalates with boronic acids.
- ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters.
- ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.
- PubMed Central. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
- ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various...
- PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- ResearchGate. Buchwald-Hartwig aminations on bromoflavones | Download Table.
- ResearchGate.
- NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ResearchGate. ChemInform Abstract: Cross-Coupling Reactions of Aryl Pivalates with Boronic Acids.
- ResearchGate. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.
- PubMed. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
- ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine | Request PDF.
- Organic Letters. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
- NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
Sources
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- 3. scirp.org [scirp.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Chan-Lam Coupling [organic-chemistry.org]
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- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
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- 15. researchgate.net [researchgate.net]
Application Note: Optimizing Base Selection for Suzuki-Miyaura Reactions with 4-Pivalamidophenylboronic Acid
Introduction: The Significance of 4-Pivalamidophenylboronic Acid in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide or pseudohalide has become indispensable in pharmaceutical and materials science for constructing complex molecular architectures, particularly biaryl systems.
This guide focuses on a specific, yet widely relevant substrate: This compound . The pivalamido group (–NHCOtBu) serves as a robust protecting group for an aniline moiety, a common structural motif in pharmacologically active compounds. Its steric bulk and electronic properties offer stability across a range of synthetic transformations. However, the success of a Suzuki coupling involving this substrate is critically dependent on the judicious selection of the base. The base is not a mere spectator; it is a key activator in the catalytic cycle, and its identity can profoundly impact yield, reaction rate, and the prevalence of side reactions.
This document provides researchers, scientists, and drug development professionals with a detailed analysis of suitable bases, explaining the mechanistic rationale behind their selection and offering field-proven protocols for successful couplings with this compound.
The Mechanistic Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The primary function of the base in the Suzuki-Miyaura reaction is to activate the organoboron species, thereby facilitating the crucial transmetalation step.[1][3][4] While the boronic acid itself is generally unreactive towards the palladium(II) complex formed after oxidative addition, the base transforms it into a more nucleophilic species. Two primary pathways are generally accepted for this activation[4][5]:
-
The Boronate Pathway: The base deprotonates the boronic acid (or reacts with its hydrate) to form a highly nucleophilic tetracoordinate "ate" complex, typically [R-B(OH)₃]⁻.[3][6] This anionic boronate species possesses a heightened electron density on the organic moiety, which dramatically accelerates its transfer to the electrophilic palladium center during transmetalation.
-
The Hydroxide/Alkoxide Pathway: The base can react with the palladium(II) halide complex (LₙPd(Ar)X) to exchange the halide for a hydroxide or alkoxide ligand. This resulting complex (LₙPd(Ar)OH) is more susceptible to reaction with the neutral boronic acid, proceeding through a different transmetalation transition state.
Regardless of the precise pathway, which can depend on the specific reactants and conditions, the base is essential for completing the catalytic cycle and regenerating the active Pd(0) catalyst.
Comparative Analysis of Suitable Bases
The choice of base for coupling with this compound must balance sufficient reactivity with the preservation of the pivalamide functional group. While the pivalamide is robust, harsh conditions (e.g., high concentrations of hydroxide at elevated temperatures) could risk hydrolysis. Therefore, moderately strong inorganic bases are typically the preferred choice.
| Base | Formula | Relative Strength | Common Solvents | Key Advantages & Insights | Potential Issues |
| Potassium Phosphate | K₃PO₄ | Strong | Toluene, Dioxane, DMF, THF | Often provides superior yields, especially for challenging couplings (e.g., with aryl chlorides).[7][8][9] Its higher basicity effectively promotes boronate formation without being overly nucleophilic. It is an excellent first choice for optimizing reactions with this compound. | Can be hygroscopic; use of anhydrous grade is recommended for reproducible results. |
| Potassium Carbonate | K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O, Ethanol/H₂O | A reliable, cost-effective, and widely used base for a broad range of Suzuki couplings.[8] Its moderate strength is generally sufficient and poses minimal risk to the pivalamide group. An excellent starting point for initial screening. | May be less effective than K₃PO₄ for less reactive coupling partners. Reaction rates can be slower. |
| Sodium Carbonate | Na₂CO₃ | Moderate | Dioxane/H₂O, Ethanol/H₂O | Similar to K₂CO₃ but often shows slightly lower efficacy due to the lower solubility of the resulting boronate salts.[7] Still a very viable and economical option. | Generally lower performance compared to potassium or cesium analogues. |
| Cesium Carbonate | Cs₂CO₃ | Moderate-Strong | Dioxane, Toluene, THF | The higher solubility of cesium salts in organic solvents can accelerate the reaction rate and improve yields, particularly in anhydrous systems.[10] | Significantly more expensive, limiting its use to small-scale or particularly difficult reactions. |
| Potassium Hydroxide | KOH | Very Strong | Aqueous mixtures | Very effective at promoting the reaction due to its high basicity. However, its high nucleophilicity and basicity present a risk of pivalamide hydrolysis, especially at temperatures above 80-90 °C. | Caution: Potential for substrate degradation/hydrolysis. Use with care and at the lowest effective temperature. |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for a typical Suzuki-Miyaura coupling reaction using this compound with two highly effective bases.
Protocol 1: General Purpose Coupling with Potassium Carbonate (K₂CO₃)
This protocol is a robust starting point suitable for coupling with a range of aryl bromides.
Materials:
-
This compound (1.1 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)
-
Triphenylphosphine (PPh₃) (4-8 mol%) or suitable Buchwald ligand (e.g., SPhos, 2-4 mol%)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Round-bottom flask, condenser, magnetic stir bar, inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), this compound (1.1 mmol, 1.1 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas three times.
-
Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 5 mL of 4:1 Dioxane/H₂O).
-
In a separate vial, premix the Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the reaction flask.
-
Attach a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: High-Yield Coupling with Potassium Phosphate (K₃PO₄)
This protocol is often preferred for less reactive aryl halides (e.g., chlorides) or when anhydrous conditions are desired to minimize protodeboronation.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (e.g., aryl chloride) (1.0 equiv.)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol% Pd)
-
A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) (2-4 mol%)
-
Anhydrous Toluene or CPME, degassed
-
Schlenk flask or similar reaction vessel, condenser, magnetic stir bar, inert gas supply
Procedure:
-
To a Schlenk flask that has been oven- or flame-dried, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv.), anhydrous potassium phosphate (3.0 mmol, 3.0 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and the phosphine ligand (0.02 mmol, 2 mol%).
-
Seal the flask, and thoroughly purge with an inert gas by evacuating and backfilling three times.
-
Add degassed, anhydrous toluene (5-10 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with aryl chlorides may require longer times (12-24 hours).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate or dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to isolate the product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Insufficiently inert atmosphere (oxygen present). 3. Base is not strong enough. | 1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Ensure proper degassing of solvents and purging of the reaction vessel. 3. Switch from K₂CO₃ to the stronger K₃PO₄.[8][9] |
| Protodeboronation | The C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is often promoted by excess water, high temperatures, or certain acidic/basic conditions.[11] | 1. Use anhydrous K₃PO₄ and an anhydrous solvent like toluene. 2. Lower the reaction temperature if possible. 3. Use a slight excess (1.2-1.5 equiv.) of the boronic acid. |
| Homocoupling of Boronic Acid | Formation of a symmetrical biaryl from two molecules of the boronic acid. This is typically caused by the presence of oxygen, which can interfere with the catalytic cycle.[11] | 1. Improve the degassing procedure for the solvent and ensure the reaction is run under a strictly inert atmosphere. 2. Use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ directly. |
| Pivalamide Hydrolysis | Cleavage of the amide bond to reveal the free aniline. | This is unlikely with carbonate or phosphate bases but could occur with strong hydroxides at high temperatures. If observed, switch to a milder base (K₂CO₃), use a non-aqueous solvent system, and reduce the reaction temperature. |
Conclusion
For the Suzuki-Miyaura coupling of this compound, the selection of an appropriate base is paramount to achieving high yields while preserving the integrity of the pivalamide protecting group. Potassium carbonate (K₂CO₃) serves as an excellent, reliable, and cost-effective choice for general applications, particularly with aryl bromides and iodides. For more challenging substrates, such as aryl chlorides, or to minimize water-related side reactions like protodeboronation, anhydrous potassium phosphate (K₃PO₄) is a superior alternative that often delivers higher yields and faster reaction rates.[7][8][12] Careful consideration of the coupling partner's reactivity and diligent application of inert atmosphere techniques, as detailed in the provided protocols, will enable researchers to successfully utilize this valuable building block in their synthetic campaigns.
References
- Carrow, B. P., & Hartwig, J. F. (2013).
- Cid, J., García-Álvarez, J., & Fernández-Rodríguez, M. A. (2012). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja303181a]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/chem.201302146]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
- BenchChem. (2025). A comparative study of different bases in Suzuki-Miyaura coupling reactions. [URL: https://www.benchchem.com/blog/a-comparative-study-of-different-bases-in-suzuki-miyaura-coupling-reactions/]
- BenchChem. (2025). A Comparative Analysis of K₃PO₄ and K₂CO₃ in Catalytic Cross-Coupling Reactions. [URL: https://www.benchchem.
- McLaughlin, M. (2005). Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol0517271]
- Gagnon, A., & Gabbaï, F. P. (2015). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Chemical Science. [URL: https://www.rsc.org/supplying-science/case-studies-and-brochures/2015/jan/suzuki-miyaura-coupling-of-arylboronic-acids-to-goldiii]
- Han, F. S. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b00424]
- Organic Chemistry Portal. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. [URL: https://www.organic-chemistry.org/abstracts/lit2/668.shtm]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%201%20-%20Suzuki%20Coupling.pdf]
- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://yoneda.chemblogs.org/2023/02/19/suzuki-miyaura-cross-coupling-practical-guide/]
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- 12. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
The Strategic Application of 4-Pivalamidophenylboronic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: The Emergence of a Key Building Block in Medicinal Chemistry
In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Among the vast toolkit available to synthetic chemists, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in many active pharmaceutical ingredients (APIs). Within this context, 4-Pivalamidophenylboronic acid has emerged as a highly valuable and versatile building block. Its unique combination of a reactive boronic acid moiety and a robust pivalamido protecting group offers significant advantages in the synthesis of key pharmaceutical intermediates, particularly in the realm of oncology and other therapeutic areas.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound, covering its properties, detailed reaction protocols, and specific applications in pharmaceutical synthesis.
Physicochemical Properties and Strategic Advantages
This compound is a stable, solid compound that is amenable to standard laboratory handling.[3] The strategic incorporation of the pivalamido group ((CH₃)₃CCONH-) confers several key advantages over simpler aminophenylboronic acids.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 182344-22-5 | [3][4][5][6][7] |
| Molecular Formula | C₁₁H₁₆BNO₃ | [3][4] |
| Molecular Weight | 221.07 g/mol | [4][6] |
| Appearance | White to off-white crystalline powder | [3] |
| Storage | 2-8°C, under inert gas | [3] |
The pivaloyl protecting group is sterically bulky and chemically robust, offering excellent stability under a wide range of reaction conditions. This stability is crucial during multi-step syntheses, preventing unwanted side reactions at the amino group. Furthermore, the pivalamido group modulates the electronic properties of the phenylboronic acid, which can influence the efficiency and selectivity of the Suzuki-Miyaura coupling reaction.[8]
General Workflow for Application in Pharmaceutical Synthesis
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The general workflow involves the coupling of the boronic acid with an aryl or heteroaryl halide (or triflate) to form a biaryl structure, which serves as a core scaffold for a variety of targeted therapeutics.
Caption: General workflow for synthesizing pharmaceutical intermediates.
Detailed Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate
This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. The conditions are based on established methodologies and may require optimization depending on the specific substrate.[9][10][11]
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add palladium(II) acetate and triphenylphosphine. Then, add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.
Causality Behind Experimental Choices:
-
Catalyst System: Pd(OAc)₂ and PPh₃ form an active Pd(0) species in situ, which is a common and effective catalyst for Suzuki couplings.[12] For more challenging couplings, particularly with aryl chlorides, more sophisticated ligands like SPhos or XPhos may be required.
-
Base: Potassium carbonate is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation.[9] Other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, especially for less reactive substrates.
-
Solvent System: The mixture of an organic solvent (1,4-dioxane) and water is crucial. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[11]
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Synthetic pathway to Imatinib via a key intermediate.
Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a validated target in B-cell malignancies and autoimmune diseases. Many BTK inhibitors feature a biaryl core, and this compound serves as a crucial building block in their synthesis. [13][14][15]The pivalamido group can be retained in the final molecule or can be deprotected to allow for further functionalization.
Synthesis of Apalutamide and Pimavanserin Intermediates
Recent patents have disclosed the use of aminophenylboronic acid derivatives in the synthesis of intermediates for drugs such as Apalutamide, an androgen receptor inhibitor for prostate cancer, and Pimavanserin, used for Parkinson's disease psychosis. [16][17][18][19][20][21][22][23][24]The versatility of the Suzuki coupling with reagents like this compound allows for the efficient construction of the complex aryl structures found in these APIs.
Safety and Handling
While this compound itself does not have extensive published toxicology data, it is prudent to handle it with the care afforded to all laboratory chemicals. Closely related aminophenylboronic acid derivatives are classified as harmful if swallowed and may cause skin and eye irritation. [25]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. [26]* Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. [4]* Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important building block for the synthesis of pharmaceutical intermediates. Its robust protecting group and reliable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for medicinal chemists. The protocols and applications outlined in this guide demonstrate its utility in constructing the complex biaryl scaffolds that are central to many modern therapeutics. As the demand for targeted and complex APIs continues to grow, the importance of versatile and reliable intermediates like this compound will undoubtedly increase.
References
- Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. Journal of Organic Chemistry, 2023.
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- Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual c
- Optimization of the reaction conditions for Suzuki coupling...
- Processes for the preparation of apalutamide and intermediates thereof - P
- (4-Pivalamidophenyl)boronic acid. MySkinRecipes.
- US10513504B2 - Processes for the preparation of apalutamide and intermediates thereof.
- Process for preparation of apalutamide.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
- 4-Methylphenylboronic acid. AK Scientific, Inc.
- (4-Boc-aminophenyl)boronic acid-SDS. MedChemExpress.
- Design, synthesis and evaluation of boron-containing diphenylpyrimidines as potent BTK and JAK3 dual inhibitors. PubMed.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- The Role of Boronic Acids in Advanced Pharmaceutical Intermedi
- Novel α-Aminophosphonates of imatinib Intermediate: Synthesis, anticancer Activity, human Abl tyrosine kinase Inhibition, ADME and toxicity prediction. PubMed.
- Protecting Groups for Boronic Acids.
- Boronic acid compounds as potential pharmaceutical agents. PubMed.
- (4-pivalamidophenyl)boronic acid 98% | CAS: 182344-22-5. AChemBlock.
- Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. PubMed.
- The Boron Advantage: The Evolution and Diversification of Boron's Applic
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- Preformed Pd(II)
- A Technical Guide to the Synthesis of p-Sexiphenyl via Suzuki-Miyaura Coupling. Benchchem.
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- Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PubMed.
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- Suzuki–Miyaura Cross-Coupling Reaction and Potential Applic
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Application Notes & Protocols: Strategic Carbon-Carbon Bond Formation Using 4-Pivalamidophenylboronic Acid
Introduction: The Strategic Advantage of the Pivalamido Moiety in Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This transformation is particularly indispensable for the construction of biaryl and substituted styrene frameworks, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced functional materials.[4][5][6][7]
Within the vast arsenal of organoboron reagents available for this reaction, 4-Pivalamidophenylboronic acid emerges as a uniquely valuable building block. The strategic incorporation of the pivalamido (tert-butylamido) group imparts distinct properties that researchers can leverage for enhanced synthetic outcomes. This bulky, electron-donating group not only influences the electronic and steric nature of the molecule but also enhances its stability compared to simpler boronic acids.[8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound, detailing the underlying mechanism, robust experimental protocols, optimization strategies, and troubleshooting advice.
Pillar 1: The Mechanistic Blueprint of the Suzuki-Miyaura Reaction
A foundational understanding of the catalytic cycle is paramount for rational protocol design and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a sequence of three fundamental steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][2][3][10][11]
-
Oxidative Addition : The cycle initiates with the insertion of a catalytically active, coordinatively unsaturated Pd(0) species into the carbon-halide (or carbon-triflate) bond of the electrophilic coupling partner. This step oxidizes the metal center to form a square-planar Pd(II) complex.[1][2][10][11]
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The reaction requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻).[10][12] This boronate then displaces the halide on the Pd(II) complex, bringing both organic partners onto the same metal center.
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are expelled, forming the desired new carbon-carbon bond. This process simultaneously reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[1][2][10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillar 2: Experimental Protocols for Implementation
The following protocols are designed to be robust starting points for the coupling of this compound with a range of aryl halides. Optimization may be required based on the specific substrate.
General Protocol for Suzuki-Miyaura Coupling
Materials and Equipment:
-
Reactants : this compound, Aryl Halide (or Triflate)
-
Catalyst System : Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂) and a phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) if not using a pre-formed complex like Pd(PPh₃)₄.
-
Base : Anhydrous K₃PO₄ or Cs₂CO₃
-
Solvent : Anhydrous, degassed 1,4-Dioxane (or Toluene, THF) and Water
-
Equipment : Schlenk flask or reaction vial with stir bar, condenser, inert gas line (Argon or Nitrogen), heating mantle or oil bath, TLC plates, standard glassware for work-up and purification.
Step-by-Step Methodology:
-
Inert Atmosphere Preparation : Assemble the reaction flask and condenser, and flame-dry under vacuum. Backfill the apparatus with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup and reaction. This is critical as Pd(0) catalysts are sensitive to oxygen.[13]
-
Reagent Addition : To the reaction flask, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst system (1-5 mol %). The order of addition for the solid reagents is generally not critical.
-
Solvent Addition : Add the degassed organic solvent (e.g., 1,4-dioxane) and water (typically a 4:1 to 10:1 organic:water ratio) via syringe. The solvent should be thoroughly degassed by bubbling with an inert gas for 15-30 minutes prior to use to remove dissolved oxygen.[10][13]
-
Reaction Execution : Heat the stirred reaction mixture to the target temperature (typically 80-100 °C).[1]
-
Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material (usually the aryl halide) is consumed. Reaction times can vary from 2 to 24 hours.
-
Aqueous Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.[1]
-
Organic Phase Treatment : Combine the organic extracts, wash with brine to remove residual water and inorganic salts, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]
-
Purification : Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the pure biaryl product.[14]
Pillar 3: Optimization and Parameter Influence
The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the careful selection of several key parameters. A systematic approach to optimization is often necessary when dealing with challenging substrates.
Table 1: Key Parameter Selection Guide
| Parameter | Common Choices | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(II) sources like Pd(OAc)₂ are bench-stable but require in situ reduction to the active Pd(0) species.[10] Pre-formed Pd(0) complexes like Pd(PPh₃)₄ can be used directly but are more air-sensitive. |
| Ligand | Phosphines : PPh₃, PCy₃, P(t-Bu)₃, SPhos, XPhosNHCs : IPr, SIMes | Ligands stabilize the Pd(0) catalyst, prevent decomposition into palladium black, and tune its reactivity. Bulky, electron-rich ligands (e.g., P(t-Bu)₃, Buchwald-type ligands) are essential for activating less reactive electrophiles like aryl chlorides.[2][13][15][16] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF, KF | The base is crucial for activating the boronic acid to facilitate transmetalation.[12] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially for less reactive partners. The choice can impact functional group tolerance. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | Apolar aprotic solvents are common. Water is frequently added to dissolve the inorganic base and facilitate the formation of the active boronate species.[10] |
| Electrophile | Aryl-I, Aryl-Br, Aryl-OTf, Aryl-Cl | Reactivity follows the trend I > Br > OTf >> Cl, which correlates with the ease of the oxidative addition step.[13] Aryl chlorides require highly active catalyst systems.[2] |
graph Optimization_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];start [label="Initial Reaction\n(Standard Conditions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_yield [label="Low Yield or\nNo Reaction?", shape=diamond, style=filled, fillcolor="#FBBC05"]; troubleshoot [label="Troubleshoot Reagents\n(See Table 2)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize_base [label="Screen Bases\n(K₃PO₄, Cs₂CO₃)", shape=box, fillcolor="#F1F3F4"]; optimize_ligand [label="Screen Ligands\n(Bulky, e⁻-rich)", shape=box, fillcolor="#F1F3F4"]; optimize_temp [label="Vary Temperature\n(80-120 °C)", shape=box, fillcolor="#F1F3F4"]; success [label="High Yield\nAchieved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_yield; check_yield -> troubleshoot [label="Yes"]; check_yield -> success [label="No"]; troubleshoot -> optimize_base; optimize_base -> optimize_ligand; optimize_ligand -> optimize_temp; optimize_temp -> success; }
Caption: A workflow for systematic optimization of a Suzuki-Miyaura reaction.
Pillar 4: Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential for overcoming poor outcomes.
Table 2: Troubleshooting Guide for Suzuki-Miyaura Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst Inactivation: Presence of oxygen in the reaction vessel or solvents.[13]2. Protodeboronation: Hydrolysis of the C-B bond of the boronic acid, replacing it with a C-H bond.[10][13][17]3. Poor Substrate Reactivity: Use of an unreactive electrophile (e.g., aryl chloride) or sterically hindered substrates.[2][18] | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique.2. Use fresh, high-purity this compound. Consider using a more stable boronic ester derivative (e.g., pinacol ester).[13]3. Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky, electron-rich ligand like SPhos or XPhos) and a stronger base (K₃PO₄ or Cs₂CO₃).[15][16] |
| Homocoupling Byproduct | 1. Presence of Oxygen: O₂ can facilitate the oxidative homocoupling of the boronic acid.[10]2. Inefficient Catalyst Turnover: If the Pd(II) to Pd(0) reduction is slow, Pd(II) species can promote homocoupling.[10][14] | 1. Improve inert atmosphere technique and solvent degassing.2. Ensure the reaction conditions favor the cross-coupling pathway. Sometimes lowering the catalyst loading can reduce this side reaction. |
| Incomplete Reaction | 1. Insufficient Reaction Time/Temp: The reaction may be kinetically slow.2. Reagent Degradation: The boronic acid or catalyst may be degrading over the course of the reaction. | 1. Increase reaction time and/or temperature cautiously.2. Add the boronic acid or catalyst in portions if degradation is suspected. Confirm the stability of all reagents. |
| Purification Issues | 1. Residual Palladium: Dark-colored palladium residues co-elute with the product.2. Similar Polarity: Product and starting materials or byproducts have very close Rf values on TLC.[14] | 1. Filter the crude product solution through a pad of Celite® or silica before concentration. Consider a charcoal treatment.2. Optimize the solvent system for column chromatography. If separation is still poor, consider recrystallization as an alternative purification method. |
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Organic Chemistry Portal.
- MySkinRecipes. (4-Pivalamidophenyl)boronic acid. [Link]
- ResearchGate.
- RSC Publishing.
- ACS Publications.
- ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
- Common Organic Chemistry.
- Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
- NIH PubMed Central. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
- MySkinRecipes. (4-Pivalamidophenyl)boronic acid (Thai language source). [Link]
- NIH PubMed Central.
- PubMed.
- ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
- ResearchGate. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. [Link]
- RSC Publishing.
- NIH National Library of Medicine. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
- ResearchGate. (PDF)
- ResearchGate. The Role of PEG on Pd- and Cu-Catalyzed Cross-Coupling Reactions. [Link]
- MDPI.
- NIH National Library of Medicine. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. [Link]
- YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]
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- 4. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Pivalamidophenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pivalamido-Biaryl Moiety
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] This powerful transformation is particularly crucial in the fields of medicinal chemistry and materials science for the construction of biaryl and heteroaryl structures. 4-Pivalamidophenylboronic acid is a key building block in this context, as the introduction of the 4-pivalamidophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The bulky pivaloyl group can enhance metabolic stability, modulate solubility, and provide specific steric interactions within a biological target. This document serves as a comprehensive technical guide, offering in-depth insights and detailed protocols for the successful coupling of this compound with a diverse range of aryl halides.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) species. The reactivity order for the halide is generally I > Br > OTf >> Cl.[2]
-
Transmetalation: The organic group from the organoboron reagent (in this case, the 4-pivalamidophenyl group) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[4]
Key Reaction Parameters: A Guide to Rational Optimization
The success of the Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. The electron-donating nature of the pivalamido group on the boronic acid can influence its reactivity, making careful optimization crucial.
Choice of Palladium Catalyst and Ligand
The combination of the palladium precursor and the ligand is critical for an efficient reaction. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, more challenging couplings, especially with less reactive aryl chlorides or sterically hindered substrates, often require more sophisticated catalyst systems.
-
For Aryl Bromides and Iodides: A common and effective starting point is the use of palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with a phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand like tricyclohexylphosphine (PCy₃).[5]
-
For Aryl Chlorides: Due to the stronger C-Cl bond, oxidative addition is slower. This necessitates the use of more electron-rich and bulky ligands that promote this step. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands are often the catalysts of choice for these substrates.[5]
The Crucial Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are widely used and effective.[6][7] Potassium carbonate is a good general-purpose base. For more challenging couplings, the stronger base potassium phosphate is often employed.
-
Organic Bases: In some cases, particularly with base-sensitive substrates, organic bases like triethylamine (NEt₃) can be used, though they are generally less common for this specific transformation.
A common side reaction, especially with electron-rich boronic acids like this compound, is protodeboronation , where the boronic acid is replaced by a hydrogen atom. The choice and strength of the base can influence the extent of this side reaction.
Solvent Systems
The solvent must be capable of dissolving the reagents and facilitating the interaction between the organic and aqueous phases (if a biphasic system is used).
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used, often in combination with water. A mixture of an organic solvent and water is frequently employed to dissolve both the organic substrates and the inorganic base.[6]
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can also be an effective solvent, particularly for reactions that require higher temperatures.[6]
Reaction Temperature
The optimal reaction temperature is dependent on the reactivity of the coupling partners.
-
Aryl iodides and bromides often react efficiently at temperatures ranging from 80 to 100 °C.
-
Less reactive aryl chlorides may require higher temperatures, sometimes up to 120 °C or higher, to achieve a reasonable reaction rate.
Data Presentation: A Survey of Reaction Conditions
The following table summarizes a range of reported conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. This data should serve as a starting point for reaction optimization.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 95 | Fictional Example |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 110 | 18 | 88 | Fictional Example |
| 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 90 | 16 | 92 | Fictional Example |
| 2-Iodonaphthalene | Pd(OAc)₂ (3) | PCy₃ (6) | K₂CO₃ (2) | DMF/H₂O (10:1) | 100 | 8 | 97 | Fictional Example |
| 4-Bromoanisole | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | 91 | Fictional Example |
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure for Coupling with Aryl Bromides
Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Degassed Water
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Add degassed toluene and degassed water (typically in a 5:1 ratio) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Procedure for Coupling with Challenging Aryl Chlorides
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (3 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
-
Reaction vessel (e.g., sealed tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound, the aryl chloride, potassium phosphate, Pd₂(dba)₃, and XPhos.
-
Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture with vigorous stirring at 110-120 °C. For particularly unreactive chlorides, microwave irradiation may be beneficial.
-
Monitor the reaction for completion using an appropriate analytical method (e.g., LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to isolate the pure product.
Troubleshooting and Key Considerations
-
Low or No Conversion: If the reaction fails to proceed, consider increasing the temperature, using a more active catalyst system (e.g., a more electron-rich and bulky ligand), or a stronger base. Ensure that the reaction is completely free of oxygen.
-
Protodeboronation: If significant amounts of the deboronated starting material are observed, try using a milder base (e.g., K₂CO₃ instead of K₃PO₄), minimizing the amount of water in the reaction, or using the boronic ester instead of the boronic acid.
-
Homocoupling of Boronic Acid: The formation of the symmetrical biphenyl from the boronic acid can sometimes be an issue. This can often be suppressed by ensuring an inert atmosphere and using the appropriate stoichiometry of reagents.
Conclusion
The Suzuki-Miyaura coupling of this compound with aryl halides is a robust and versatile method for the synthesis of valuable biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields and purity for a wide range of substrates. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this important transformation in a research and development setting.
References
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate.
- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions - ResearchGate.
- Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate.
- Optimization of conditions for the Suzuki-Miyaura coupling. [a] - ResearchGate.
- The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid a - ResearchGate.
- Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis - MDPI.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Reoxidation of palladium(0) to palladium(II) by oxidative addition of... - ResearchGate.
- Suzuki Coupling - Organic Chemistry Portal.
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed.
- Palladium‐Catalyzed Asymmetric Hydrogenolysis of Aryl Triflates for Construction of Axially Chiral Biaryls.
- Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a). - ResearchGate.
- (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate.
- Synthesis of Biaryls via Palladium‐Catalyzed Cross‐Coupling: 2‐Methyl‐4′‐Nitrobiphenyl.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube.
- Biaryl synthesis by C-C coupling - Organic Chemistry Portal.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate.
- Palladium-catalysed synthesis of biaryl phosphines - IT Services - University of Liverpool.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations - PubMed.
- Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications - MDPI.
Sources
The Versatility of 4-Pivalamidophenylboronic Acid in Advanced Palladium-Catalyzed Cross-Coupling Reactions
Introduction: In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. While the Suzuki-Miyaura coupling has been a primary application for arylboronic acids, the utility of specifically functionalized boronic acids in a broader range of palladium-catalyzed transformations offers a rich field for exploration. This guide provides an in-depth look at the application of 4-pivalamidophenylboronic acid in several key palladium-catalyzed cross-coupling reactions beyond the Suzuki-Miyaura reaction, including the Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The presence of the pivalamido group imparts unique electronic and steric properties that can influence reactivity, selectivity, and product outcomes, making this reagent a valuable asset for researchers, scientists, and drug development professionals.
The Pivotal Role of the Pivalamido Group
The pivalamido group, a bulky N-acyl substituent, is not merely a passive spectator in these reactions. Its electronic and steric characteristics play a crucial role in modulating the reactivity of the arylboronic acid.
-
Electronic Effects: The amide functionality is a moderately electron-donating group through resonance, which can influence the nucleophilicity of the arylboronic acid. This can be a determining factor in the transmetalation step of the catalytic cycle.
-
Steric Hindrance: The bulky tert-butyl group of the pivalamido moiety can introduce significant steric hindrance. This can influence the regioselectivity of the coupling reaction and, in some cases, may impact the rate of reaction.
-
Directing Group Potential: The amide carbonyl oxygen can act as a coordinating atom, potentially directing the palladium catalyst to a specific position in certain intramolecular reactions, although this is less common in the intermolecular couplings discussed herein.
Application in Heck-Type Reactions
The Heck reaction, a cornerstone of C-C bond formation, typically involves the coupling of an unsaturated halide with an alkene.[1] While the classic Heck reaction does not directly utilize boronic acids, a variation known as the oxidative Heck reaction allows for the coupling of arylboronic acids with alkenes.[2][3]
Mechanistic Insights
The oxidative Heck reaction proceeds through a Pd(II)-catalyzed pathway. The catalytic cycle is initiated by the reaction of the arylboronic acid with a Pd(II) salt to form an arylpalladium(II) species. This is followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the desired arylated alkene product and a hydridopalladium(II) species. The final step involves the reoxidation of the resulting Pd(0) (formed after reductive elimination of HX) back to the active Pd(II) catalyst, often facilitated by an external oxidant.
Figure 1: Simplified Catalytic Cycle for the Oxidative Heck Reaction.
Experimental Protocol: Oxidative Heck Coupling of this compound with Styrene
This protocol is a representative example for the oxidative Heck coupling of this compound with an alkene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Benzoquinone (oxidant)
-
Acetic acid (AcOH)
-
Dimethylformamide (DMF)
Procedure:
-
To a clean, dry Schlenk tube, add this compound (1.2 mmol), palladium(II) acetate (0.05 mmol), and benzoquinone (1.5 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add DMF (5 mL) and acetic acid (1 mL) via syringe.
-
Add styrene (1.0 mmol) via syringe and stir the mixture at 80 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (E)-4-pivalamidostilbene.
| Parameter | Condition |
| Palladium Source | Pd(OAc)₂ |
| Ligand | None |
| Base | Not typically required |
| Oxidant | Benzoquinone |
| Solvent | DMF/AcOH |
| Temperature | 80 °C |
| Typical Yield | 60-80% |
Application in Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, typically involving the reaction of a terminal alkyne with an aryl or vinyl halide.[4] While arylboronic acids are not the traditional coupling partners in the Sonogashira reaction, recent advancements have demonstrated their utility in Sonogashira-type couplings, often under copper-free conditions.
Mechanistic Considerations
In these Sonogashira-type reactions, the arylboronic acid serves as the aryl source. The mechanism is thought to involve the formation of an arylpalladium(II) species from the arylboronic acid and a Pd(II) salt. In a parallel cycle, a palladium acetylide complex is formed from the terminal alkyne. The key C-C bond-forming step is a reductive elimination from a dialkynyl(aryl)palladium(II) intermediate or a related species, which generates the arylalkyne product and regenerates the active palladium catalyst.
Figure 2: Plausible Catalytic Cycle for a Sonogashira-Type Coupling.
Experimental Protocol: Copper-Free Sonogashira-Type Coupling
This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Phenylacetylene
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), palladium(II) chloride (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add potassium carbonate (2.0 mmol) and toluene (5 mL).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Add phenylacetylene (1.2 mmol) via syringe under an inert atmosphere.
-
Heat the reaction mixture at 100 °C for 16 hours.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired 1-phenyl-2-(4-pivalamidophenyl)acetylene.
| Parameter | Condition |
| Palladium Source | PdCl₂ |
| Ligand | PPh₃ |
| Base | K₂CO₃ |
| Co-catalyst | None (Copper-free) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Typical Yield | 70-90% |
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[5][6] While arylboronic acids are not the conventional electrophiles in this reaction, there are emerging methods that utilize them in C-N bond-forming reactions, often involving a pre-functionalization step or a three-component coupling approach. A more direct application involves the coupling of an amine with an aryl halide, where the boronic acid may play a role in an "ate" complex formation.[7]
Mechanistic Pathway
In a direct C-N coupling involving an arylboronic acid, the mechanism would likely proceed through an oxidative addition of an N-X bond (from an activated amine) to a Pd(0) center, followed by transmetalation with the arylboronic acid and subsequent reductive elimination. However, a more common scenario involves a three-component coupling of an aryl halide, an amine, and a boronic acid derivative where the boronic acid acts as an activator.
Sources
protecting group strategies for the amide in 4-Pivalamidophenylboronic acid
Application Note & Protocol Guide
Topic: Strategic Use of the Pivaloyl Group for Amide Protection in 4-Pivalamidophenylboronic Acid for Synthetic Applications
Executive Summary: The Strategic Value of the Pivaloyl Group
In the landscape of pharmaceutical and materials science, 4-aminophenylboronic acid is a cornerstone building block for constructing complex biaryl structures via Suzuki-Miyaura cross-coupling reactions. However, the nucleophilic amino group presents a significant challenge, as it can interfere with the catalytic cycle or undergo undesired side reactions. Protecting this functionality is therefore not just a prerequisite but a strategic choice that dictates the efficiency and success of the synthetic route.
This guide provides an in-depth analysis of the pivaloyl (Piv) group as a robust protecting strategy for the amine in 4-aminophenylboronic acid. We will explore the causality behind its selection, its exceptional stability under cross-coupling conditions, and detailed, field-proven protocols for its installation and challenging removal. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this strategy for reliable and scalable synthesis.
The Pivaloyl Amide: A Deliberate Choice for Robustness
The selection of a protecting group is a critical decision in multi-step synthesis. While many options exist for protecting amines (e.g., Boc, Cbz, Ac), the pivaloyl group is often employed when downstream reactions involve harsh conditions that would cleave more labile groups.
Why Pivaloyl?
-
Steric Hindrance: The tertiary butyl moiety of the pivaloyl group provides significant steric bulk around the amide bond. This bulk physically shields the carbonyl carbon from nucleophilic attack and hinders the approach of solvents or reagents that would facilitate hydrolysis.
-
Electronic Stability: The electron-donating nature of the t-butyl group slightly increases the electron density on the amide carbonyl, making it less electrophilic and thus less susceptible to cleavage compared to less hindered acyl groups like acetyl.
-
Orthogonality: this compound is an excellent intermediate for Suzuki-Miyaura cross-coupling reactions[1]. The pivaloyl group is exceptionally stable to the basic conditions and palladium catalysis typical of these transformations, ensuring the amine remains masked until the desired carbon-carbon bond is formed[2].
This inherent stability, however, presents a double-edged sword: the very robustness that makes the pivaloyl group attractive during coupling reactions also makes its eventual removal a significant chemical challenge.
Workflow for Pivaloyl Protection Strategy
The overall synthetic strategy involves three key stages: protection of the starting material, execution of the primary transformation (e.g., Suzuki coupling), and final deprotection to reveal the desired amine.
Figure 1: General workflow for using this compound in synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound (Protection)
This protocol details the acylation of 4-aminophenylboronic acid to install the pivaloyl protecting group. The choice of a biphasic system with an inorganic base is designed for scalability and simplified purification.
Materials:
-
4-Aminophenylboronic acid
-
Pivaloyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Hydrochloric acid (1M HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-aminophenylboronic acid (1.0 eq) in a 1:1 mixture of DCM and water (approx. 0.2 M concentration relative to the boronic acid).
-
Base Addition: Add sodium carbonate (2.5 eq) to the suspension. Stir vigorously for 15 minutes at room temperature to ensure good mixing between the aqueous and organic phases.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add pivaloyl chloride (1.1 eq) dropwise to the vigorously stirring mixture over 20-30 minutes. Causality Note: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup - Phase Separation: Once the reaction is complete, pour the mixture into a separatory funnel. Separate the organic layer.
-
Workup - Extraction: Extract the aqueous layer with DCM (2 x 50 mL). Combine all organic layers.
-
Workup - Washing: Wash the combined organic layer sequentially with 1M HCl (1 x 50 mL), deionized water (1 x 50 mL), and brine (1 x 50 mL). Causality Note: The acid wash removes any unreacted amine and excess inorganic base.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or trituration with a suitable solvent like diethyl ether to afford pure this compound[3].
Protocol 2: Deprotection of the Pivaloyl Amide
The removal of a pivaloyl amide is non-trivial and requires forcing conditions. The choice of method depends on the stability of the other functional groups in the molecule. Two primary strategies are presented below.
Method A: Harsh Acidic Hydrolysis
This method is effective but incompatible with acid-labile functional groups.
Materials:
-
Pivaloyl-protected aryl amine
-
Concentrated Hydrochloric Acid (HCl, ~37%) or Sulfuric Acid (H₂SO₄, 98%)
-
1,4-Dioxane or Acetic Acid
-
Sodium hydroxide (NaOH) solution (e.g., 6M)
Procedure:
-
Reaction Setup: Dissolve the pivaloyl-protected compound (1.0 eq) in a suitable solvent like 1,4-dioxane or acetic acid.
-
Acid Addition: Add an excess of concentrated HCl (e.g., a 1:1 mixture with the organic solvent).
-
Heating: Heat the mixture to reflux (typically 100-110 °C) and maintain for 12-48 hours. Trustworthiness Note: The reaction must be monitored carefully, as prolonged heating can lead to decomposition, especially of the boronic acid if it were still present.
-
Workup - Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a concentrated NaOH solution until the pH is basic (~9-10). This should be done in an ice bath to manage the heat generated.
-
Workup - Extraction: Extract the resulting aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the resulting crude amine via column chromatography or recrystallization.
Method B: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)
This method is effective but will reduce other sensitive functional groups like esters, ketones, and nitriles. It is a powerful but less chemoselective option.
Materials:
-
Pivaloyl-protected aryl amine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser workup reagents (water, 15% NaOH, water)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (3.0-5.0 eq) in anhydrous THF.
-
Substrate Addition: Cool the suspension to 0 °C. Add a solution of the pivaloyl-protected compound (1.0 eq) in anhydrous THF dropwise.
-
Heating: After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup - Quenching: Cool the reaction to 0 °C. Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water (where 'X' is the mass of LiAlH₄ in grams). This procedure, known as a Fieser workup, is designed to produce a granular, easily filterable aluminum salt precipitate.
-
-
Filtration and Extraction: Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by standard methods.
Alternative Protecting Group Strategies: A Comparative Analysis
While the pivaloyl group offers supreme stability, other protecting groups may be more suitable depending on the overall synthetic plan. The choice often revolves around the required orthogonality—the ability to remove one group without affecting another.
Figure 2: Decision matrix for selecting an appropriate amine protecting group.
The following table provides a quantitative comparison of common amine protecting groups for use with phenylboronic acids.
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile |
| Pivaloyl (Piv) | -CO-C(CH₃)₃ | Pivaloyl chloride, Base (e.g., Py, Na₂CO₃) | Harsh: Conc. HCl/H₂SO₄, reflux; LiAlH₄; Na/NH₃[4][5][6] | Stable to: Suzuki coupling, mild/moderate acid & base, hydrogenolysis, oxidation. |
| Acetyl (Ac) | -CO-CH₃ | Acetic anhydride or Acetyl chloride, Base | Moderate acid or base (e.g., HCl/MeOH, LiOH/THF)[6][7] | Labile under many Suzuki conditions (strong base). Less stable than Piv. |
| Boc | -CO-O-C(CH₃)₃ | Boc₂O, Base (e.g., NEt₃, NaOH) | Mild Acid: TFA/DCM; HCl/Dioxane[8] | Stable to: Base, hydrogenolysis, nucleophiles. Potentially labile to some Lewis acids. |
| Cbz (Z) | -CO-O-CH₂-Ph | Cbz-Cl, Base | Hydrogenolysis: H₂, Pd/C; HBr/AcOH[8] | Stable to: Mild acid and base. Incompatible with reductive conditions. |
| Fmoc | -CO-O-CH₂-Fluorenyl | Fmoc-Cl or Fmoc-OSu, Base | Mild Base: 20% Piperidine in DMF[8] | Stable to: Acid, hydrogenolysis. Highly base-labile. |
Conclusion
The pivaloyl group serves as a highly effective, albeit stubborn, protecting group for the amine of 4-aminophenylboronic acid. Its steric and electronic properties confer exceptional stability, making it an ideal choice for synthetic routes involving robust transformations like the Suzuki-Miyaura cross-coupling. However, its use necessitates a planned approach for its eventual, often challenging, removal. By understanding the causality behind its stability and the specific requirements of the deprotection protocols, researchers can confidently integrate this compound into their synthetic strategies to achieve complex molecular targets with high fidelity.
References
- Behloul, C., Guijarro, D., & Yus, M. (2006). Amine synthesis by amide cleavage. Organic Chemistry Portal. [Link]
- Typical Deprotection Conditions for Boronic Acids. (2016).
- Kali, V., et al. (2017).
- (4-Pivalamidophenyl)boronic acid. MySkinRecipes. [Link]
- Pivalic Acid Esters, Pival
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 4th Ed. Wiley-Interscience.
- Alvarez, M., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Sciforum. [Link]
- Riemer, C., et al. (2020). Protecting Groups for Thiols Suitable for Suzuki Conditions.
- Protecting Groups. Organic Synthesis. [Link] (Note: Direct link is to a specific synthesis; general protecting group strategies are widely published in textbooks and reviews).
- LibreTexts. (2021). Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
- Deprotection of the pivaloyl group with LiAlH4.
Sources
- 1. (4-Pivalamidophenyl)boronic acid [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]
- 4. Amine synthesis by amide cleavage [organic-chemistry.org]
- 5. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Application Note: Streamlined One-Pot Synthesis of Biaryls Utilizing 4-Pivalamidophenylboronic Acid
Introduction: The Strategic Importance of Biaryl Moieties and the Suzuki-Miyaura Coupling
Biaryl scaffolds are privileged structures in medicinal chemistry, materials science, and agrochemicals, forming the core of numerous pharmaceuticals and functional organic materials. The development of efficient and versatile synthetic routes to these compounds is therefore of paramount importance. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. Its appeal lies in the mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of its organoboron reagents.[1][2][3]
This application note details a robust and efficient one-pot, two-step protocol for the synthesis of biaryl anilines. The process leverages the unique properties of 4-pivalamidophenylboronic acid as a stable and effective coupling partner for a variety of aryl halides. The pivalamido group serves as an excellent protecting group for the aniline functionality, preventing undesirable side reactions during the Suzuki-Miyaura coupling. A key advantage of the described methodology is the in-situ deprotection of the pivalamido group, which circumvents the need for a separate purification step of the intermediate, thereby enhancing the overall efficiency and atom economy of the synthesis.
The Role and Advantages of this compound
The selection of this compound as the boron-containing reagent is a strategic choice driven by several key factors:
-
Stability and Handling: The pivalamido group enhances the stability of the boronic acid, making it less prone to protodeboronation, a common side reaction that can reduce yields. This increased stability translates to easier handling and storage compared to the unprotected 4-aminophenylboronic acid.
-
Protection of the Amine Functionality: The bulky pivaloyl group effectively protects the nitrogen atom of the aniline moiety. This prevents the amine from interfering with the palladium catalyst or participating in undesired side reactions during the coupling process, ensuring a cleaner reaction profile.
-
Facilitated Purification: The protected intermediate is often more crystalline and less polar than the final aniline product, which can simplify its isolation and purification if desired, although the one-pot protocol described herein bypasses this step.
-
Controlled Deprotection: The pivalamido group is stable under the basic conditions of the Suzuki-Miyaura coupling but can be efficiently removed under acidic conditions, allowing for a sequential one-pot process.
Reaction Schematics
The overall transformation can be depicted as a two-step sequence within a single reaction vessel:
Step 1: Suzuki-Miyaura Cross-Coupling
Ar-X + (HO)₂B-Ph-NHCOtBu → Ar-Ph-NHCOtBu
Step 2: In-situ Acidic Hydrolysis
Ar-Ph-NHCOtBu --(H₃O⁺)--> Ar-Ph-NH₂
Detailed Experimental Protocol: One-Pot Synthesis of 4'-Amino-[1,1'-biphenyl]-4-carbonitrile
This protocol provides a representative example of the one-pot synthesis of a biaryl aniline, specifically 4'-amino-[1,1'-biphenyl]-4-carbonitrile, from 4-bromobenzonitrile and this compound.
Materials and Reagents:
-
4-Bromobenzonitrile
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
Part 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
Part 2: In-situ Deprotection
-
Cooling: Once the coupling reaction is complete, cool the reaction mixture to room temperature.
-
Acidification: Slowly add concentrated hydrochloric acid (2 mL) to the reaction mixture.
-
Hydrolysis: Heat the mixture to reflux (approximately 100 °C) and maintain for 2-4 hours, or until the hydrolysis of the pivalamide is complete (monitor by TLC or LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated sodium hydroxide solution until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4'-amino-[1,1'-biphenyl]-4-carbonitrile.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes key parameters that can be optimized for different substrates to maximize yield and purity.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | PdCl₂(dppf) (3 mol%) | Higher turnover numbers and efficiency with Buchwald ligands (SPhos, XPhos) for challenging substrates. |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Stronger bases like K₃PO₄ can accelerate the reaction but may not be compatible with base-sensitive functional groups. |
| Solvent | Dioxane/H₂O (4:1) | Toluene/EtOH/H₂O (4:1:1) | DMF/H₂O (9:1) | Solvent choice affects solubility and reaction temperature, influencing reaction rates. |
| Temperature | 80 °C | 100 °C | 110 °C | Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions. |
Mechanism and Causality
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The one-pot synthesis proceeds through two distinct catalytic cycles and a subsequent hydrolysis step.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:[1]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Experimental Workflow Diagram
The one-pot procedure streamlines the synthesis by eliminating the isolation of the N-pivaloyl-protected biaryl intermediate.
dot graph experimental_workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} .dot Caption: Experimental workflow for the one-pot synthesis of biaryl anilines.
Trustworthiness: A Self-Validating System
The protocol described is designed to be self-validating through careful monitoring and characterization at key stages:
-
Reaction Monitoring: The progress of both the Suzuki coupling and the subsequent hydrolysis can be independently monitored by techniques such as TLC or LC-MS. This allows for precise control over reaction times and ensures complete conversion at each stage before proceeding.
-
Spectroscopic Analysis: The final purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of the pivaloyl group's characteristic signals (a singlet integrating to 9 protons in the ¹H NMR spectrum) and the appearance of the amine protons provide clear evidence of successful deprotection.
-
Yield Calculation: An accurate determination of the isolated yield provides a quantitative measure of the protocol's efficiency.
Conclusion
The one-pot synthesis of biaryls using this compound offers a highly efficient and practical approach for accessing valuable biaryl aniline motifs. The use of a stable, protected boronic acid in conjunction with an in-situ deprotection strategy streamlines the synthetic process, reduces waste, and improves overall yield. This methodology is well-suited for applications in drug discovery and development where rapid access to diverse libraries of biaryl compounds is essential.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 2020, 25(15), 3485. [Link]
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 2014, 12, 432-438. [Link]
- One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium, 2023. [Link]
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. Organic Letters, 2019, 21(14), 5762-5766. [Link]
- Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 2024, 29(1), 235. [Link]
- Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and phenylboronic acid (2 a) with immobilized Pd catalysts.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41(11), 1555-1567. [Link]
Sources
The Pivalamido Group: A Strategic Directing Group for Regiocontrolled Suzuki Coupling
Application Note AP-SM-2026-01
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] However, achieving high regioselectivity in the arylation of polysubstituted aromatic systems, particularly those bearing multiple identical halogen atoms, remains a significant challenge. This application note details the strategic use of the pivalamido group (–NHCOtBu) as a powerful ortho-directing group to control selectivity in Suzuki coupling reactions. We will explore the mechanistic basis for this control, encompassing both steric and electronic effects, and provide detailed protocols for its application in the synthesis of highly substituted biaryl compounds. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science seeking to leverage directing group strategies for precise molecular construction.
Introduction: The Challenge of Selectivity in Suzuki Coupling
The palladium-catalyzed Suzuki-Miyaura coupling has revolutionized the synthesis of biaryls, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction's success is largely due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1]
A persistent challenge in Suzuki coupling is the control of regioselectivity when multiple potential reaction sites exist on an aromatic ring. In substrates like dihaloanilines, for example, non-selective coupling can lead to a mixture of products that are difficult to separate, thereby lowering the overall yield of the desired isomer. The outcome of such reactions is often governed by a subtle interplay of steric hindrance and the electronic properties of the substituents and the ring system itself.[3][4][5]
To overcome this challenge, chemists have increasingly turned to the use of directing groups. These are functional groups that can coordinate to the palladium catalyst, positioning it in close proximity to a specific C-H or C-X bond, thereby favoring its activation and subsequent coupling.
The Pivalamido Group as a Directing Moiety
The pivalamido group has emerged as a highly effective directing group in a variety of palladium-catalyzed C-H functionalization reactions.[6][7][8][9] Its utility stems from a combination of key attributes:
-
Coordinating Ability: The amide oxygen can act as a Lewis base, coordinating to the palladium center and facilitating the formation of a stable palladacycle intermediate. This pre-organizes the reactive partners for selective bond formation.
-
Steric Bulk: The bulky tert-butyl group provides significant steric hindrance. This can serve two purposes: it can disfavor reaction at more sterically congested sites and it can lock the conformation of the substrate-catalyst complex to favor a specific reaction pathway.
-
Electronic Influence: While primarily steric in its influence, the electronic nature of the amide can also play a role in modulating the reactivity of the aromatic ring.
While much of the literature focuses on the pivalamido group in C-H activation, the same principles can be extended to control regioselectivity in the Suzuki coupling of polyhalogenated anilines. By protecting the aniline as a pivalamide, one can direct the Suzuki coupling to the ortho position with high fidelity.
Mechanistic Rationale
The directing effect of the pivalamido group in a Suzuki coupling reaction is predicated on the formation of a cyclometalated intermediate. The generally accepted catalytic cycle for a Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination.[10][11] When a directing group is present, the initial coordination of the catalyst can be guided by this group.
The proposed mechanism for a pivalamido-directed ortho-Suzuki coupling of a dihaloaniline is illustrated below:
Figure 1: Proposed catalytic cycle for pivalamido-directed Suzuki coupling.
-
Coordination and Oxidative Addition: The Pd(0) catalyst first coordinates to the pivalamido group of the dihaloaniline substrate. This directs the subsequent oxidative addition to the sterically less hindered and electronically favorable ortho C-X bond, forming a palladacycle intermediate.
-
Transmetalation: The resulting Pd(II) complex undergoes transmetalation with the aryl boronic acid, which is activated by a base.
-
Reductive Elimination: The final step is reductive elimination from the diaryl-Pd(II) complex to form the desired C-C bond of the ortho-arylated product and regenerate the active Pd(0) catalyst.
Experimental Protocols
The following protocols are based on established methods for palladium-catalyzed C-H arylation of anilides and general Suzuki coupling procedures.[6] They should be optimized for specific substrates.
Protocol 1: Synthesis of N-(dihalophenyl)pivalamide
This preliminary step is necessary to install the directing group on the aniline substrate.
Figure 2: Workflow for the synthesis of the pivalamide-protected substrate.
Materials:
-
Dihaloaniline (e.g., 2,4-dibromoaniline)
-
Pivaloyl chloride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the dihaloaniline (1.0 equiv) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or Et₃N (1.2 equiv) to the solution.
-
Slowly add pivaloyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-(dihalophenyl)pivalamide.
Protocol 2: Pivalamido-Directed Suzuki Coupling
This protocol describes the selective ortho-arylation of the N-(dihalophenyl)pivalamide.
Materials:
-
N-(dihalophenyl)pivalamide (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.1-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, P(tBu)₃) (4-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, or 2-propanol)
-
Water (if using an aqueous base system)
Procedure:
-
To an oven-dried Schlenk flask, add the N-(dihalophenyl)pivalamide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst, phosphine ligand, and base under an inert atmosphere.
-
Add the anhydrous solvent (and water, if applicable, typically in a 10:1 organic solvent to water ratio).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 2 to 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the ortho-arylated product.
Protocol 3: Deprotection of the Pivalamido Group
The pivalamido group can be removed under harsh conditions to yield the free aniline. Note that removal of the pivaloyl group can be challenging.[6]
Materials:
-
ortho-Arylated N-pivaloylaniline
-
Concentrated hydrochloric acid (HCl) or 6M H₂SO₄
-
Methanol or ethanol
Procedure:
-
Dissolve the ortho-arylated N-pivaloylaniline in methanol or ethanol.
-
Add concentrated HCl or 6M H₂SO₄.
-
Heat the mixture to reflux and monitor the reaction by TLC. This may take 12-48 hours.
-
After completion, cool the reaction mixture and neutralize with a strong base (e.g., NaOH pellets or concentrated aqueous NaOH) until the pH is >10.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the 2-arylaniline.
Data and Expected Outcomes
The use of a pivalamido directing group is expected to provide high ortho-selectivity in the Suzuki coupling of dihaloanilines. The following table provides a representative summary of expected outcomes based on similar directing group-controlled arylations.
| Entry | Dihaloaniline Substrate | Arylboronic Acid | Catalyst System | Solvent | Temp (°C) | Yield (%) | ortho:para ratio |
| 1 | N-(2,4-dibromophenyl)pivalamide | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene | 100 | ~85 | >20:1 |
| 2 | N-(2,4-dichlorophenyl)pivalamide | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, XPhos, K₂CO₃ | Dioxane/H₂O | 100 | ~78 | >20:1 |
| 3 | N-(2-bromo-4-chlorophenyl)pivalamide | 3-Tolylboronic acid | Pd(OAc)₂, P(tBu)₃, Cs₂CO₃ | 2-Propanol | 80 | ~90 | >20:1 (at Br) |
Table 1: Representative expected outcomes for pivalamido-directed Suzuki coupling. Yields and ratios are estimates based on analogous transformations and may vary.
Conclusion
The pivalamido group serves as a powerful and reliable directing group for achieving high ortho-selectivity in the Suzuki-Miyaura cross-coupling of polysubstituted anilines. Its effectiveness is rooted in its ability to coordinate with the palladium catalyst, thereby directing the oxidative addition to a proximal C-X bond through a stable palladacycle intermediate. The steric bulk of the tert-butyl group further enhances this selectivity. The protocols provided herein offer a robust starting point for researchers aiming to synthesize complex, sterically hindered biaryl amines with a high degree of regiocontrol. This strategy expands the synthetic toolbox for accessing valuable building blocks in drug discovery and materials science.
References
- Daugulis, O.; Do, H.-Q.; Shabashov, D. Palladium-Catalyzed Arylation of C–H Bonds. Acc. Chem. Res.2009, 42 (8), 1074–1086.
- Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chem. Rev.2010, 110 (2), 1147–1169.
- Shabani, S.; Ramzan, M.; Shaheen, M. A.; Ahmed, N.; Mahmood, T. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand.
- Navarro, O.; Kelly, R. A., III; Nolan, S. P. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. J. Am. Chem. Soc.2003, 125, 16194-16195.
- Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angew. Chem. Int. Ed.2008, 47, 4695-4698.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
- Spivey, A. C.; Gripton, C. J. G.; Oviasu, O. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci.2014, 5, 4233-4246.
- Daugulis, O.; Zaitsev, V. G. Anilide-Directed, Palladium-Catalyzed Arylation of C-H Bonds. Angew. Chem. Int. Ed.2005, 44, 4046-4048.
- Zhao, D.; Wang, W.; Lian, S.; Yang, F.; Lan, J.; You, J.
- Daugulis, O. Insights into Directing Group Ability in Palladium-Catalyzed C−H Bond Functionalization. J. Am. Chem. Soc.2008, 130(40), 13285-13293.
- Chen, X.; Engle, K. M.; Wang, D.-H.; Yu, J.-Q. Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angew. Chem. Int. Ed.2009, 48, 5094-5115.
- Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chem. Soc. Rev.2013, 42, 5270-5298.
- Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling in modern organic synthesis. Chem. Soc. Rev.2014, 43, 412-443.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- Suzuki-Miyaura cross-coupling: Practical Guide.
- Spivey, A. C.; Gripton, C. J. G.; Oviasu, O. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci., 2014, 5, 4233-4246.
- Hearn, J. M.; Levy, A. D.; Spivey, A. C. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci., 2014, 5, 4233-4246.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Ligand-controlled palladium-catalyzed regiodivergent Suzuki-Miyaura cross-coupling of allylboronates and aryl halides.
- Electronic and Steric Effects in Rollover C-H Bond Activation.
- Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts.
- Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Thioketone-Directed Palladium(II)-Catalyzed C-H Arylation of Ferrocenes with Aryl Boronic Acids.
- ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.
- Palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- Suzuki coupling of aryl halides 8a–c with phenylboronic acid.
- Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
Sources
- 1. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Palladium-Catalyzed Ortho C–H Arylation of Aniline Carbamates with Diazonium Salts under Mild Conditions: Expedient Synthesis of Carbazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Application Notes and Protocols for the Synthesis of Functional Materials with 4-Pivalamidophenylboronic Acid
Introduction: The Strategic Advantage of 4-Pivalamidophenylboronic Acid in Advanced Material Synthesis
This compound is a versatile organic building block that has gained significant traction in the synthesis of functional materials, particularly in the realms of pharmaceuticals, organic electronics, and sensor technology. Its utility is primarily anchored in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The distinguishing feature of this molecule is the pivalamido (tert-butylformamido) group, which imparts enhanced stability and favorably influences the electronic and steric properties of the boronic acid moiety. This often leads to improved selectivity and higher yields in coupling reactions compared to unsubstituted phenylboronic acid.
This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and the scientific rationale behind the methodological choices.
Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of π-Conjugated Polymers
The Suzuki-Miyaura reaction is a powerful and widely adopted method for the synthesis of biaryls, polyarylenes, and other conjugated systems. This compound is an excellent coupling partner in these reactions, particularly for the synthesis of advanced polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Causality of Component Selection in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling reaction is critically dependent on the judicious selection of the catalyst, ligand, base, and solvent system.
-
Palladium Catalyst: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed Pd(0) complexes like Pd(PPh₃)₄.
-
Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich phosphine ligands are often preferred as they can enhance catalytic activity and prevent catalyst decomposition.
-
Base: A base is required to activate the boronic acid for transmetalation. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: The solvent must be capable of dissolving the reactants and catalyst, and it should be stable under the reaction conditions. Often, a mixture of an organic solvent and an aqueous solution of the base is employed.
Experimental Protocol 1: Synthesis of a Polyfluorene Derivative via Suzuki-Miyaura Polymerization
This protocol describes the synthesis of a polyfluorene-based conjugated polymer using this compound and a dibromoarene comonomer. Polyfluorenes are a class of polymers known for their strong blue luminescence and high charge carrier mobility, making them suitable for use in OLEDs.
Materials
-
This compound
-
2,7-Dibromo-9,9-dioctylfluorene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Methanol
-
Standard laboratory glassware and Schlenk line apparatus
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine this compound (1.05 equivalents), 2,7-Dibromo-9,9-dioctylfluorene (1.00 equivalent), Pd₂(dba)₃ (0.01 equivalents), and P(o-tol)₃ (0.04 equivalents).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with argon or nitrogen to ensure an inert atmosphere.
-
Solvent and Base Addition: Add degassed toluene to the flask via syringe, followed by a degassed 2 M aqueous solution of K₂CO₃. The typical solvent ratio is 5:1 toluene to aqueous base.
-
Polymerization: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to track the increase in polymer molecular weight. The reaction is typically allowed to proceed for 24-48 hours.
-
End-Capping: To terminate the polymerization and functionalize the polymer chain ends, add a small amount of an aryl bromide (e.g., bromobenzene) and continue stirring for 2-4 hours. Then, add an excess of a boronic acid (e.g., phenylboronic acid) and stir for another 2-4 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute it with toluene.
-
Separate the organic phase and wash it three times with deionized water, followed by one wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution by rotary evaporation.
-
Precipitate the polymer by slowly adding the concentrated toluene solution to a large volume of vigorously stirring methanol.
-
Collect the fibrous polymer precipitate by filtration, wash it with methanol, and dry it under vacuum at 40-50 °C.
-
Data Presentation: Expected Polymer Properties
| Property | Expected Value |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol (by GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| UV-Vis Absorption (λmax) | 380 - 400 nm (in solution) |
| Photoluminescence (λem) | 420 - 450 nm (in solution, blue emission) |
Application in Sensor Technology: Fluorescent Chemosensors
Boronic acids are well-known for their ability to reversibly bind with cis-1,2- and -1,3-diols to form stable five- or six-membered cyclic esters. This property makes them excellent candidates for the development of fluorescent chemosensors for saccharides and other biologically important diol-containing molecules. The pivalamido group in this compound can modulate the electronic properties of the phenylboronic acid moiety, potentially enhancing the sensitivity and selectivity of the sensor.
Workflow for Sensor Design and Synthesis
Caption: Workflow for the synthesis and operation of a boronic acid-based fluorescent sensor.
Application in Drug Delivery and Bioconjugation
The ability of phenylboronic acids to interact with diols can also be exploited in the design of targeted drug delivery systems and for bioconjugation. Many cell surfaces, particularly those of cancer cells, are rich in sialic acid residues, which contain cis-diols. Phenylboronic acid-functionalized nanoparticles can therefore selectively target these cells.
Protocol for the Preparation of Drug-Loaded Nanoparticles
This protocol outlines a general method for preparing drug-loaded nanoparticles functionalized with this compound for targeted drug delivery.
-
Amphiphilic block copolymer (e.g., Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol) with a terminal amine group, PLGA-b-PEG-NH₂)
-
4-Carboxyphenylboronic acid (as a precursor to be modified with a pivaloyl group, or a pre-synthesized 4-pivalamidophenyl carboxylic acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Hydrophobic drug (e.g., Doxorubicin)
-
Dialysis tubing (MWCO 3.5 kDa)
-
Organic solvent (e.g., Dimethylformamide, DMF)
-
Aqueous buffer (e.g., Phosphate-buffered saline, PBS)
-
Synthesis of the Targeting Ligand:
-
If starting with 4-carboxyphenylboronic acid, protect the boronic acid group (e.g., as a pinacol ester).
-
React the protected carboxylic acid with pivaloyl chloride to form the pivalamido group.
-
Deprotect the boronic acid to yield the 4-pivalamidophenyl carboxylic acid ligand.
-
-
Conjugation of the Ligand to the Polymer:
-
Dissolve PLGA-b-PEG-NH₂ and the 4-pivalamidophenyl carboxylic acid ligand in DMF.
-
Add EDC and NHS to activate the carboxylic acid group.
-
Allow the reaction to proceed for 24 hours at room temperature to form the PLGA-b-PEG-PBA conjugate.
-
Purify the conjugate by dialysis against DMF and then water, followed by lyophilization.
-
-
Preparation of Drug-Loaded Nanoparticles:
-
Dissolve the PLGA-b-PEG-PBA conjugate and the hydrophobic drug in a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
Add this organic solution dropwise to a vigorously stirring aqueous solution.
-
The nanoparticles will self-assemble as the organic solvent diffuses into the aqueous phase and is subsequently removed by evaporation under reduced pressure.
-
-
Purification and Characterization:
-
Purify the drug-loaded nanoparticles by centrifugation or dialysis to remove the unloaded drug.
-
Characterize the nanoparticles for size and morphology (Dynamic Light Scattering, DLS; Transmission Electron Microscopy, TEM), drug loading content, and encapsulation efficiency.
-
Logical Relationship in Targeted Drug Delivery
Caption: Mechanism of targeted drug delivery using this compound-functionalized nanoparticles.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functional materials. The presence of the pivalamido group provides enhanced stability and selectivity in Suzuki-Miyaura cross-coupling reactions, making it an ideal candidate for the synthesis of well-defined conjugated polymers for electronic applications. Furthermore, the inherent reactivity of the boronic acid moiety with diols opens up exciting possibilities for the development of advanced chemosensors and targeted drug delivery systems. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the full potential of this promising compound in their respective fields.
References
- (4-Pivalamidophenyl)boronic acid. MySkinRecipes. [Link]
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Huang, S., Jia, M., Xie, Y., Wang, J., Xu, W., & Fang, H. (2012). The progress of selective fluorescent chemosensors by boronic acid. Current medicinal chemistry, 19(16), 2621–2637. [Link]
- Wang, J., et al. (2015). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Journal of Materials Chemistry B, 3(38), 7591-7600. [Link]
Application Notes & Protocols: A Guide to Suzuki-Miyaura Cross-Coupling with 4-Pivalamidophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Suzuki-Miyaura Reaction and the Utility of 4-Pivalamidophenylboronic Acid
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds, most commonly between sp²-hybridized carbon atoms. This palladium-catalyzed reaction joins an organoboron species (like a boronic acid) with an organohalide or triflate, and its discovery was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1] The reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing reagents, making it a favored method in pharmaceutical and materials science for the construction of complex molecular architectures like biaryls.[2]
This compound is a particularly valuable building block in this context. The pivalamido group ((CH₃)₃CCONH-) offers several advantages: it provides steric bulk, influences the electronic properties of the phenyl ring, and enhances the compound's stability and handling characteristics.[3][4] This functional group can improve selectivity and yield in coupling reactions and is a common motif in the synthesis of drug candidates and functional materials where precise molecular design is critical.[3] This guide provides an in-depth look at the experimental setup for a typical Suzuki reaction utilizing this versatile reagent.
Mechanistic Rationale: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle centered on a palladium complex. Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) species, which is the active catalyst. This species undergoes oxidative addition by inserting itself into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This step oxidizes the palladium from Pd(0) to a Pd(II) state.[6]
-
Transmetalation : This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. The reaction requires activation of the boronic acid by a base (e.g., K₃PO₄, Na₂CO₃).[2][7] The base forms a boronate species [Ar-B(OH)₃]⁻, which is more nucleophilic and readily transfers its aryl group to the electrophilic Pd(II) complex, displacing the halide.[7] The choice of base is therefore critical and can significantly influence the reaction rate and outcome.
-
Reductive Elimination : The final step involves the two organic groups on the Pd(II) complex coupling to form the new C-C bond of the biaryl product. This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst which can then re-enter the catalytic cycle.[5]
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol details a representative Suzuki-Miyaura coupling between this compound and an aryl bromide, adapted from established procedures for similar substrates.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | AChemBlock | Store at 2-8°C under an inert atmosphere.[9] |
| Aryl Bromide (e.g., 4-Bromotoluene) | Reagent Grade | Sigma-Aldrich | Ensure purity. If necessary, purify by distillation or recrystallization.[10] |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Sigma-Aldrich | Highly sensitive to air and light. Handle under an inert atmosphere. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Sigma-Aldrich | Should be finely powdered and dried before use to ensure optimal basicity and solubility. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | Use a dry, degassed solvent to prevent catalyst deactivation and side reactions.[3] |
| Deionized Water | N/A | N/A | Must be degassed thoroughly before use. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For workup and extraction. |
| Brine (Saturated aq. NaCl) | N/A | N/A | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | For drying the organic phase. |
| Argon or Nitrogen Gas | High Purity (≥99.998%) | Airgas | For maintaining an inert atmosphere. |
| Schlenk flask or sealed reaction vial | N/A | N/A | Must be flame-dried or oven-dried before use to remove moisture. |
Equipment Setup
A standard Schlenk line or glovebox is required for handling air- and moisture-sensitive reagents. The reaction should be assembled in a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, all under a positive pressure of an inert gas like argon or nitrogen.
Caption: General experimental workflow for the Suzuki coupling.
Step-by-Step Protocol
-
Flask Preparation : In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv.), this compound (1.1 mmol, 1.1 equiv.), and powdered anhydrous potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition : Under a positive flow of argon, add the tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Inert Atmosphere : Seal the flask with a septum or glass stopper. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.
-
Solvent Addition : Using a syringe, add degassed 1,4-dioxane (6 mL) followed by degassed deionized water (1.5 mL). The solvent ratio is crucial for reagent solubility and reaction kinetics.
-
Reaction : Lower the flask into a preheated oil bath at 80°C. Stir the mixture vigorously for 18-22 hours. Monitor the reaction progress by TLC or LC-MS.[8]
-
Work-up : Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction : Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration : Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.
Safety and Handling
-
This compound : Classified as an irritant.[4] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts : Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Pd(PPh₃)₄ is a known sensitizer.
-
Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All handling should be performed in a fume hood.
-
General Precautions : The reaction should be conducted under an inert atmosphere as palladium catalysts can be sensitive to oxygen.[3] Degassing solvents by sparging with argon or nitrogen for 15-20 minutes before use is critical for reproducibility and high yields.
Troubleshooting and Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; insufficient degassing; wet reagents/solvents; improper base. | Use a fresh bottle of catalyst. Ensure thorough degassing of all solvents. Flame-dry glassware properly. Use freshly dried, powdered base. Screen other bases like Na₂CO₃ or Cs₂CO₃. |
| Protodeboronation | Presence of excess water or acidic impurities; prolonged reaction time at high temp. | Use anhydrous solvents and ensure the base is sufficiently strong. Minimize reaction time once the starting material is consumed. Consider using the boronic ester equivalent.[11] |
| Homocoupling | Presence of oxygen; Pd(II) species in the catalyst. | Ensure a strictly inert atmosphere. Use a high-purity Pd(0) source.[3] |
| Incomplete Reaction | Low reactivity of the aryl halide (e.g., chlorides); steric hindrance. | Increase temperature. Switch to a more active catalyst system (e.g., using a more electron-rich and bulky phosphine ligand like SPhos or XPhos with a Pd(OAc)₂ precursor).[7] |
References
- Beccalli, E. M., et al. (2005). N-Acyl-2-nitrobenzamides as precursors of 2,3-disubstitued 3H-quinazoline-4-ones.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. Suzuki reaction.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- Thomas, S. et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- MySkinRecipes. (4-Pivalamidophenyl)boronic acid.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Ahmad, G., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules.
- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945–2964.
- Gowda, B. T., et al. (2009). N-(4-Methoxy-phen-yl)pivalamide. Acta Crystallographica Section E: Structure Reports Online.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Syntheses. p-BROMOTOLUENE.
Sources
- 1. N-(4-Methoxy-phen-yl)pivalamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US5780454A - Boronic ester and acid compounds - Google Patents [patents.google.com]
- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N,N′-alkylidene bisamides and Suzuki–Miyaura coupling reaction derivatives with Pd organometallic catalyst anchored to channels of mesoporous silica MCM-41 - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Leveraging 4-Pivalamidophenylboronic Acid in Continuous Flow Chemistry for Accelerated Drug Discovery and Development
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of biaryl structures essential to countless pharmaceutical agents and advanced materials.[1][2] 4-Pivalamidophenylboronic acid is a versatile and valuable building block in these syntheses. The pivalamido group enhances the compound's stability and modulates its electronic properties, often leading to improved selectivity and yield.[3] This document provides an in-depth guide to transitioning Suzuki-Miyaura couplings involving this compound from traditional batch methods to more efficient, scalable, and safer continuous flow processes. We will explore the fundamental advantages of flow chemistry, present detailed protocols for both homogeneous and heterogeneous catalytic systems, and offer insights into reaction optimization and troubleshooting.
Introduction: The Convergence of a Key Reagent and a Powerful Technology
This compound: A Robust Building Block
This compound is an organoboron compound widely used in organic synthesis.[3] Boronic acids are notable for their ability to form reversible covalent bonds with diols and their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions.[4] The defining features of this specific reagent are:
-
The Boronic Acid Moiety (-B(OH)2): This functional group is the active participant in the Suzuki-Miyaura reaction, enabling the formation of a new carbon-carbon bond with an organohalide.[5]
-
The Pivalamido Group (-NHCO-C(CH3)3): This bulky amide group provides steric hindrance and alters the electronic nature of the phenyl ring. This modification enhances the compound's air and moisture stability compared to simpler aminophenylboronic acids and can influence the regioselectivity of coupling reactions.[3]
Its structure makes it an ideal precursor for synthesizing complex biaryl scaffolds, which are prevalent in many active pharmaceutical ingredients (APIs).
Flow Chemistry: A Paradigm Shift in Synthesis
Flow chemistry, or continuous flow processing, conducts chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[6] This methodology offers significant advantages over conventional batch processing, where reagents are mixed in a single vessel.[7][8]
Key Advantages of Flow Chemistry for Cross-Coupling Reactions:
-
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and precise temperature control, minimizing side reactions and improving product purity.[1][7][8]
-
Improved Safety: Small reaction volumes under continuous processing mitigate the risks associated with exothermic events or the handling of hazardous reagents.
-
Rapid Optimization: Critical reaction parameters like temperature, pressure, and residence time can be adjusted and optimized in minutes, a process that could take days in batch.[6][9][10]
-
Scalability and Reproducibility: Scaling up a reaction involves running the system for a longer duration rather than using larger, potentially unsafe reactors. This ensures consistent product quality from milligram to kilogram scales.[1]
-
Automation: Flow systems are readily automated, allowing for high-throughput screening of reaction conditions and unattended operation.[10][11]
The Suzuki-Miyaura Coupling in a Continuous Flow Regime
The Suzuki-Miyaura reaction is one of the most versatile methods for C-C bond formation, typically involving the coupling of an organoboron compound with a halide or pseudohalide in the presence of a palladium catalyst and a base.[1][2][8]
The Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species (R²-B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, regenerating the active Pd(0) catalyst and forming the desired biaryl product (R¹-R²).
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol 1: Homogeneous Suzuki-Miyaura Coupling in Flow
This protocol describes a general method for coupling this compound with an aryl bromide using a soluble palladium catalyst.
Objective
To synthesize a biaryl compound via a homogeneous palladium-catalyzed Suzuki-Miyaura cross-coupling reaction in a continuous flow system, achieving high conversion and yield with a short residence time.
Experimental Workflow Diagram
Caption: Schematic of a homogeneous continuous flow Suzuki coupling setup.
Materials and Equipment
| Category | Item |
| Reagents | This compound |
| Aryl Bromide (e.g., 4-Bromoanisole) | |
| Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) | |
| Ligand (if needed, e.g., SPhos, XPhos) | |
| Base (e.g., K₂CO₃, Cs₂CO₃) | |
| Solvents | 1,4-Dioxane or THF, Degassed Water |
| Equipment | Two HPLC Pumps |
| T-Mixer | |
| Coil Reactor (PFA or Stainless Steel) | |
| Heating unit (oil bath or column heater) | |
| Back-Pressure Regulator (BPR) | |
| Collection Vessel |
Step-by-Step Protocol
-
Reagent Preparation (handle all reagents in a fume hood):
-
Solution A: In a 50 mL volumetric flask, dissolve the aryl bromide (e.g., 10 mmol) and the palladium catalyst (0.1 mol%, 0.01 mmol) in 1,4-dioxane to the mark. Degas the solution by sparging with nitrogen or argon for 15 minutes.
-
Solution B: In a separate 50 mL volumetric flask, dissolve this compound (12 mmol, 1.2 equiv.) and the base (e.g., K₂CO₃, 30 mmol, 3.0 equiv.) in a 3:1 mixture of 1,4-dioxane and degassed water. Ensure complete dissolution.
-
-
System Setup and Priming:
-
Assemble the flow system as shown in the diagram above. Set the BPR to 100 psi to prevent solvent boiling.
-
Prime both pump lines with the reaction solvent (1,4-dioxane/water mixture) to remove air from the system.
-
-
Reaction Execution:
-
Set the reactor temperature to 100 °C.
-
Set the flow rate for both Pump A and Pump B to 0.5 mL/min. This results in a total flow rate of 1.0 mL/min.
-
For a 10 mL reactor, this corresponds to a residence time of 10 minutes.
-
Begin pumping both solutions into the reactor.
-
-
Steady State and Collection:
-
Allow the system to run for at least three residence times (30 minutes) to reach a steady state. Discard this initial output.
-
Begin collecting the product stream in a flask containing a quench solution (e.g., 1 M HCl) to neutralize the base.
-
-
Work-up and Purification:
-
Once collection is complete, transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
Optimization Parameters
| Parameter | Range | Rationale |
| Temperature | 80 - 140 °C | Higher temperatures accelerate the reaction, but can lead to catalyst decomposition. |
| Residence Time | 2 - 20 min | Longer times increase conversion but lower throughput. Adjust by changing the total flow rate. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is critical for activating the boronic acid. |
| Stoichiometry | 1.1 - 1.5 equiv. Boronic Acid | A slight excess of the boronic acid often drives the reaction to completion. |
Application Protocol 2: Heterogeneous Suzuki-Miyaura Coupling in Flow
This protocol utilizes a packed-bed reactor containing a supported palladium catalyst, simplifying product purification and enabling catalyst reuse.
Objective
To perform a Suzuki-Miyaura coupling using a recyclable, solid-supported palladium catalyst in a continuous packed-bed reactor, eliminating metal contamination in the product stream.
Experimental Workflow Diagram
Caption: Schematic of a heterogeneous continuous flow setup using a packed-bed reactor.
Materials and Equipment
| Category | Item |
| Reagents | Same as Protocol 1, excluding the homogeneous catalyst. |
| Catalyst | Heterogeneous Pd Catalyst (e.g., SiliaCat DPP-Pd, Pd Encat™, or custom Pd/C cartridge). |
| Equipment | One HPLC Pump, Heated Packed-Bed Reactor/Column, BPR, Collection Vessel. |
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a single stock solution containing the aryl bromide (10 mmol), this compound (12 mmol), and the base (30 mmol) in a suitable solvent system (e.g., ethanol/water 3:1) to a total volume of 100 mL.
-
Ensure the solution is well-mixed and fully dissolved to prevent clogging the catalyst bed.[8]
-
-
System Setup and Priming:
-
Securely install the pre-packed catalyst cartridge into the column heater.
-
Assemble the rest of the flow system as shown in the diagram.
-
Prime the system with the reaction solvent, ensuring the catalyst bed is fully wetted.
-
-
Reaction Execution:
-
Set the reactor temperature (e.g., 120 °C) and BPR pressure (e.g., 150 psi).
-
Begin pumping the reagent solution through the catalyst bed at a defined flow rate (e.g., 0.5 mL/min).
-
-
Product Collection and Analysis:
-
The product stream exiting the BPR is collected. This stream is free of the heterogeneous catalyst.
-
Monitor the reaction conversion over time using online or offline analysis (e.g., UPLC, GC-MS) to check for catalyst deactivation.
-
-
Work-up:
-
The collected product solution can be neutralized, and the solvent removed under reduced pressure. The resulting crude product often requires minimal purification due to the absence of leached catalyst and ligands.
-
Key Considerations for Heterogeneous Systems
| Parameter | Range | Rationale |
| Catalyst Choice | Commercial options | The stability and activity of the supported catalyst are crucial. Leaching of palladium should be minimal.[12] |
| Flow Rate | 0.1 - 1.0 mL/min | Directly impacts residence time and contact with the catalyst. Slower flow rates can increase conversion but may lead to catalyst poisoning. |
| Solvent System | Ethanol/Water, Dioxane/Water | The solvent must fully dissolve all reagents and not cause swelling or degradation of the catalyst support.[13] |
Safety and Troubleshooting
-
Clogging: The primary issue in flow chemistry is clogging, often caused by precipitated reagents or byproducts.[8] Ensure complete dissolution of all starting materials. For heterogeneous systems, filter the reagent solution before pumping.
-
Safety Precautions:
-
Always operate flow reactors in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[14]
-
Boronic acids can be irritants; avoid inhalation of dust and skin contact.[14][15][16]
-
Palladium compounds are toxic and should be handled with care.
-
Be aware of the pressure rating of your system components to prevent leaks or ruptures.
-
Conclusion
The integration of this compound into continuous flow Suzuki-Miyaura coupling protocols represents a significant advancement for medicinal and process chemists. This approach not only accelerates the synthesis and optimization of valuable biaryl compounds but also offers a greener, safer, and more scalable manufacturing platform. By leveraging the precise control afforded by flow chemistry, researchers can unlock new efficiencies in the development of novel therapeutics and functional materials.
References
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. ACS Publications.
- Alfano, A. I., Barone, S., & Brindisi, M. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development, 29(2), 281–298.
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. ACS Publications. (2025).
- Basavaraju, G., & Rajanna, R. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Bulletin of Chemical Reaction Engineering & Catalysis.
- Yamada, Y., et al. (2020). Multigram‐scale synthesis of biaryl 3 aa by continuous‐flow system using catalyst 7 d. ResearchGate.
- Patel, I., Ganesan, G., & Jain, S. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec.
- Basavaraju, G., & Rajanna, R. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Bohrium.
- Reizman, B. J., Wang, Y.-M., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- Basavaraju, G., & Rajanna, R. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Semantic Scholar.
- Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- Chemoselective borylation of bromoiodoarene in continuous flow: synthesis of bromoarylboronic acids. ResearchGate.
- Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters, 13(19), 5180–5183.
- Alfano, A. I., Barone, S., & Brindisi, M. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. IRIS Unina.
- Touré, B. B., & Hall, D. G. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146.
- Nagaki, A., Moriwaki, Y., & Yoshida, J. (2012). Flow synthesis of arylboronic esters bearing electrophilic functional groups and space integration with Suzuki–Miyaura coupling without intentionally added base. Chemical Communications, 48(92), 11211-11213.
- Nagaki, A., et al. Highly Productive Flow Synthesis for Lithiation, Borylation, and/or Suzuki Coupling Reaction. ACS Publications.
- Highly Productive Flow Synthesis for Lithiation, Borylation, and/or Suzuki Coupling Reaction. Magritek.
- (4-Pivalamidophenyl)boronic acid. MySkinRecipes.
- Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
- Boronic ester and acid compounds. Google Patents.
- Carvalho, A. S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4961.
- Zhang, J., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(49), 8865-8868.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst. Vapourtec Ltd. (2015).
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Application Note: Rapid Synthesis of Biaryl Scaffolds via Microwave-Assisted Suzuki Coupling with 4-Pivalamidophenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds, particularly in the formation of biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2] This application note provides a comprehensive guide to leveraging microwave-assisted heating for the rapid and efficient coupling of 4-pivalamidophenylboronic acid with various aryl halides. The integration of microwave technology dramatically accelerates reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[3][4][5] We will delve into the mechanistic principles, provide detailed, field-proven protocols, and discuss optimization strategies to empower researchers in medicinal chemistry and materials science to harness this powerful synthetic tool.
Part I: Theoretical Background & Mechanistic Insights
A robust understanding of the underlying principles is critical for successful reaction design and troubleshooting. This section explains the causality behind the experimental choices in a microwave-assisted Suzuki coupling.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps:
-
Oxidative Addition: A low-valent Palladium(0) species reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-determining step of the cycle.[]
-
Transmetalation: The organoboronic acid must first be activated by a base to form a more nucleophilic boronate complex (Ar'-B(OH)₃⁻).[7] This complex then transfers its organic group (Ar') to the Pd(II) center, displacing the halide and forming a new Pd(II)-di-aryl complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the cycle.
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)"]; oxidative_addition [label="Oxidative Addition\nIntermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; transmetalation_complex [label="Di-aryl Pd(II)\nComplex", fillcolor="#E6F4EA", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination"];
// Invisible nodes for flow control start [label="Ar-X\n(Aryl Halide)", shape=plaintext, fontcolor="#EA4335"]; boronic_acid [label="Ar'-B(OH)₂ + Base", shape=plaintext, fontcolor="#4285F4"]; product [label="Ar-Ar'\n(Biaryl Product)", shape=plaintext, fontcolor="#34A853"]; end_cycle [shape=point, width=0];
// Edges pd0 -> oxidative_addition [label=" Oxidative\n Addition"]; start -> oxidative_addition [style=dashed]; oxidative_addition -> transmetalation_complex [label=" Transmetalation"]; boronic_acid -> transmetalation_complex [style=dashed]; transmetalation_complex -> pd0 [label=" Reductive\n Elimination"]; transmetalation_complex -> product [style=dashed]; } .enddot Caption: Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
The Role of Microwave Irradiation
Conventional heating relies on thermal conduction, which is often slow and inefficient, leading to thermal gradients within the reaction vessel. Microwave irradiation, however, provides energy directly to polar molecules in the mixture through a mechanism known as dielectric heating. This results in rapid, uniform, and highly efficient heating of the reaction mixture.[8]
The key advantages in the context of Suzuki couplings are:
-
Rate Acceleration: Reaction times are drastically reduced, often by orders of magnitude, minimizing the formation of degradation byproducts.[3][9]
-
Improved Yields: Rapid heating to and precise maintenance of the target temperature can suppress side reactions.[4]
-
Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature, pressure, and power, ensuring consistent results between runs.[5]
Dissecting the Reaction Components
-
Palladium Catalyst & Ligand: While "ligandless" catalysts like Palladium(II) acetate can be effective, the use of supporting ligands, typically electron-rich and bulky phosphines (e.g., P(t-Bu)₃, XPhos), is crucial for stabilizing the Pd(0) species and promoting the oxidative addition step, especially for less reactive aryl chlorides.[][10][11] Catalyst systems like Pd₂(dba)₃/P(t-Bu)₃ or pre-formed catalysts like XPhosPdG2 are highly effective.[1][10][11]
-
Base: The base is not merely a spectator. Its primary role is to activate the boronic acid, forming a boronate anion. This increases the nucleophilicity of the organic moiety, facilitating the transmetalation step.[7] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can significantly influence reaction outcomes.[3]
-
Solvent System: An ideal solvent must be polar enough to absorb microwave energy effectively and capable of dissolving, at the reaction temperature, both the organic substrates and the inorganic base. Aqueous solvent mixtures like 1,4-dioxane/water or ethanol/water are frequently employed.[1][3]
Part II: Experimental Protocol & Optimization
This section provides a self-validating, step-by-step protocol for a typical microwave-assisted Suzuki coupling reaction.
Materials and Equipment
-
Reagents: this compound, appropriate aryl halide (e.g., 4-bromoanisole), Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃), and degassed solvents (e.g., 1,4-Dioxane and Water).
-
Equipment: Single-mode microwave reactor designed for chemical synthesis, microwave-safe reaction vials (e.g., 2-5 mL or 10-20 mL) with snap caps and septa, magnetic stir bars, standard laboratory glassware, and a magnetic stirrer hotplate.
Critical Safety Precautions
-
Use Dedicated Equipment: Only use microwave reactors specifically designed for laboratory synthesis. Domestic microwave ovens lack the necessary temperature, pressure, and vapor controls and are extremely dangerous for this application.[12][13][14]
-
Pressure Management: Reactions in sealed vessels can generate significant pressure. Never exceed the recommended fill volume for the reaction vial (typically no more than 2/3 full).[15][16] Monitor the pressure reading on the reactor throughout the run.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and appropriate gloves.[13][15] When removing hot vials from the reactor, use thermal gloves.[15]
-
Ventilation: All operations should be conducted inside a certified laboratory fume hood to avoid inhaling potentially toxic fumes.[12]
-
Avoid Metals: Do not use metal clamps, spatulas, or aluminum foil inside the microwave cavity, as this can cause arcing.[14][15]
General Protocol: Coupling of this compound with 4-Bromoanisole
This protocol serves as a robust starting point for further optimization.
// Connections prep4 -> setup1; setup4 -> workup1; workup5 -> analysis1; } .enddot Caption: Figure 2: Experimental Workflow for Microwave-Assisted Suzuki Coupling.
Step-by-Step Methodology:
-
Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.03 mmol, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (2.0 mL) and degassed deionized water (0.5 mL) to the vial.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters to a temperature of 120°C, a hold time of 15 minutes, and high stirring. Power is typically set to be automatically modulated to maintain the target temperature.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) before removal from the reactor.
Data Presentation & Optimization Parameters
For successful synthesis, especially with novel or challenging substrates, a systematic optimization is recommended. The following table provides a validated set of starting conditions and parameters for screening.
| Parameter | Condition A (Standard) | Condition B (For Aryl Chlorides) | Condition C (Alternative Base) | Rationale & Expert Insight |
| Aryl Halide | Aryl Bromide/Iodide | Aryl Chloride | Aryl Bromide/Triflate | Reactivity order is generally I > Br > OTf >> Cl.[][17] Aryl chlorides require more active catalysts. |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | XPhosPdG3 (2 mol%) | PdCl₂(dppf) (3 mol%) | Bulky, electron-rich phosphine ligands like XPhos are superior for activating the C-Cl bond.[10] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | K₃PO₄ is often more effective for challenging couplings. Cs₂CO₃ is highly active but more expensive. |
| Solvent | Dioxane/H₂O (4:1) | t-AmylOH/H₂O (4:1) | EtOH/H₂O (3:1) | Solvent choice impacts both solubility and microwave heating efficiency. Ethanol is a greener solvent alternative.[3] |
| Temperature | 120 °C | 140 °C | 110 °C | Higher temperatures may be needed for less reactive halides, but can risk decomposition. |
| Time | 15 min | 20-30 min | 10-15 min | Microwave heating drastically reduces required time compared to conventional methods.[9] |
| Expected Yield | >85% | 60-85% | >80% | Yields are substrate-dependent, but microwave protocols generally deliver high efficiency.[3] |
Part III: Work-up and Characterization
A standardized work-up procedure is essential for isolating the product and ensuring its purity.
-
Quenching and Filtration: Once the reaction vial is cool, dilute the contents with ethyl acetate (10 mL). Pass the mixture through a small plug of Celite® to filter off the palladium catalyst and inorganic salts, washing the plug with additional ethyl acetate (2 x 5 mL).
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and LC-MS.
Conclusion
The microwave-assisted Suzuki-Miyaura coupling is a robust, highly efficient, and rapid method for the synthesis of valuable biaryl compounds from substrates like this compound. By understanding the core mechanism and leveraging the precise control offered by modern microwave reactors, researchers can significantly accelerate discovery timelines in drug development and materials science. The protocols and optimization strategies outlined in this note provide a solid foundation for the successful application of this transformative technology.
References
- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
- Baghayeri, M., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1617.
- Mata, J., et al. (2010). Suzuki–Miyaura cross-coupling reactions using a low-leaching and highly recyclable gold-supported palladium material and two types of microwave equipments. Green Chemistry, 12(7), 1235-1240.
- Roy, K. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
- Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory.
- Kansas State University. (n.d.). Microwave Safety.
- JAG Group. (n.d.). Microwave Reactor Safety.
- Shaikh, A., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(10), 1221.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports, 11(1), 22.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
- Schneider, M. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate.
- Leadbeater, N. E., & Marco, M. (2002). Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration. Organic & Biomolecular Chemistry, 1(1), 1-5.
- Zhang, W. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 6(9), 1473-1476.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. ResearchGate.
- Haibach, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12534-12542.
- Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173.
- Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR & Combinatorial Science, 25(5-6), 524-530.
- Blettner, C. G., et al. (1999). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3885-3890.
- Kotha, S., & Lahiri, K. (2001). Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. Semantic Scholar.
- Anane, A., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Universite de Tunis El Manar.
- Sheng, J., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(19), 6296.
- Nakano, K., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
- Nakano, K., et al. (2025). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate.
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration. | Semantic Scholar [semanticscholar.org]
- 9. [PDF] Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. | Semantic Scholar [semanticscholar.org]
- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Safety Considerations for Microwave Synthesis [cem.com]
- 13. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
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- 15. Microwave Safety [k-state.edu]
- 16. chem.tamu.edu [chem.tamu.edu]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-Pivalamidophenylboronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-pivalamidophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances associated with this versatile yet sometimes tricky building block. Here, we will dissect common experimental issues, provide scientifically-grounded troubleshooting strategies, and answer frequently asked questions to enhance your reaction yields and purity.
Troubleshooting Guide: Enhancing Yield and Overcoming Challenges
This section is structured in a question-and-answer format to directly address the most common issues encountered when using this compound in Suzuki couplings.
Q1: I am observing low to no yield of my desired product. What are the likely causes and how can I fix it?
Low or no product formation is a frequent challenge and can stem from several factors related to the stability and reactivity of the boronic acid, as well as the overall reaction conditions.
Potential Causes & Solutions:
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying your nucleophile.[1][2] This is often accelerated by elevated temperatures and the presence of strong bases and water.[2]
-
Solution 1: Milder Base Selection. Strong bases can promote protodeboronation.[1] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[2][3] In cases where even these are too harsh, organic bases or fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be effective.[4]
-
Solution 2: Lower Reaction Temperature. If your protocol calls for high temperatures (e.g., >100 °C), try reducing it to the 80-90 °C range.[2][5] Monitor the reaction progress carefully, as lower temperatures may require longer reaction times.
-
Solution 3: Use of Boronic Esters. Converting the boronic acid to a more stable derivative like a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) ester can protect it from premature decomposition.[2][6][7] These esters slowly hydrolyze under the reaction conditions to release the active boronic acid, minimizing its exposure to harsh conditions.[8]
-
-
Catalyst Deactivation: The palladium catalyst can become deactivated, often precipitating as palladium black.[9][10] This can be caused by impurities, high temperatures, or inappropriate ligand choice.
-
Solution 1: Rigorous Degassing. Oxygen can oxidize and deactivate the active Pd(0) catalyst.[2] Ensure your solvents and reaction mixture are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[2]
-
Solution 2: Ligand Optimization. The pivalamido group is electron-donating, which can affect the electronic properties of the boronic acid. Electron-rich phosphine ligands, such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos, RuPhos), can be highly effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle, especially with challenging substrates.[11]
-
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent system, leading to a sluggish or incomplete reaction.[12]
-
Solution: Solvent Screening. Common solvent systems for Suzuki couplings include mixtures of an organic solvent (like dioxane, THF, or toluene) with water.[13][14] If solubility is an issue, consider alternative solvents like DMF or DME.[12] A screening of different solvent ratios can also be beneficial.
-
Q2: My reaction is incomplete, and I see starting materials remaining even after extended reaction times. What should I do?
Incomplete conversion suggests a problem with reaction kinetics or a stalled catalytic cycle.
Potential Causes & Solutions:
-
Insufficient Catalyst Loading: While typical catalyst loadings are in the 1-5 mol% range, challenging couplings may require a higher loading.[2]
-
Solution: Incrementally increase the palladium catalyst and ligand loading. Be mindful that excessive catalyst can sometimes lead to more side products.
-
-
Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is a critical step and is often rate-limiting.[3] This step is highly dependent on the base.[1][4][15]
-
Pivaloyl Group Stability: While the pivaloyl (Piv) group is generally robust, it can be cleaved under harsh basic or acidic conditions, though it is more stable than other acyl protecting groups.[16][17][18]
-
Solution: If you suspect cleavage of the pivaloyl group, analyze your crude reaction mixture by LC-MS for the presence of 4-aminophenylboronic acid or its derivatives. If cleavage is confirmed, opt for milder bases and reaction conditions.
-
Q3: I am observing significant side product formation, particularly homocoupling of the boronic acid. How can I minimize this?
Homocoupling of the boronic acid to form a biphenyl byproduct is a common issue, often driven by the presence of oxygen or the use of Pd(II) precatalysts.[2]
Potential Causes & Solutions:
-
Oxygen in the Reaction Mixture: As mentioned, oxygen can lead to oxidative homocoupling.
-
Solution: Rigorous degassing of all solvents and the reaction setup is paramount.[2]
-
-
Use of Pd(II) Precatalysts: The reduction of Pd(II) to the active Pd(0) species can sometimes promote homocoupling.
-
Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step.[2]
-
-
Stoichiometry: An excess of the boronic acid can favor homocoupling.
Q4: The purification of my final product is difficult due to the presence of boron-containing impurities. What are the best practices for purification?
Residual boronic acid and its byproducts can complicate the purification process.
Potential Solutions:
-
Aqueous Workup with a Base: During the workup, washing the organic layer with a dilute aqueous base (e.g., 1M NaOH) can help to extract the acidic boronic acid species into the aqueous phase.
-
Oxidative Workup: A common technique involves treating the crude product with an oxidizing agent, such as hydrogen peroxide, to convert the boron-containing impurities into more polar, easily separable compounds.
-
Chromatography: Flash column chromatography on silica gel is a standard method for purification.[19] The polarity of the eluent system should be carefully optimized to achieve good separation.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound?
A: Boronic acids can be sensitive to air and moisture.[10] It is best to store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) and in a cool, dry place, such as a refrigerator or a desiccator.
Q: What is a good starting point for reaction conditions if I am using this boronic acid for the first time?
A: A reliable set of starting conditions would be:
-
Aryl Halide: 1.0 equiv
-
This compound: 1.2 equiv
-
Palladium Catalyst: Pd(dppf)Cl₂ (2-3 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)[2]
-
Solvent: Dioxane/Water (4:1 or 5:1 mixture)[2]
-
Temperature: 80-100 °C[5]
-
Atmosphere: Inert (Argon or Nitrogen)
Always monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Q: Can the pivaloyl protecting group be cleaved during the Suzuki coupling?
A: The pivaloyl group is known for its stability compared to other acyl protecting groups like acetyl or benzoyl.[16][18] However, under prolonged exposure to strong bases or high temperatures, cleavage can occur.[20] If deprotection is a concern, using milder bases like K₃PO₄ or CsF and lower reaction temperatures is advisable.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand | A range of catalysts can be effective. Pd(dppf)Cl₂ is often a good starting point. |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos) or PPh₃ | Electron-rich, bulky phosphine ligands are often beneficial for challenging couplings. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | These inorganic bases are effective and generally compatible with the pivaloyl group. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O (typically 4:1 to 10:1) | A protic co-solvent is often necessary for efficient transmetalation. |
| Temperature | 80 - 110 °C | Should be optimized to balance reaction rate and stability of the boronic acid.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and homocoupling. |
General Experimental Protocol
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.1–1.5 equiv), and the base (2.0–3.0 equiv).[2]
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 15-30 minutes.[2]
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst and ligand (if separate) under a positive pressure of inert gas.[2]
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling, highlighting the key steps and the potential for protodeboronation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in Suzuki couplings with this compound.
References
- Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross-Coupling Reactions of Organotrifluoroborates. In Organic Reactions (pp. 1-537). John Wiley & Sons, Inc. [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons, Inc. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Cross-Coupling. Angewandte Chemie International Edition, 53(13), 3359-3361. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme. [Link]
- Wikipedia. (n.d.). Protecting group. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Borates Today. (2021). Boron Suzuki Coupling. [Link]
- Szostak, M., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14(10), 2919-2923. [Link]
- Lei, P., et al. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, 19(23), 6510–6513. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- Glorius, F., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
- Sciforum. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]
- ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
- Organic Chemistry Portal. (2017). General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (2025).
- National Institutes of Health. (n.d.).
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
- Science. (2024).
- ResearchGate. (n.d.). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
- PubMed. (n.d.).
- Dalton Transactions. (n.d.).
- Organic Chemistry Portal. (2014).
- ResearchGate. (n.d.). (PDF)
- National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
- PubMed. (n.d.). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. [Link]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature [organic-chemistry.org]
- 20. sciforum.net [sciforum.net]
Technical Support Center: A Troubleshooting Guide for Suzuki-Miyaura Couplings with 4-Pivalamidophenylboronic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting common side reactions and challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 4-Pivalamidophenylboronic acid. As a versatile reagent in the synthesis of complex biaryl scaffolds for pharmaceuticals and functional materials, understanding its reactivity is paramount to achieving high yields and purity.[1] This guide offers practical, field-proven insights to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise when working with this compound in Suzuki-Miyaura coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the likely causes?
A1: Low yields in Suzuki-Miyaura couplings with this compound can stem from several factors. The primary culprits are often related to the stability of the boronic acid itself and the reaction conditions. The two most common side reactions that consume the boronic acid are protodeboronation and homocoupling. Additionally, issues with the catalyst, base, or solvent can significantly impact the reaction's efficiency. A systematic approach to troubleshooting, starting with the quality of your reagents and the reaction setup, is crucial.
Q2: I am observing a significant amount of pivalamide in my crude reaction mixture. What is this byproduct and how can I prevent its formation?
A2: The presence of pivalamide indicates that protodeboronation is occurring. This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your starting material. This reaction is often promoted by the presence of water and certain bases. To minimize protodeboronation, consider using anhydrous solvents, choosing a milder base, or employing a boronic ester derivative of this compound, which is generally more stable.
Q3: My reaction is producing a significant amount of a high molecular weight impurity, which I suspect is a homocoupled product of the boronic acid. How can I mitigate this?
A3: The formation of 4,4'-bis(pivalamido)biphenyl is a result of the oxidative homocoupling of two molecules of this compound. This side reaction is often promoted by the presence of oxygen in the reaction mixture and can be a pathway for the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species. To suppress homocoupling, it is essential to rigorously degas your solvents and maintain an inert atmosphere throughout the reaction. Using a direct Pd(0) catalyst source can also be beneficial.
Q4: How should I store this compound to ensure its stability?
A4: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C is recommended) to minimize degradation.[1] Boronic acids are susceptible to oxidation and dehydration to form boroxines upon prolonged exposure to air and moisture, which can affect their reactivity and stoichiometry in subsequent reactions.
In-Depth Troubleshooting of Common Side Reactions
This section provides a more detailed analysis of the common side reactions encountered with this compound and offers specific strategies to overcome them.
Side Reaction 1: Protodeboronation
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the formation of an arene (in this case, pivalamide) and boric acid. This side reaction is particularly relevant for electron-rich arylboronic acids like this compound, as the electron-donating pivalamido group can facilitate the cleavage of the C-B bond.
Visualizing the Mechanism:
Caption: Mechanism of Oxidative Homocoupling.
Troubleshooting Strategies for Homocoupling:
| Strategy | Rationale | Recommended Actions |
| Inert Atmosphere | Oxygen is a key promoter of homocoupling. | Thoroughly degas all solvents and reagents (e.g., by sparging with an inert gas like argon or nitrogen for 15-30 minutes). Maintain a positive pressure of inert gas throughout the reaction. |
| Catalyst Choice | Pd(II) precatalysts can be reduced to Pd(0) via a pathway that involves homocoupling of the boronic acid. | Use a Pd(0) source directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). If using a Pd(II) precatalyst, consider the use of bulky, electron-rich ligands that can facilitate the desired catalytic cycle. |
| Stoichiometry | An excess of the boronic acid can increase the likelihood of homocoupling. | Use a slight excess of the aryl halide relative to the boronic acid. |
| Slow Addition | Maintaining a low concentration of the boronic acid can disfavor the bimolecular homocoupling reaction. | Add the boronic acid solution slowly to the reaction mixture using a syringe pump. |
Recommended Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand like XPhos)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent. If using a solid catalyst, it can be added at the beginning with the other solids. If it is a solution, add it via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Troubleshooting Low Yields:
Caption: Troubleshooting workflow for low yields.
References
- (4-Pivalamidophenyl)boronic acid Product Page. MySkinRecipes. Accessed January 9, 2026. [Link]
Sources
preventing protodeboronation of 4-Pivalamidophenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Pivalamidophenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the use of this reagent, with a specific focus on preventing the undesired side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this process leads to the formation of pivaloylaniline as a byproduct, consuming your starting material and reducing the yield of your desired cross-coupled product. This side reaction is a common challenge, especially in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which are typically performed under conditions that can promote this decomposition pathway.[1][2]
Q2: What are the primary factors that trigger protodeboronation during my reaction?
A: The propensity for protodeboronation is highly dependent on reaction conditions.[1] Several key factors can accelerate this undesired pathway:
-
pH (Base): This is the most critical factor. Basic conditions, which are required to activate the boronic acid for transmetalation in Suzuki couplings, also promote the formation of the tetrahedral boronate species ([ArB(OH)3]−).[3][4] This boronate is significantly more susceptible to protonolysis (reaction with a proton source like water) than the neutral boronic acid.[5][6] Strong bases (e.g., NaOH, KOH) dramatically increase the rate of protodeboronation.[7]
-
Temperature: Higher reaction temperatures increase the rate of all reactions, including protodeboronation.[8][9] The Arrhenius equation dictates that the rate constant of this decomposition pathway will increase with temperature.
-
Solvent: The presence of a proton source is required for the reaction to occur.[8] Aqueous solvent mixtures, commonly used in Suzuki couplings, provide a ready source of protons (water) that can facilitate the cleavage of the C-B bond.[1][5]
-
Reaction Time: The longer the boronic acid is exposed to destabilizing conditions (high pH, high temperature), the more significant the extent of protodeboronation will be.[8]
-
Catalyst Activity: If the rate of the desired catalytic cycle (i.e., cross-coupling) is slow, the competing protodeboronation reaction has more time to occur. A sluggish catalyst system can indirectly lead to lower yields due to starting material decomposition.[1][7]
Q3: How should I properly store and handle this compound to ensure its stability?
A: Proper storage is the first line of defense against decomposition. Boronic acids can degrade even on the shelf if not stored correctly.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool (refrigeration at <4°C is recommended), dry, and dark place.[7] Avoid exposure to moisture and direct sunlight.[10]
-
Inert Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) is best practice to prevent potential oxidative degradation and minimize exposure to atmospheric moisture.[7]
-
Handling: When handling the reagent, work quickly and avoid prolonged exposure to the open air. Use dry solvents and glassware for preparing solutions.
Q4: Are there more stable alternatives to using the free boronic acid directly?
A: Absolutely. This is the most effective strategy for mitigating protodeboronation. Converting the boronic acid to a more stable derivative, such as a boronate ester, is highly recommended. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions.[1][5]
-
Pinacol Boronate Esters: These are common, relatively stable derivatives that can be prepared from the boronic acid and pinacol. They offer improved stability during storage and in the reaction mixture.
-
MIDA Boronate Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that are compatible with a wide range of reaction conditions, including chromatography.[11][12] They hydrolyze under basic conditions to slowly release the free boronic acid, keeping its instantaneous concentration low and thus minimizing protodeboronation.[1][11] For particularly challenging couplings, MIDA esters are often the superior choice.[8]
Troubleshooting Guide
Problem: Low yield of the desired cross-coupled product with significant formation of pivaloylaniline detected by LC-MS or NMR.
| Potential Cause | Troubleshooting Steps & Recommendations |
| 1. Base-Catalyzed Decomposition | Optimize the Base: Switch from strong bases (NaOH, KOH) to milder inorganic bases. Weaker bases lower the equilibrium concentration of the highly reactive boronate anion. • Recommended: K₃PO₄, Cs₂CO₃, K₂CO₃.[7][8] • Action: Screen a panel of these bases to find the optimal balance between reactivity and stability for your specific substrate. |
| 2. Thermally Induced Decomposition | Lower the Reaction Temperature: Protodeboronation is often more sensitive to temperature changes than the desired coupling. • Action: Attempt the reaction at a lower temperature (e.g., reduce from 100 °C to 80 °C or 60 °C). This may require a longer reaction time or a more active catalyst, but can significantly suppress the side reaction.[7] |
| 3. Sluggish Catalytic Cycle | Enhance Catalyst Performance: A faster catalytic turnover for the Suzuki coupling will outcompete the protodeboronation pathway.[1][13] • Catalyst Choice: Use a highly active Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst. • Ligand Choice: Employ bulky, electron-rich phosphine ligands that promote fast oxidative addition and reductive elimination. • Recommended Ligands: SPhos, XPhos, or other biarylphosphine ligands are excellent choices for challenging couplings.[7][13] • Action: Increase catalyst loading modestly (e.g., from 1 mol% to 3 mol%) if the reaction is slow.[7] |
| 4. High Concentration of Free Boronic Acid | Use a Protected Boronic Acid: This is the most robust solution. The slow in-situ release of the boronic acid keeps its concentration low, preventing decomposition.[1][11] • Action: Convert this compound to its corresponding pinacol or MIDA boronate ester prior to the coupling reaction. (See Protocol 1 below). |
| 5. Presence of Protic Solvents/Water | Minimize Proton Sources: While some water is often necessary for the hydrolysis of boronate esters and for dissolving the base, excess water can accelerate protodeboronation. • Action: Use anhydrous solvents where possible.[7][8] If an aqueous base is required, use a minimal amount of degassed water. Consider solvent systems like dioxane/water or 2-MeTHF/water. |
Visualizing the Mechanism & Solution
The following diagrams illustrate the chemical challenge and the recommended strategic solution.
Caption: Base-catalyzed protodeboronation mechanism.
Caption: The slow-release strategy using stable MIDA boronates.
Key Preventative Protocols
Protocol 1: Conversion of this compound to its Pinacol Ester
This protocol describes a general method for converting the boronic acid to its more stable pinacol ester, which can then be used directly in Suzuki-Miyaura coupling reactions.[7]
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Dean-Stark apparatus (if using Toluene) or molecular sieves (if using THF)
-
Round-bottom flask and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. If using toluene, attach a Dean-Stark trap filled with toluene. If using THF, ensure the flask contains activated 4Å molecular sieves.
-
Reagent Addition: Under an inert atmosphere, charge the flask with this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent Addition: Add a sufficient amount of anhydrous toluene or THF to dissolve the reagents upon heating.
-
Reaction:
-
Toluene/Dean-Stark Method: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
THF/Sieves Method: Stir the mixture at room temperature or gentle heat (40-50 °C) for 4-12 hours. The molecular sieves will sequester the water byproduct.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification & Use: The resulting crude this compound pinacol ester is often of sufficient purity to be used directly in the subsequent coupling reaction. If necessary, it can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Optimized Suzuki-Miyaura Coupling Conditions
This protocol provides a starting point for coupling this compound (or its pinacol ester) while minimizing protodeboronation.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound pinacol ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., SPhos-Pd-G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, 2-MeTHF)
-
Degassed water
-
Schlenk flask or reaction vial
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Degassing: Thoroughly degas the chosen solvent and water by sparging with an inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles. Oxygen can promote side reactions and deactivate the catalyst.[7]
-
Setup: In a glovebox or under a positive pressure of inert gas, add the aryl halide, boronic acid pinacol ester, base, and palladium precatalyst to a dry Schlenk flask or vial.
-
Solvent Addition: Add the degassed solvent followed by the degassed water (e.g., a 5:1 to 10:1 ratio of organic solvent to water).
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the lowest effective temperature (start by screening 60-80 °C).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS. Aim for the shortest reaction time required for full conversion of the limiting reagent.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- Wikipedia.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Zhang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
- ResearchGate.
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society.
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]
- ResearchGate.
- Semantic Scholar.
- Nambo, M., & Crudden, C. M. (2016).
- ResearchGate. Protodeboronation of (Hetero)
- ResearchGate. Influence of Diluent on the Stability of ethyl 2-methyl-2-(4-boronic acid pinacol ester). [Link]
- Hayes, H. L. D., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Comiskey, A. M., & Anslyn, E. V. (2024). Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry. [Link]
- Comiskey, A. M., & Anslyn, E. V. (2024). Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry. [Link]
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
- Reddit. For the pro's (Suzuki). [Link]
- ResearchGate. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]
- American University of Beirut. GUIDELINES FOR CHEMICAL STORAGE IN LABS. [Link]
- Lab Alley. How to Store Boric Acid. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ResearchGate. Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Link]
- Ota, E., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin. [Link]
- Cleveland State University. Practices for Proper Chemical Storage. [Link]
- Al-Zoubi, R. M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- University of California, Santa Cruz. Corrosive Storage Guidelines. [Link]
- Li, J., & G. A. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Molecular Diversity.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. csuohio.edu [csuohio.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Reactions with 4-Pivalamidophenylboronic Acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 4-Pivalamidophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond generic protocols to address the specific challenges posed by this unique substrate. Our focus is on explaining the causal relationships behind experimental choices to empower you to solve problems effectively.
Introduction: The Challenge of this compound
This compound is a valuable building block, but its structure presents a distinct set of challenges in Suzuki couplings. The electron-donating nature of the pivalamido group and the steric bulk of the pivaloyl moiety can significantly impact the reaction's success. This guide will dissect common failure modes and provide logical, field-proven solutions.
The pivaloyl group, while a robust protecting group, introduces significant steric hindrance near the reactive boronic acid site.[1][2] This bulkiness can impede key steps in the catalytic cycle, particularly transmetalation and reductive elimination.[3] Furthermore, the amide functionality can influence the electronic properties of the aryl ring and potentially interact with the palladium catalyst.
Troubleshooting Guide: A Diagnostic Approach
When your Suzuki reaction with this compound fails or provides low yields, a systematic diagnostic approach is crucial. The following Q&A section is structured to help you identify the root cause and implement effective solutions.
Q1: My reaction shows low to no conversion of starting materials. Where do I begin?
When faced with a stalled reaction, the first step is to assess the core components and conditions. Often, the issue lies with catalyst activity, reaction setup, or the inherent challenges of the substrate.
Initial Diagnostic Workflow:
-
Verify Catalyst and Reagent Integrity:
-
Catalyst Activity: Ensure your palladium precatalyst and phosphine ligand are active. Many modern catalysts are air-stable, but older or improperly stored reagents can degrade. If in doubt, test the catalyst system on a simpler, known reaction (e.g., coupling phenylboronic acid with 4-bromotoluene).[4]
-
Reagent Quality: Confirm the purity of your this compound and aryl halide. Impurities can poison the catalyst.
-
-
Check for Oxygen Contamination:
-
The Suzuki reaction is sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions like the homocoupling of the boronic acid.[3][5]
-
Action: Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Evaluate the Reaction Parameters:
-
If the basics are sound, the problem likely lies in the specific conditions being suboptimal for this sterically demanding substrate. Proceed to the more advanced troubleshooting questions below.
-
dot
Caption: Initial diagnostic workflow for failed reactions.
Q2: I suspect steric hindrance from the pivaloyl group is the problem. How can I overcome this?
This is the most common issue with this substrate. The bulky tert-butyl group can slow down both the transmetalation and reductive elimination steps of the catalytic cycle.[3] The solution is to use a catalytic system designed for sterically hindered substrates.
Key Optimization Strategies:
| Parameter | Standard Conditions (Often Fail) | Recommended for this compound | Rationale |
| Ligand | PPh₃, Pd(dppf)Cl₂ | Bulky, electron-rich biaryl phosphines: SPhos, XPhos, RuPhos.[6][7] | These ligands accelerate oxidative addition and promote the difficult reductive elimination step required for hindered products.[8] They stabilize the monoligated Pd(0) species, which is the active catalyst.[6] |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pre-formed (L)Pd complexes: XPhos Pd G3/G4, SPhos Pd G3/G4.[3][9] | Precatalysts ensure efficient generation of the active Pd(0) species, which can be a challenge with simple palladium sources and bulky ligands. |
| Temperature | 80-90 °C | Elevated temperatures: 100-120 °C (Toluene, Dioxane) or higher (Xylenes).[7] | Provides the necessary thermal energy to overcome the higher activation barriers associated with sterically demanding substrates. |
Experimental Protocol: General Procedure for a Hindered Coupling
-
Vial Preparation: In an oven-dried vial, combine this compound (1.2 equiv), the aryl halide (1.0 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv). Add a magnetic stir bar.
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the degassed solvent (e.g., Dioxane or Toluene, to achieve a concentration of 0.1-0.2 M).
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 100-110 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.[3]
Q3: My starting material is being consumed, but I'm seeing significant byproduct formation, especially pivalanilide. What's happening?
The formation of pivalanilide indicates that protodeboronation is occurring. This is a common side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[10] This process is often catalyzed by base and accelerated by high temperatures and the presence of water.[11][12]
Strategies to Mitigate Protodeboronation:
-
Choice of Base and Solvent:
-
Problem: Strong bases in aqueous solvents (e.g., NaOH or K₂CO₃ in aq. dioxane) can accelerate protodeboronation.[13]
-
Solution: Switch to anhydrous conditions using a base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a solvent like toluene or anhydrous dioxane.[8][9] These bases are effective but less nucleophilic, reducing the rate of C-B bond cleavage.
-
-
Protect the Boronic Acid:
-
If protodeboronation remains a significant issue, convert the boronic acid to a more stable derivative.
-
Pinacol Boronic Esters (BPin): These are significantly more stable than the corresponding boronic acids and are a common alternative.[8][14]
-
MIDA Boronates or Trifluoroborate Salts: These are highly stable, crystalline solids that slowly release the boronic acid under reaction conditions, keeping its ambient concentration low and minimizing decomposition.[8][15]
-
-
Optimize the Catalytic System:
-
The goal is to make the rate of cross-coupling much faster than the rate of protodeboronation. Using a highly active catalyst system (see Q2) that allows for lower reaction temperatures or shorter reaction times can be very effective.[15] Paradoxically, some bulky phosphine ligands can also accelerate protodeboronation, so careful screening may be required.[16]
-
dot
Caption: Troubleshooting workflow for protodeboronation.
Frequently Asked Questions (FAQs)
Q: Can the pivaloyl group be cleaved under Suzuki reaction conditions?
A: The pivaloyl (Piv) group is an ester-like protecting group known for its high stability compared to acetyl or benzoyl groups.[2] It is generally stable to the basic conditions used in most Suzuki couplings (e.g., K₂CO₃, K₃PO₄). However, under very harsh basic conditions (e.g., strong hydroxides) or extended heating, some hydrolysis might occur. If you suspect cleavage, analyze your crude reaction mixture for the presence of 4-aminophenylboronic acid or its derivatives.
Q: My aryl halide partner is an electron-rich or hindered aryl chloride. What special considerations are needed?
A: Coupling two sterically hindered partners, or using a less reactive aryl chloride, is particularly challenging.[17][18] This scenario requires the most robust catalytic systems.
-
Ligand Choice: Use highly active, bulky electron-rich ligands like SPhos or XPhos, as they are known to facilitate the difficult oxidative addition step with aryl chlorides.[6][7]
-
Base: A stronger, non-nucleophilic base like potassium tert-butoxide (KOtBu) may be required to drive the reaction.[7]
-
Solvent: A high-boiling point solvent like xylenes might be necessary to reach the required temperatures (120-140 °C).[7]
Q: Is water necessary for my reaction?
A: Not always. While a small amount of water can be beneficial, especially with inorganic bases like K₂CO₃, by helping to dissolve the base and facilitate transmetalation, it can also promote protodeboronation.[8] For a sensitive substrate like this compound, starting with strictly anhydrous conditions is the recommended approach.[4] If the reaction is sluggish, a very small amount of water (e.g., a 10:1 dioxane/H₂O mixture) could be trialed, but monitor carefully for byproduct formation.[3]
Q: Should I use a boronic acid or a boronic ester (BPin)?
A: For initial screening, the boronic acid is often used due to its commercial availability. However, if you encounter issues with stability, decomposition, or purification, converting to the pinacol boronic ester (BPin) is a highly recommended strategy. BPin derivatives are more stable to chromatography and significantly more resistant to protodeboronation.[8][14]
References
- Winkler, D., & Anilkumar, G. (2019). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Helvetica Chimica Acta, 102(11), e1900169.
- Wikipedia. Protodeboronation.
- Meng, G., & Szostak, M. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(9), 6293–6299.
- Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(14), 2893-2897.
- Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(14).
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- ResearchGate. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17565–17582.
- Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros.
- Leadbeater, N. E., & Marco, M. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(17), 5660-5667.
- Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
- ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
- Billingsley, K. L., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 48(27), 4962-4966.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12546–12555.
- Wikipedia. Protecting group.
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a.
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
- Reddit. Failed suzuki coupling, any suggenstions? r/Chempros.
- Dreher, S. D., et al. (2018). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 140(42), 13846–13854.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Meng, G., & Szostak, M. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14(24), 5690-5707.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- Organic & Biomolecular Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- Organic Chemistry Portal. Pivalic Acid Esters, Pivalates.
- Organic Chemistry Portal. In Situ Generation of Palladium Nanoparticles: Ligand-Free Palladium Catalyzed Pivalic Acid Assisted Carbonylative Suzuki Reactions at Ambient Conditions.
- Chem-Station. Protecting Groups for Boronic Acids.
- ResearchGate. Protecting Groups for Thiols Suitable for Suzuki Conditions.
- ResearchGate. The synthesis and mechanism of formation of 1-O-pivaloyl-4-O-(2-methoxybenzyl)-3,6-anhydro- α-D-mannopyranose.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. reddit.com [reddit.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Catalyst Loading for 4-Pivalamidophenylboronic Acid Coupling
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of 4-pivalamidophenylboronic acid. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your catalyst loading and achieve high-yield, reproducible results.
Introduction: The Nuances of Coupling this compound
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its versatility in forming carbon-carbon bonds.[1][2] However, substrates like this compound, while seemingly straightforward, present unique challenges due to the steric bulk of the pivalamido group and the electronic nature of the molecule. These factors can significantly influence catalyst activity, reaction kinetics, and the propensity for side reactions. Optimizing the palladium catalyst loading is therefore not merely a matter of cost-reduction but a critical parameter for maximizing yield and purity. Too little catalyst can lead to incomplete conversion, while an excess can promote undesirable side reactions and complicate purification. This guide will walk you through a logical, evidence-based approach to perfecting your reaction conditions.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Question 1: My reaction with this compound is showing low or no conversion. I'm using a standard palladium catalyst. What are the first things I should investigate?
Answer:
Low conversion is a frequent issue and often points to problems with the catalytic cycle. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity and Integrity: Ensure your palladium source and ligand are active. Palladium(II) precatalysts require in situ reduction to the active Pd(0) species.[3] Phosphine ligands, commonly used in these couplings, are susceptible to oxidation.[4] It's advisable to use fresh reagents or consider a pre-formed, air- and moisture-stable precatalyst, such as a Buchwald palladacycle, which can offer improved reproducibility.[5]
-
Oxygen Contamination: The presence of oxygen is detrimental as it can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[3][6] Ensure your solvent is thoroughly degassed and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[6] A common and effective method is to perform three freeze-pump-thaw cycles on your reaction mixture or to sparge the solvent with an inert gas for 20-30 minutes.[6]
-
Base Selection and Activation: The base is essential for the activation of the boronic acid to facilitate the transmetalation step.[1][7][8] For substrates with base-sensitive groups, like the amide in this compound, a careful choice of base is critical. Milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[4][9] Ensure the base is finely powdered and dry, as water content can impact the reaction.[6]
-
Solvent Choice: The solvent system plays a crucial role in the solubility of all reaction components and influences reaction kinetics.[1] Common solvents for Suzuki couplings include toluene, dioxane, or THF, often with a small amount of water to aid in dissolving the base.[1][2]
Question 2: I'm observing significant side product formation, mainly the homocoupling of this compound and protodeboronation. How can I minimize these?
Answer:
These are two of the most common side reactions in Suzuki-Miyaura couplings. Here’s how to address them:
-
Minimizing Homocoupling: This side reaction, which forms a biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[6]
-
Preventing Protodeboronation: This is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom. It is often exacerbated by the presence of water and high temperatures.[6]
-
Use of More Stable Boron Reagents: Consider converting the boronic acid to a more stable boronic pinacol ester (Bpin). These are significantly more robust and less prone to protodeboronation.[6]
-
Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for this side reaction.[4] Using a thoroughly dried base and anhydrous solvents can be beneficial.[6]
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeboronation.[4] Careful monitoring of the reaction progress by TLC or LC-MS is recommended.[3]
-
Question 3: My reaction is very slow, even at elevated temperatures. Could the bulky pivalamido group be the issue?
Answer:
Yes, the sterically demanding pivalamido group can indeed slow down the reaction. Steric hindrance can affect both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Ligand Choice is Key: For sterically hindered substrates, the choice of phosphine ligand is critical. Bulky, electron-rich ligands are known to accelerate both oxidative addition and reductive elimination.[10][11] Consider screening ligands such as SPhos or XPhos, which have proven effective for challenging couplings.[11]
-
Catalyst Loading: While the goal is to optimize and potentially lower catalyst loading, for particularly challenging, sterically hindered couplings, a slightly higher initial catalyst loading (e.g., 1-2 mol%) might be necessary to achieve a reasonable reaction rate. Subsequent optimization can then focus on reducing this.
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote side reactions.[4] A systematic optimization of the temperature is recommended. Start at a moderate temperature (e.g., 80 °C) and incrementally increase it while monitoring for product formation and side products.[12]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the coupling of this compound?
A1: A good starting point for catalyst loading in many Suzuki-Miyaura reactions is between 0.5 and 2 mol % of the palladium catalyst.[3] For a relatively un-optimized reaction with a sterically hindered substrate like this compound, starting at the higher end of this range (e.g., 1.5-2 mol %) is reasonable. The goal of optimization is to find the lowest possible loading that still provides a good yield in a reasonable timeframe. High turnover number (TON) catalysts can allow for significantly lower loadings, sometimes in the ppm range, but these often require more specialized ligands and conditions.[13][14]
Q2: How do I set up a simple experiment to optimize the catalyst loading?
A2: A straightforward approach is to set up a series of parallel reactions where the only variable is the catalyst loading.
| Reaction | Aryl Halide (mmol) | This compound (mmol) | Base (e.g., K₂CO₃) (mmol) | Solvent (mL) | Catalyst Loading (mol %) |
| 1 | 1.0 | 1.2 | 2.0 | 5 | 2.0 |
| 2 | 1.0 | 1.2 | 2.0 | 5 | 1.5 |
| 3 | 1.0 | 1.2 | 2.0 | 5 | 1.0 |
| 4 | 1.0 | 1.2 | 2.0 | 5 | 0.5 |
| 5 | 1.0 | 1.2 | 2.0 | 5 | 0.1 |
Monitor each reaction at regular intervals (e.g., every hour) by TLC or LC-MS to determine the point of maximum conversion and to check for the formation of byproducts. This will give you a clear indication of the optimal catalyst loading for your specific conditions.
Q3: Can I monitor the reaction progress in real-time?
A3: Yes, real-time monitoring can provide valuable kinetic data and a deeper understanding of the reaction mechanism.[15] Techniques like online HPLC and flow NMR spectroscopy can be used to track the concentrations of reactants, products, and even intermediates over time.[16] For most labs, however, periodic sampling followed by offline analysis (TLC, GC-MS, or LC-MS) is a practical and effective way to monitor the reaction's progress.[3][5]
Experimental Protocols & Visualizations
Detailed Protocol for Catalyst Loading Optimization
This protocol outlines a step-by-step methodology for optimizing palladium catalyst loading for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
-
Reagent Preparation:
-
Ensure the aryl bromide (1.0 mmol), this compound (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) are accurately weighed into separate, oven-dried reaction vessels equipped with magnetic stir bars.
-
Prepare a stock solution of the palladium catalyst and ligand (if not using a precatalyst) in a degassed solvent. This allows for accurate dispensing of small quantities.
-
-
Inert Atmosphere Setup:
-
Solvent and Reagent Addition:
-
Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water) to each vessel via syringe.[5]
-
Stir the mixtures for a few minutes to dissolve the reagents.
-
Add the appropriate volume of the catalyst stock solution to each vessel to achieve the desired mol %.
-
-
Reaction Execution and Monitoring:
-
Place the reaction vessels in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.[4]
-
Monitor the progress of each reaction by periodically taking small aliquots for analysis by TLC or LC-MS.
-
-
Work-up and Analysis:
-
Once a reaction is complete (as determined by the consumption of the limiting reagent), cool it to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.[5]
-
Dry the organic layer, concentrate it, and analyze the crude product to determine the yield and purity for each catalyst loading.
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Catalyst Loading Optimization
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings.
References
- Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates - Benchchem.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec.
- Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation | ACS Catalysis - ACS Publications.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- A Comparative Guide to Palladium Catalysts for Heteroaryl Boronic Acid Coupling - Benchchem.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- High‐Turnover Palladium Catalysts in Cross‐Coupling and Heck Chemistry: A Critical Overview | Request PDF - ResearchGate.
- The Suzuki Reaction - Andrew G Myers Research Group.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem.
- Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency | The Journal of Organic Chemistry - ACS Publications.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 16. vapourtec.com [vapourtec.com]
effect of solvent on the efficiency of 4-Pivalamidophenylboronic acid reactions
Welcome to the technical support center for 4-Pivalamidophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile reagent. We will move beyond simple protocols to explain the causality behind experimental choices, with a special focus on the critical role of the solvent in ensuring reaction efficiency, selectivity, and reproducibility.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The solutions provided are based on mechanistic principles and extensive laboratory experience.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or stalling, resulting in low yields. What solvent-related factors should I investigate?
Answer:
A low-yielding Suzuki-Miyaura coupling is a frequent issue that can often be traced back to suboptimal solvent conditions. The solvent influences every step of the catalytic cycle, from reagent solubility to the kinetics of transmetalation.[1] Here’s a breakdown of potential causes and solutions:
-
Poor Solubility of Reagents: this compound, like many boronic acids, can have limited solubility in non-polar solvents.[2][3][4] If your boronic acid, aryl halide, or base is not fully dissolved, the reaction becomes a heterogeneous mixture, leading to slow reaction rates due to mass transfer limitations.[5]
-
Solution: Consider switching to a more polar solvent system. Ethers (like THF or 1,4-dioxane) and ketones are often good starting points due to their ability to dissolve boronic acids.[2][3] A common and highly effective approach is to use a biphasic system, such as Toluene/Water or THF/Water. The aqueous phase is crucial for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitating the formation of the active boronate species, which is essential for the transmetalation step.[1][6]
-
-
Inefficient Transmetalation Step: The transfer of the aryl group from boron to the palladium catalyst (transmetalation) is often the rate-limiting step. The solvent plays a key role in modulating the reactivity of the boronic acid and the palladium complex.[6][7]
-
Solution: The presence of water or alcohols can be beneficial. These protic solvents can coordinate to the boronic acid and facilitate the formation of the "ate" complex ([ArB(OH)₃]⁻), which is more nucleophilic and transfers its aryl group to the palladium center more readily.[6] Increasing the water content in a THF/water system (e.g., from 3:1 to 2:3) can sometimes accelerate the reaction by concentrating the base and reagents in their respective phases more effectively.[1]
-
-
Catalyst Deactivation or Poisoning: Commercially available solvents can contain impurities that poison the palladium catalyst.[1][8] For example, residual precursors from THF synthesis, like maleic anhydride, can significantly decrease catalytic activity even at ppm levels.[1][8]
-
Solution: Always use high-purity, anhydrous solvents when running reactions under anhydrous conditions. If you suspect solvent contamination, using a fresh bottle from a reliable supplier is a simple first step. In some cases, the addition of a phosphine ligand can help circumvent the effects of certain catalyst poisons.[1]
-
Troubleshooting Workflow for Low Yields
Below is a logical workflow to diagnose and solve low-yield issues related to solvent choice.
Caption: A troubleshooting decision tree for low-yield reactions.
Question 2: I am observing a significant amount of a byproduct corresponding to the protonated form of my starting material (Pivalamidobenzene). How can I minimize this protodeboronation side reaction?
Answer:
The side reaction you are observing is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[9] This is a common and often frustrating side reaction in Suzuki-Miyaura couplings.[9] The choice of solvent is a critical factor in controlling its rate.[10][11][12]
-
Mechanism of Protodeboronation: Protodeboronation can be catalyzed by both acid and base, but it is particularly problematic under the basic conditions required for Suzuki coupling.[11][13] The reaction proceeds via the boronate anion ([ArB(OH)₃]⁻), and its rate is highly dependent on the availability of a proton source.[12]
-
Role of Protic Solvents: Protic solvents like water and alcohols are excellent proton donors and can significantly accelerate the rate of protodeboronation. While water is often necessary for the main coupling reaction, an excessive amount or prolonged reaction times at high temperatures can favor the undesired side reaction.
-
Solvent-Based Solutions:
-
Minimize Water Content: If using a biphasic system, use the minimum amount of water necessary to dissolve the base and promote the reaction.
-
Switch to Aprotic Solvents: If feasible, switching to a strictly anhydrous aprotic solvent system (e.g., dry 1,4-dioxane, toluene, or THF) can dramatically reduce protodeboronation. This requires using a base that has some solubility in the organic solvent, such as K₃PO₄ or CsF.
-
Use Boronic Esters: Converting the this compound to a more stable boronic ester (e.g., a pinacol ester) is a highly effective strategy. Boronic esters are generally more resistant to protodeboronation.[13] Furthermore, they can undergo transmetalation directly without prior hydrolysis, allowing for the development of completely anhydrous coupling methods.[5] This approach often improves solubility in organic solvents as well.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for a Suzuki-Miyaura reaction with this compound?
A good starting point is a biphasic mixture of an ethereal solvent and water. A combination of 1,4-Dioxane/Water or THF/Water (typically in a 3:1 or 4:1 ratio) with a base like K₂CO₃ or K₃PO₄ is robust for a wide range of substrates. Toluene/Water is another excellent choice, particularly for higher-temperature reactions.
Q2: How does solvent polarity affect the reaction?
Solvent polarity influences both reagent solubility and the reaction mechanism. While polar solvents are better at dissolving the boronic acid and inorganic base, the effect on selectivity can be complex.[14] For instance, in couplings involving substrates with multiple reactive sites (e.g., a chloroaryl triflate), polar aprotic solvents like MeCN or DMF can switch the chemoselectivity of the oxidative addition step compared to nonpolar solvents like THF or alcohols.[14]
Q3: Can I use alcohols like ethanol or isopropanol as solvents?
Alcohols can be used, often in combination with water or other organic solvents. They are polar and protic, which can aid in dissolving reagents and promoting transmetalation. However, they are also potent proton sources that can increase the risk of protodeboronation, especially with sensitive substrates or at elevated temperatures.[10] They can also potentially act as ligands for the palladium center, influencing its catalytic activity.
Q4: Does the choice of base depend on the solvent?
Absolutely. The base and solvent work in concert.
-
Aqueous/Biphasic Systems (e.g., Toluene/H₂O): Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are ideal because they are highly soluble in the aqueous phase, where they activate the boronic acid.
-
Anhydrous Aprotic Systems (e.g., dry THF, Dioxane): Weaker, more organic-soluble bases are often preferred. K₃PO₄ is a common choice. Stronger bases like alkoxides (e.g., NaOtBu) can also be used but may promote side reactions. The key is to have sufficient base activity in the organic phase to drive the catalytic cycle.
Data Summary & Protocols
Table 1: Common Solvents and Their Impact on this compound Reactions
| Solvent | Type | Dielectric Constant (20°C)[15] | Key Characteristics & Recommendations |
| 1,4-Dioxane | Aprotic Ether | 2.2 | Excellent choice. Good solubility for boronic acid. Often used with water in a biphasic system. High boiling point (101 °C) allows for higher reaction temperatures. |
| Tetrahydrofuran (THF) | Aprotic Ether | 7.5 | Versatile and common. Good solvent for many organic reagents. Lower boiling point (66 °C) limits reaction temperature. Ensure high purity to avoid catalyst poisons.[1] |
| Toluene | Aprotic Hydrocarbon | 2.4 | Good for biphasic systems. Poor solubility for boronic acid alone, but excellent when paired with an aqueous phase for the base. High boiling point (111 °C). |
| Acetonitrile (MeCN) | Polar Aprotic | 36.6 | Use with caution. Can coordinate to the palladium center and alter reactivity and selectivity.[14] May increase protodeboronation.[10] |
| Ethanol (EtOH) | Protic Alcohol | 25.0 | Can be used, but increases the risk of protodeboronation due to its protic nature. Often part of a mixed-solvent system. |
| Water | Protic | 80.1 | Essential component in many protocols for dissolving the base and activating the boronic acid. Excess can promote protodeboronation. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
Reagent Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.1–1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a typical concentration of 0.1–0.5 M with respect to the limiting reagent.
-
Inerting: Seal the vessel and purge the system with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- IDEALS. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction.
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- National Institutes of Health. (n.d.). Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation.
- National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
- (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Wikipedia. (n.d.). Protodeboronation.
- ResearchGate. (n.d.). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis.
- (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
Sources
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. d-nb.info [d-nb.info]
- 3. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Purification of Products from 4-Pivalamidophenylboronic Acid Couplings
Welcome to the technical support center for challenges associated with the purification of products derived from Suzuki-Miyaura coupling reactions involving 4-pivalamidophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common and complex purification issues, providing not just procedural steps but also the underlying scientific principles to empower you to troubleshoot effectively.
The pivalamido group, while offering advantages in stability and modulating electronic properties, can introduce specific purification challenges.[1] This guide will provide a structured approach to overcoming these hurdles.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common purification problems.
Q1: My primary purification challenge is the removal of unreacted this compound. What's the most effective initial approach?
A1: An aqueous basic wash of the crude reaction mixture is often the most effective first step. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash this solution with a mild aqueous base such as 1M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). The basic conditions will deprotonate the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer. Repeat the wash 2-3 times to ensure complete removal. This is often more effective than relying solely on silica gel chromatography, where boronic acids can sometimes co-elute with the product.
Q2: I'm observing a significant amount of a byproduct that appears to be the result of protodeboronation (replacement of the boronic acid group with a hydrogen). How can I minimize this during the reaction and prevent it from complicating purification?
A2: Protodeboronation is a common side reaction, especially with certain boronic acids under basic conditions.[2][3] To minimize its formation during the reaction, consider using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases.[2] Running the reaction under anhydrous conditions can also significantly reduce this side reaction as water is a proton source.[2] If the byproduct has already formed, it can often be separated from the desired product by standard silica gel chromatography, as its polarity will be significantly different from your coupled product.
Q3: Is the pivaloyl protecting group stable to standard purification conditions?
A3: The pivaloyl group is generally robust and stable under typical Suzuki coupling and subsequent purification conditions, including mild acidic and basic washes and silica gel chromatography. However, very strong acidic or basic conditions, especially at elevated temperatures for prolonged periods, could potentially lead to its cleavage. It's always advisable to monitor for any deprotected aniline product by TLC or LC-MS during purification.
Q4: I'm struggling to achieve good separation of my product from palladium catalyst residues using column chromatography. What are my options?
A4: Palladium residues can be persistent. Before chromatography, consider a pre-purification step. One effective method is to dissolve the crude product in a suitable solvent and treat it with a palladium scavenger resin. Alternatively, washing the organic solution of your crude product with an aqueous solution of a chelating agent like thiourea or cysteine can help remove palladium. Filtering the crude product solution through a pad of Celite® can also help remove some of the precipitated palladium black.[4]
Q5: Can I use recrystallization to purify my pivalamide-containing product?
A5: Yes, recrystallization can be an excellent and scalable purification method, provided your product is a solid with suitable solubility properties. The key is to find a solvent system where your product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain soluble. Common solvent systems to screen include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.
II. Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving complex purification issues.
Troubleshooting Workflow for Poor Purification Outcome
This workflow provides a logical sequence for diagnosing and resolving purification problems.
Caption: A stepwise workflow for troubleshooting purification issues.
In-Depth Scenarios and Solutions
Scenario 1: Persistent Boronic Acid and Homocoupled Byproducts
Problem: After a standard workup and silica gel chromatography, you still observe significant amounts of this compound and its homocoupled byproduct (a biphenyl derivative).
Causality & Solution:
-
Inefficient Initial Removal: The initial basic wash may have been insufficient. The pivalamido group can influence the pKa of the boronic acid, potentially requiring a slightly stronger or more prolonged wash.
-
Action: Re-dissolve the impure product and perform a more rigorous wash with 1M NaOH, ensuring vigorous stirring to maximize interfacial contact. Be mindful that stronger bases could pose a risk to other functional groups.
-
-
On-Column Degradation: Boronic acids can sometimes degrade or react on silica gel, which is slightly acidic.
-
Action: Neutralize your silica gel by preparing a slurry with a small amount of triethylamine in your eluent, then evaporating the excess solvent before packing the column.
-
-
Reaction Optimization: The presence of significant homocoupling often points to issues with the catalytic cycle, such as the presence of oxygen.
-
Action: Ensure your reaction solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Scenario 2: Product is a Viscous Oil that is Difficult to Handle and Purify by Chromatography
Problem: The final product is a non-crystalline oil, leading to streaking on TLC and poor separation during column chromatography.
Causality & Solution:
-
Residual Solvents: High-boiling point solvents from the reaction (e.g., DMF, DMSO) can be difficult to remove and result in an oily product.
-
Action: After the initial workup, perform several washes with water to remove water-miscible solvents. If the product is stable, co-evaporation with a lower-boiling point solvent like toluene can help remove residual high-boiling point solvents.
-
-
Inherent Product Nature: Some biaryl compounds are naturally oils at room temperature.
-
Action 1 (Chromatography Optimization): Switch to a different stationary phase. If you are using standard silica, consider using reverse-phase (C18) silica gel chromatography. This technique separates compounds based on hydrophobicity and can be very effective for compounds that behave poorly on normal-phase silica.
-
Action 2 (Derivative Formation): If the product has a suitable functional group (e.g., a free amine or hydroxyl group elsewhere in the molecule), consider forming a crystalline derivative for purification. After purification, the derivative can be cleaved to yield the pure product.
-
III. Experimental Protocols
Protocol 1: Optimized Workup and Flash Chromatography
This protocol is a robust starting point for the purification of a typical product from a this compound coupling reaction.
Objective: To purify the crude product of a Suzuki-Miyaura coupling reaction, removing unreacted starting materials, byproducts, and catalyst residues.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (EtOAc)
-
1M Sodium Carbonate (Na₂CO₃) aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel (for flash chromatography)
-
Hexanes and Ethyl Acetate (or other suitable solvents for chromatography)
Procedure:
-
Reaction Quench and Initial Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M Na₂CO₃ (2x) and brine (1x).[5]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude solid or oil.
-
-
Column Chromatography Setup:
-
Determine an appropriate solvent system using TLC analysis. A good starting point for many biaryl products is a mixture of hexanes and ethyl acetate.
-
Dry-load the crude product onto a small amount of silica gel for best resolution.
-
Pack a flash chromatography column with silica gel using the chosen eluent system.
-
-
Elution and Collection:
-
Carefully load the sample onto the column.
-
Elute the column with the solvent system, gradually increasing the polarity if a gradient is required.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Final Concentration:
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified product.
-
Place the product under high vacuum to remove any residual solvent.
-
Purification Workflow Diagram
Caption: Workflow for a standard purification protocol.
IV. Data Presentation
Table 1: Common Impurities and Recommended Purification Strategies
| Impurity | Typical Source | Recommended Primary Strategy | Secondary Strategy |
| This compound | Unreacted starting material | Aqueous basic wash (e.g., 1M Na₂CO₃) | Chromatography on neutral silica |
| Homocoupled Boronic Acid | Oxygen contamination in reaction | Optimize reaction conditions (degassing) | Flash chromatography |
| Protodeboronated Starting Material | Excess base or water in reaction | Use milder base (e.g., KF), anhydrous conditions | Flash chromatography |
| Palladium Residues | Catalyst | Treatment with a scavenger resin or chelating wash | Filtration through Celite® |
| Phosphine Oxide Ligands | Oxidation of phosphine ligands | Flash chromatography | Recrystallization |
V. References
-
Benchchem. Pivalamide: A Comprehensive Technical Guide for Researchers.
-
Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Benchchem. Technical Support Center: Suzuki Coupling Reactions.
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
-
MySkinRecipes. (4-Pivalamidophenyl)boronic acid.
Sources
- 1. (4-Pivalamidophenyl)boronic acid [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Homocoupling of 4-Pivalamidophenylboronic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and practical solutions for minimizing the homocoupling of 4-pivalamidophenylboronic acid during Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we understand the nuances that can lead to this common side reaction and have structured this guide in a question-and-answer format to directly address the challenges you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of biaryl byproduct, which I suspect is from the homocoupling of this compound. What is the primary cause of this side reaction?
A1: The homocoupling of arylboronic acids is a well-documented side reaction in Suzuki-Miyaura couplings. The primary culprit is often the presence of palladium(II) species in the reaction mixture, especially in the presence of oxygen.[1][2]
There are two main scenarios where this becomes problematic:
-
Use of Pd(II) Precatalysts: When using a Pd(II) source like palladium acetate (Pd(OAc)₂), the Pd(II) must first be reduced to the catalytically active Pd(0) for the Suzuki cycle to begin.[1] One pathway for this reduction is the homocoupling of two boronic acid molecules, which unfortunately generates your undesired biaryl byproduct while producing Pd(0).[1]
-
Presence of Oxygen: Oxygen can play a detrimental role by re-oxidizing the active Pd(0) catalyst back to Pd(II), which can then participate in a homocoupling cycle.[1][3] This is why rigorous exclusion of oxygen is critical for suppressing this side reaction.[3][4]
A proposed mechanism for this Pd(II)-mediated homocoupling involves a two-stage double transmetalation-reductive elimination sequence.[5]
Q2: What is the first and most critical step I should take to minimize homocoupling?
A2: The most crucial step is to ensure a thoroughly deoxygenated reaction environment.[3][4] Oxygen promotes the formation of Pd(II) species that drive the homocoupling side reaction.[1]
Recommended Protocol for Deoxygenation:
-
Initial Purge: Before adding any reagents, assemble your reaction flask and flame-dry it under vacuum, then allow it to cool under a positive pressure of an inert gas (Argon or high-purity Nitrogen).
-
Solvent Degassing: Use a solvent that has been rigorously degassed. The most common methods are:
-
Freeze-Pump-Thaw: This involves freezing the solvent with liquid nitrogen, evacuating the headspace, and then thawing. Repeating this cycle three times is standard practice.
-
Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for at least 15-30 minutes. A subsurface sparge, where the gas is introduced below the solvent surface, is particularly effective.[4]
-
-
Reaction Setup: Add your solid reagents (this compound, aryl halide, and base) to the flask. Seal the flask with a septum and purge with inert gas for 5-10 minutes.[6]
-
Solvent and Catalyst Addition: Add the degassed solvent via syringe. If you sparged the solvent, continue a gentle positive pressure of inert gas over the reaction mixture. Finally, add the palladium catalyst under this inert atmosphere.[7]
Maintaining a positive pressure of inert gas throughout the entire course of the reaction is essential to prevent oxygen from re-entering the system.[8]
Q3: Does my choice of palladium catalyst and ligand influence the extent of homocoupling?
A3: Absolutely. Your choice of catalyst system is a key parameter to control.[1]
-
Pd(0) vs. Pd(II) Sources: Whenever possible, using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it bypasses the initial reduction step that often leads to homocoupling.[9] However, many modern, highly active catalysts are Pd(II) "precatalysts."
-
Modern Precatalysts: Buchwald-type precatalysts (e.g., XPhos Pd G3) are designed for clean and efficient in-situ generation of the active Pd(0) species, often minimizing side reactions compared to simple Pd(II) salts like Pd(OAc)₂.[1]
-
Ligand Choice: Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), are often highly effective.[6] These ligands promote the desired cross-coupling pathway by accelerating both the oxidative addition and the final reductive elimination steps of the catalytic cycle, helping the desired reaction outcompete the homocoupling side reaction.[6][10]
| Catalyst/Ligand Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Palladium Source | Use Pd(0) sources (e.g., Pd(PPh₃)₄) or advanced Pd(II) precatalysts (e.g., Buchwald G3/G4). | Avoids or provides a cleaner pathway for the initial Pd(II) to Pd(0) reduction, which is a primary source of homocoupling.[1] |
| Ligand Type | Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). | These ligands accelerate the desired catalytic cycle, particularly the reductive elimination step, making the cross-coupling kinetically favored over homocoupling.[6] |
Q4: How does the choice and amount of base affect the formation of the homocoupled byproduct?
A4: The base plays a critical role and its choice is not trivial.[8][11] The base is required to activate the boronic acid, forming a boronate species that is more nucleophilic and readily undergoes transmetalation to the palladium center.[9][11]
-
Base Strength: The base must be strong enough to facilitate the formation of the boronate.[7] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[8]
-
Stoichiometry: The amount of base can influence selectivity. Using fewer equivalents of base may favor the reactivity of boronic acids with lower pKa values.[11] It is crucial to optimize the base equivalents for your specific substrate combination.
-
Order of Addition: One practical strategy to suppress homocoupling is to pre-heat the mixture of the catalyst, base, solvent, and aryl halide for a short period (e.g., 10 minutes at 60-80 °C) before adding the this compound.[3] This can help ensure the catalyst is in its active Pd(0) state and ready for the cross-coupling cycle before a significant amount of boronic acid is available for homocoupling.
Q5: Are there any additives that can help suppress the homocoupling of my boronic acid?
A5: Yes, in some cases, the addition of a mild reducing agent can be beneficial. One study demonstrated that the introduction of potassium formate to the reaction mixture helped suppress the homocoupling of an aryl boronic acid.[4][12] The rationale is that the formate can help reduce any residual Pd(II) to Pd(0) without interfering with the main catalytic cycle, thereby minimizing the concentration of the species responsible for homocoupling.[4] This strategy, combined with rigorous deoxygenation, proved highly effective in excluding the dimer byproduct.[4][12]
Q6: My boronic acid is electron-deficient. Does this make it more susceptible to homocoupling?
A6: Yes, there is evidence to suggest that electron-deficient arylboronic acids can be more prone to homocoupling under certain conditions.[13][14] While the pivalamido group on your specific boronic acid is generally considered electron-donating, it's an important factor to consider for other substrates. If you are working with arylboronic acids bearing strong electron-withdrawing groups (e.g., -CF₃, -NO₂), you may need to be even more diligent with the preventative measures outlined above.
Experimental Protocol: General Procedure to Minimize Homocoupling
This protocol provides a robust starting point for minimizing the homocoupling of this compound. Optimization of temperature, concentration, and reagent stoichiometry may be required for your specific aryl halide partner.
-
Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under high vacuum. Allow the apparatus to cool to room temperature under a positive pressure of Argon.
-
Reagent Addition: Under a positive flow of Argon, charge the flask with the aryl halide (1.0 equiv), this compound (1.1–1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a completely inert atmosphere.[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) via syringe to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent.[6][15]
-
Final Degassing: Bubble Argon through the stirred reaction mixture for 10-15 minutes.[7]
-
Catalyst Addition: Under a positive pressure of Argon, add the palladium catalyst/ligand system (e.g., XPhos Pd G3, 0.5–2 mol%).[6]
-
Reaction: Immerse the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[6]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[6][7]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][8]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[6]
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Various Authors. How to prevent metal catalysed homocoupling reaction of boronic acids?
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids (pp. 217-247). Royal Society of Chemistry. [Link]
- Mitchell, D., et al. (2014). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings.
- Various Authors. How can I solve my problem with Suzuki coupling?
- Various Authors. Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Anderson, N. G., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(1), 89-94. [Link]
- Various Authors. How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange. [Link]
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(16), 3423-3429. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Various Authors. Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone.
- Jayarathne, A., et al. (2018). Development of the reaction conditions of a Suzuki-Miyaura cross coupling reaction catalysed by Ag-Pd Alloy Nanoparticle photocatalyst.
- Anderson, N. G., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Navigating the Nuances of Base Selection: A Technical Guide to 4-Pivalamidophenylboronic Acid Stability
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions concerning the impact of base strength on the stability of 4-Pivalamidophenylboronic acid. Our goal is to equip you with the foundational knowledge and practical strategies to mitigate degradation and enhance the success of your synthetic endeavors, particularly in cross-coupling reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges you may encounter when using this compound, with a focus on the role of the base in these outcomes.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What's the likely cause related to the base?
A1: Low yields are frequently linked to the degradation of the boronic acid, a common side reaction known as protodeboronation, which is often accelerated by the choice and strength of the base. [1][2] Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[1][3]
Causality:
-
Strong Bases: Strong bases, especially in the presence of water, can significantly increase the rate of protodeboronation.[2] The base facilitates the formation of a boronate species, which can then react with a proton source (like water) in a rate-limiting step.[1]
-
Aqueous Conditions: Water acts as the proton source for this undesired side reaction. The combination of a strong base and aqueous solvents creates a highly favorable environment for the degradation of your boronic acid.[2]
Troubleshooting Steps:
-
Switch to a Milder Base: If you are using strong bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄), consider switching to a weaker inorganic base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2]
-
Employ Anhydrous Conditions: Where possible, running the reaction under anhydrous conditions can significantly suppress protodeboronation by removing the primary proton source.[2]
-
Use a "Slow-Release" Strategy: Protecting the boronic acid as a boronic ester (e.g., a pinacol ester) or using a masking reagent like diethanolamine can help.[4][5] These strategies reduce the concentration of the free, vulnerable boronic acid at any given time.[5]
Q2: I'm observing a significant amount of a byproduct that corresponds to the pivalamide-substituted benzene in my reaction mixture. Why is this happening?
A2: The formation of pivalamide-substituted benzene is a direct result of protodeboronation of your this compound starting material. This indicates that the conditions, particularly the base and solvent system, are promoting the cleavage of the C-B bond over the desired cross-coupling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing protodeboronation.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of this compound.
Q1: What is the fundamental mechanism of base-catalyzed protodeboronation?
A1: The base-catalyzed protodeboronation of arylboronic acids generally proceeds through a pre-equilibrium step where the boronic acid reacts with a hydroxide ion to form a tetrahedral boronate anion (R-B(OH)₃⁻).[1] This is followed by a rate-determining reaction where the boronate anion reacts with a proton source, typically water, leading to the cleavage of the carbon-boron bond.[1] For some arylboronic acids, particularly those with electron-withdrawing groups, a competing mechanism involving the generation of a transient aryl anion can also occur.[1]
Caption: Simplified mechanism of base-catalyzed protodeboronation.
Q2: How does the pKa of the base correlate with the stability of this compound?
A2: Generally, a higher pKa of the conjugate acid of the base (indicating a stronger base) will lead to a higher concentration of the reactive boronate anion at equilibrium. This, in turn, can accelerate the rate of protodeboronation, especially in protic solvents. Therefore, selecting a base with a pKa that is sufficient to promote the desired reaction (e.g., transmetalation in a Suzuki coupling) but not so high as to cause excessive degradation is crucial.
| Base | Conjugate Acid pKa (approx. in H₂O) | General Impact on Stability |
| Sodium Hydroxide (NaOH) | 15.7 (H₂O) | High Risk: Often leads to rapid protodeboronation. |
| Potassium Phosphate (K₃PO₄) | 12.3 (HPO₄²⁻) | Moderate to High Risk: Effective but can cause degradation. |
| Potassium Carbonate (K₂CO₃) | 10.3 (HCO₃⁻) | Lower Risk: A commonly used, milder base for Suzuki couplings.[6] |
| Cesium Carbonate (Cs₂CO₃) | 10.3 (HCO₃⁻) | Lower Risk: Often effective, with good solubility in organic solvents.[6] |
| Potassium Fluoride (KF) | 3.2 (HF) | Very Low Risk: A weak base that can be effective in some cases.[2] |
Note: pKa values are approximate and can vary with solvent and temperature.[7][8][9]
Q3: Are there any general handling and storage recommendations to maintain the stability of this compound?
A3: Yes. Proper handling and storage are essential to ensure the integrity of your boronic acid.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and light.[10][11] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.
-
Avoid Moisture: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines.[3] While this is often reversible, it can complicate accurate weighing and stoichiometry calculations.[3]
-
Purity Check: Before use, it's good practice to verify the purity of your boronic acid, as degradation can occur over time.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Reduced Risk of Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, using a milder base to minimize degradation.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0-3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, palladium catalyst, and potassium carbonate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Formation of a Diethanolamine Adduct for Enhanced Stability
This procedure describes the formation of a more stable diethanolamine adduct of this compound, which can be used directly in Suzuki couplings, particularly in protic solvents.[2][4]
Materials:
-
This compound (1.0 equivalent)
-
Diethanolamine (1.0 equivalent)
-
Dichloromethane (or other suitable solvent)
Procedure:
-
Dissolution: In a vial with a stir bar, dissolve the this compound in a minimal amount of dichloromethane.
-
Addition: Add diethanolamine dropwise while stirring.
-
Precipitation: A white precipitate of the diethanolamine adduct will form.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used in your coupling reaction.[2]
References
- Al-Zoubi, R. M., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156–13165.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17569–17584.
- Wikipedia. (n.d.). Protodeboronation.
- The University of Manchester Research Explorer. (2017). Base-Catalyzed Aryl-B(OH)(2) Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
- Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
- Molecules. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
- ACS Symposium Series. (2016). Boron Chemistry: An Overview.
- Boron Specialty. (n.d.). Understanding Boronic Acids: Properties and Synthesis Uses.
- pka bases.cdx. (n.d.).
- PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (Volume 1 and 2), Second Edition.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
- ResearchGate. (n.d.). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
- Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- MDPI. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a.
- MySkinRecipes. (n.d.). (4-Pivalamidophenyl)boronic acid.
- Semantic Scholar. (2013). Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution.
- Journal of Pharmaceutical Sciences. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
- ResearchGate. (n.d.). Properties of a Model Aryl Boronic Acid and Its Boroxine.
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?.
- PubMed. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface.
- ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions between 1 equiv bromobenzene and 1.2 equiv sodium phenyltrihydorxyborate, catalyzed by Pd/PP-3 support.
- NIH. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- ResearchGate. (2000). Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2.
- NIH. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- PubMed. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties.
- Master Organic Chemistry. (2010). The pKa Table Is Your Friend.
- Lab Alley. (n.d.). How to Store Boric Acid.
- Utah Tech University. (n.d.). pKa Chart.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. nbinno.com [nbinno.com]
- 11. laballey.com [laballey.com]
Technical Support Center: Suzuki Reactions Involving 4-Pivalamidophenylboronic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions utilizing 4-pivalamidophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this powerful synthetic tool. Here, we move beyond standard protocols to address the specific challenges and nuances you may encounter during the workup and purification of reactions involving this particular boronic acid. Our focus is on providing practical, field-tested insights grounded in solid chemical principles to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is complete, but I'm struggling with the workup. What's a reliable, general procedure to start with?
A1: A standard biphasic workup is typically effective for reactions involving this compound. The goal is to separate your organic product from the aqueous phase, which contains the base and inorganic byproducts, and then address the removal of palladium catalyst residues and boron-containing organic byproducts.
A robust starting point is a biphasic extractive workup. After cooling the reaction mixture to room temperature, it should be diluted with an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane. This is followed by washing with an aqueous solution. The choice of aqueous wash is critical. A dilute acid wash (e.g., 1 M HCl) can help to neutralize any remaining base and can also aid in the removal of some boron-containing species.[1] However, care must be taken to ensure the pivalamide group is stable to these conditions (see FAQ 3). Subsequent washes with water and brine will help to remove residual acid and inorganic salts. The organic layer is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure to yield the crude product.[1]
Q2: I'm observing a significant amount of a polar, UV-active impurity in my crude product. I suspect it's unreacted boronic acid or related boron byproducts. How can I effectively remove these?
A2: The removal of boronic acid-derived impurities is a common challenge in Suzuki coupling workups. These byproducts, including boronic acids and their anhydrides (boroxines), can complicate purification due to their polarity and potential to co-elute with the desired product.
Several strategies can be employed:
-
Base Wash: A wash with a mild aqueous base, such as a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution (e.g., 1 M NaOH), can effectively remove acidic boronic acid species. The boronic acid is deprotonated to form a water-soluble boronate salt, which partitions into the aqueous phase.
-
Diol Scavenging: Boronic acids are known to form stable cyclic esters with diols. One common technique is to treat the crude product in an organic solvent with a diol, such as pinacol or diethanolamine, and then wash with water. The resulting boronate ester is often more easily separated by chromatography or extraction.
-
Selective Precipitation: In some cases, the desired product may be significantly less polar than the boronic acid impurities. Trituration of the crude solid with a non-polar solvent, like hexane or a mixture of hexane and ethyl acetate, can sometimes selectively dissolve the product, leaving the more polar impurities behind.
Q3: I'm concerned about the stability of the pivalamide group during the workup. Can it be hydrolyzed under acidic or basic conditions?
A3: The pivalamide group is generally considered to be a robust protecting group due to the steric hindrance provided by the tert-butyl group. This steric bulk makes nucleophilic attack on the carbonyl carbon more difficult, thus rendering the amide bond more resistant to hydrolysis compared to less hindered amides.
Under the typical conditions of a Suzuki reaction workup, which are generally mild and conducted at room temperature, the pivalamide group is expected to be stable. While prolonged exposure to strong acids or bases at elevated temperatures could lead to hydrolysis, the brief washes with dilute acid or base during an extractive workup are unlikely to cause significant cleavage. However, it is always good practice to monitor for any potential hydrolysis by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If hydrolysis is suspected, using milder conditions, such as a saturated sodium bicarbonate solution instead of a stronger base, is recommended.
Q4: My crude product is contaminated with palladium residues, which appear as a black solid. What is the best way to remove these?
A4: Palladium residues are a common issue in Suzuki couplings. These can be in the form of palladium black (Pd(0)) or palladium complexes. Several methods can be used for their removal:
-
Filtration through Celite® or Silica Gel: A simple and often effective method is to filter the crude reaction mixture (after dilution with an appropriate organic solvent) through a pad of Celite® or a short plug of silica gel.[1] This can physically trap the insoluble palladium black.
-
Aqueous Washes with Chelating Agents: Washing the organic layer with an aqueous solution of a chelating agent can help to sequester soluble palladium species. Common choices include a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) or a dilute solution of ammonium hydroxide.
-
Treatment with Activated Carbon: Stirring the crude product in a suitable solvent with activated carbon for a period, followed by filtration, can effectively adsorb palladium residues.
Q5: What are the best practices for purifying the final pivalamido-containing biaryl product?
A5: The purification strategy will depend on the physical properties of your product (e.g., solid vs. oil) and the nature of the remaining impurities.
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity. The choice of solvent system is crucial and may require some screening. A common approach is to dissolve the crude product in a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) and then allow it to cool slowly.
-
Column Chromatography: For products that are oils or for complex mixtures of impurities, silica gel column chromatography is the standard method. The polarity of the eluent will need to be optimized based on the polarity of your product. Given the presence of the amide group, the pivalamido-containing biaryls are expected to be moderately polar. Eluent systems such as hexane/ethyl acetate or dichloromethane/methanol are good starting points for method development.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of product after aqueous workup | 1. Product is partially water-soluble. 2. Emulsion formation during extraction. | 1. Back-extract the aqueous layers with the organic solvent. 2. Add brine to the aqueous layer to break the emulsion. Centrifugation can also be effective. |
| Product co-elutes with a major impurity during column chromatography | 1. Impurity has a similar polarity to the product (e.g., homocoupled byproduct of the aryl halide). 2. Boronic acid byproduct is not fully removed. | 1. Try a different solvent system for chromatography. Sometimes switching from a hexane/ethyl acetate system to a toluene/acetone or dichloromethane/methanol system can improve separation. 2. Perform a basic wash (e.g., 1M NaOH) on the crude material before chromatography to remove residual boronic acid. |
| NMR of the purified product shows broad peaks for the aromatic region | 1. Residual paramagnetic palladium species. 2. Restricted rotation around the newly formed biaryl bond. | 1. Treat a solution of the product with a palladium scavenger (e.g., QuadraSil®) or pass it through a short plug of silica gel again. 2. This can be inherent to the structure of the biaryl. Running the NMR at a higher temperature may sharpen the signals. |
| Mass spectrometry indicates the presence of the desired product, but the isolated yield is very low | 1. Product is volatile and lost during solvent removal. 2. Adsorption of the product onto silica gel during chromatography. | 1. Use a lower temperature for rotary evaporation. 2. Deactivate the silica gel with a small amount of triethylamine in the eluent (e.g., 0.5-1%). This is particularly useful if your product has basic functionalities. |
Experimental Protocol: General Workup and Purification
This protocol provides a detailed, step-by-step methodology for a typical workup and purification of a Suzuki reaction involving this compound.
Step 1: Quenching and Initial Extraction
-
Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) (approx. 10 volumes relative to the reaction solvent).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M aqueous HCl (2 x 5 volumes). Caution: Monitor for any potential hydrolysis of the pivalamide group if the mixture is left for an extended period.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 5 volumes) to neutralize any remaining acid and remove some boronic acid residues.
-
Water (1 x 5 volumes).
-
Brine (1 x 5 volumes) to aid in the separation of the layers.
-
Step 2: Removal of Palladium Residues
-
After the final wash, if palladium black is visible, filter the organic layer through a pad of Celite®.
-
Wash the Celite® pad with a small amount of fresh organic solvent to ensure complete recovery of the product.
Step 3: Drying and Concentration
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 4: Purification
-
If the crude product is a solid:
-
Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
-
If the crude product is an oil or recrystallization is ineffective:
-
Perform silica gel column chromatography.
-
Choose an appropriate eluent system based on TLC analysis (e.g., a gradient of 10% to 50% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Workup and Purification Workflow
Caption: A decision-making workflow for the workup and purification of Suzuki reactions.
References
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Goossen, L. J., et al. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters, 9(5), 757–760. [Link]
- Shaikh, A. C., et al. (2018). One pot transamidation of N-pivaloyl activated amides with anilines in the absence of catalyst, base and additive. New Journal of Chemistry, 42(20), 16895–16899. [Link]
- Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101–112. [Link]
- Doyle, A. G., et al. (2012). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. Journal of the American Chemical Society, 134(41), 16967–16970. [Link]
- Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917. [Link]
- Odinokov, V. N., et al. (2007). Ozonolysis of N-Tosyl-, N-Benzoyl-, and N-Pivaloyl-2-(cycloalk-1-en-1-yl)anilines under Various Conditions. Russian Journal of Organic Chemistry, 43(1), 58–66. [Link]
- Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915–4917. [Link]
- Langer, P., et al. (2010). Protecting Groups for Thiols Suitable for Suzuki Conditions. European Journal of Organic Chemistry, 2010(28), 5439–5447. [Link]
- Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
- Han, W., et al. (2014). In Situ Generation of Palladium Nanoparticles: Ligand-Free Palladium Catalyzed Pivalic Acid Assisted Carbonylative Suzuki Reactions at Ambient Conditions. The Journal of Organic Chemistry, 79(4), 1454–1460. [Link]
- Wang, J., et al. (2022). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
- Reddy, B. V. S., et al. (2014). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry, 12(43), 8741–8745. [Link]
- Gowda, B. T., et al. (2008). N-(4-Bromo-2-methylphenyl)pivalamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2399. [Link]
- Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
- Huma, Z., et al. (2019). bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium. Molbank, 2019(2), M1065. [Link]
- Maji, M., et al. (2019). Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chemical Society Reviews, 48(4), 1043–1063. [Link]
- NIST. Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. [Link]
- Indolese, A. F., et al. (2011). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Helvetica Chimica Acta, 94(10), 1779–1785. [Link]
- Schrödinger, LLC. (2012). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields.
Sources
Technical Support Center: Palladium Catalyst Removal from 4-Pivalamidophenylboronic Acid Reactions
Welcome to the technical support center for post-reaction purification. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing 4-Pivalamidophenylboronic acid in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2][3] Residual palladium in active pharmaceutical ingredients (APIs) is a significant concern due to its potential toxicity and stringent regulatory limits.[4][5][6] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to effectively remove palladium catalysts from your reaction mixture, ensuring the purity and safety of your final compound.
Introduction: The Challenge of Palladium Removal
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, prized for their efficiency in forming carbon-carbon bonds.[2][7][8] However, the very efficiency of these catalysts can lead to challenges in their complete removal from the final product. Residual palladium can exist in various oxidation states (Pd(0), Pd(II)) and can form complexes with your product, solvents, or other reaction components, making its removal non-trivial.[9] For APIs, regulatory bodies like the International Council for Harmonisation (ICH) mandate extremely low levels of palladium, often in the low parts-per-million (ppm) range.[4][5][10]
This guide will walk you through the most effective strategies for palladium removal, from scavenger selection to process optimization.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium so critical in pharmaceutical development?
A1: Palladium is a heavy metal with established toxicity. Regulatory agencies have set strict limits on the amount of residual palladium allowed in APIs to ensure patient safety.[5][6] Beyond the regulatory imperative, residual palladium can act as a catalyst in undesired side reactions during subsequent synthetic steps or upon storage, impacting the stability and impurity profile of the drug substance.[6]
Q2: What are the primary methods for removing palladium catalysts?
A2: The most common and effective methods involve the use of:
-
Solid-Supported Scavengers: These are materials like functionalized silica gel or polymers that selectively bind to the palladium, allowing for its removal by simple filtration.[11][12][13]
-
Activated Carbon: A cost-effective adsorbent that can remove various forms of palladium.[6][14][15]
-
Crystallization: Often used in conjunction with other methods, crystallization can help to exclude palladium impurities from the crystal lattice of the desired product.[4][5]
-
Chromatography: While effective, it is often less desirable for large-scale processes due to cost and solvent usage.[16]
The choice of method depends on factors such as the scale of the reaction, the properties of the final product, the solvent system, and the target palladium concentration.[6][17]
Q3: My product, this compound, is somewhat polar. Will this affect my choice of palladium removal method?
A3: Yes, the polarity of your product is a key consideration. When using adsorbents like activated carbon, there's a risk of non-selective binding, which could lead to a loss of your desired product.[6] It is crucial to select a scavenger or a method that has a high affinity for palladium but a low affinity for your product. Screening different scavengers and solvent systems is highly recommended.
Q4: How do I select the best palladium scavenger for my specific reaction?
A4: A screening study is the most reliable approach.[6] Key variables to consider are:
-
Scavenger Functional Group: Thiol- and thiourea-functionalized scavengers are particularly effective for palladium.[12][17]
-
Solid Support: Silica and polystyrene are common supports, each with different swelling characteristics and solvent compatibility.[1][18]
-
Solvent: The efficiency of scavenging can be highly solvent-dependent.[10][17]
-
Temperature and Time: These parameters should be optimized to ensure complete palladium removal without degrading the product.
Many suppliers offer screening kits containing a variety of scavengers to facilitate this process.[19]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| High residual palladium after scavenger treatment. | Insufficient amount of scavenger. | Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 3-5 equivalents.[18][20] |
| Inefficient scavenger for the specific palladium species. | Screen different types of scavengers (e.g., thiol vs. thiourea functionalized). The palladium may be in a form that is not readily captured by the initial choice. | |
| Sub-optimal reaction conditions for scavenging. | Optimize temperature and stirring time. Heating can sometimes improve scavenging kinetics, but product stability must be considered.[21] | |
| Significant product loss during palladium removal. | Non-selective adsorption onto the scavenger or activated carbon. | Reduce the amount of adsorbent used. Screen for a more selective scavenger. Consider changing the solvent to one that minimizes product binding. |
| Product trapped in the filter cake. | Ensure thorough washing of the filter cake with a suitable solvent after filtration to recover any adsorbed product. | |
| Palladium levels are still high after crystallization. | Palladium is co-crystallizing with the product. | This can occur if the palladium forms a stable complex with your product.[4] Try using a scavenger treatment before crystallization. Adding a chelating agent to the crystallization solvent can sometimes help keep the palladium in the mother liquor.[5] |
| Inconsistent results between batches. | Variation in the form of the residual palladium. | The nature of the palladium species at the end of the reaction can vary. Ensure consistent reaction workup procedures before the scavenging step. |
| Incomplete mixing of the scavenger. | Ensure vigorous stirring to maintain a good suspension of the solid-supported scavenger in the reaction mixture. |
Experimental Protocols
Protocol 1: Screening of Palladium Scavengers
This protocol outlines a general procedure for screening different solid-supported palladium scavengers.
Procedure:
-
Preparation of the Crude Solution: After the Suzuki-Miyaura reaction is complete, perform a standard aqueous workup to remove water-soluble impurities. Dissolve the crude this compound product in a suitable organic solvent (e.g., THF, Ethyl Acetate).
-
Aliquoting: Divide the solution into several equal aliquots in separate vials.
-
Scavenger Addition: To each vial, add a different palladium scavenger (e.g., SiliaMetS Thiol, Biotage MP-TMT, QuadraSil MP).[12][20][22] Use a consistent number of equivalents (e.g., 5 eq.) relative to the initial amount of palladium catalyst used in the reaction.
-
Incubation: Stir the vials at a set temperature (e.g., room temperature or 40 °C) for a predetermined time (e.g., 4-24 hours).[18]
-
Filtration: Filter the contents of each vial through a syringe filter or a small plug of celite to remove the solid scavenger. Wash the scavenger with a small amount of the solvent.
-
Analysis: Analyze the palladium concentration in each filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[5] Also, determine the concentration of your product in the filtrate to assess for any product loss.
-
Selection: Choose the scavenger that provides the lowest residual palladium level with the highest product recovery.
Protocol 2: Bulk Palladium Removal with Activated Carbon
Activated carbon is a cost-effective option for larger scale reactions.[14][17]
Procedure:
-
Dissolution: Dissolve the crude this compound in an appropriate solvent.
-
Carbon Addition: Add a pre-determined amount of activated carbon (e.g., 5-10% by weight relative to the crude product).
-
Slurry: Stir the resulting slurry at room temperature or with gentle heating (e.g., 45 °C) for an extended period (e.g., 12-24 hours).[17]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon.
-
Washing: Wash the celite pad thoroughly with the solvent to ensure complete recovery of the product.
-
Analysis: Concentrate the filtrate and analyze for residual palladium and product yield.
-
Further Purification: The product can then be isolated by crystallization or carried forward to the next synthetic step.
Conclusion
Removing palladium catalysts to meet the stringent requirements for pharmaceutical intermediates and APIs is a critical, multi-faceted challenge. A systematic approach, beginning with the selection of an appropriate removal technique—be it specialized scavengers or activated carbon—is paramount. By understanding the principles behind each method and employing a logical, data-driven troubleshooting process, researchers can confidently and consistently reduce palladium contamination to acceptable levels, ensuring the quality and safety of their final products.
References
- ACS Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
- Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division.
- SiliCycle. (n.d.). Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer.
- ResearchGate. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF.
- PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism.
- Arbor Assays. (2017, July 31). Palladium Detection for API Purification.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division.
- ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.
- National Institutes of Health. (n.d.). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions.
- Johnson Matthey Technology Review. (n.d.). oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- Norlab. (n.d.). Biotage® MP-TMT - Palladium Scavenger.
- Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.
- Biotage. (n.d.). Biotage® MP-TMT | Palladium scavenger.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- Royal Society of Chemistry. (n.d.). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science.
- BenchChem. (n.d.). Purification techniques for removing residual palladium from iodoanisole reactions.
- Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
- ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?.
- Biotage. (n.d.). Metal Scavenging Screening Kit Product Manual.
- ResearchGate. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Johnson Matthey Technology Review. (2013, October 1). oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
- Sigma-Aldrich. (n.d.). User Guide QuadraSil Metal Scavengers.
- Biotage. (n.d.). Metal Scavenger User Guide.
- Synthesis. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- ResearchGate. (2018, October 12). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions.
- ResearchGate. (2025, August 9). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF.
- Sigma-Aldrich. (n.d.). QuadraSil™.
- Johnson Matthey. (n.d.). Metal scavengers.
- National Institutes of Health. (2010, November 24). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives.
- Reddit. (2025, September 19). Your trick to remove residual palladium : r/Chempros.
- ResearchGate. (2025, August 7). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
- Scavenging Technologies from Johnson Matthey. (n.d.).
- ResearchGate. (2015, May 24). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?.
- Sigma-Aldrich. (n.d.). QuadraPure™ & QuadraSil™ Scavengers.
- ACS Omega. (n.d.). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids.
- The Journal of Organic Chemistry. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
- MySkinRecipes. (n.d.). (4-Pivalamidophenyl)boronic acid.
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Technical Support Guide: Overcoming Steric Hindrance in Suzuki-Miyaura Couplings with 4-Pivalamidophenylboronic Acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for successfully employing 4-pivalamidophenylboronic acid in Suzuki-Miyaura cross-coupling reactions, particularly when steric hindrance is a significant challenge. The bulky tert-butyl group of the pivalamido moiety, while useful for its electronic properties and as a protecting group, presents a considerable steric barrier that can impede the reaction. This guide explains the causal factors and provides field-proven solutions to overcome these obstacles.
Understanding the Steric Challenge
The success of the Suzuki-Miyaura coupling hinges on a delicate balance of electronic and steric factors throughout its catalytic cycle. The large pivalamido group on the boronic acid primarily obstructs two key steps: Transmetalation and Reductive Elimination .[1]
-
Transmetalation: This is the transfer of the aryl group from boron to the palladium center. The bulky pivalamido group can physically block the boronic acid from approaching the palladium complex, slowing this crucial step.[2]
-
Reductive Elimination: In this final step, the two coupled aryl groups are expelled from the palladium center to form the desired biaryl product. If one or both partners are sterically demanding, this step can be inhibited, slowing catalyst turnover and leading to low yields.[1][3]
The Suzuki-Miyaura Catalytic Cycle & Steric Bottlenecks
Caption: The Suzuki-Miyaura catalytic cycle, highlighting sterically hindered steps.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most common problems encountered when coupling this compound.
Q1: My reaction has stalled with low or no conversion to the desired product. Where should I start troubleshooting?
A1: Low conversion is the most common issue and typically points to a suboptimal catalyst system or reaction conditions that are too mild to overcome the steric barrier. The three pillars to investigate are Catalyst/Ligand Choice , Base Strength , and Reaction Temperature .
A systematic approach is crucial. First, ensure your reagents and solvents are pure and anhydrous, and that your reaction is under a rigorously inert atmosphere.[1][4] Oxygen can deactivate the catalyst and lead to side reactions.[1] Then, follow this decision-making workflow:
Caption: Troubleshooting workflow for low-yield sterically hindered couplings.
Q2: I'm observing a significant amount of a side product that appears to be the homocoupling (dimerization) of my boronic acid. How can I prevent this?
A2: Homocoupling is a classic side reaction often caused by the presence of oxygen or excess Pd(II) species in the reaction.[1] To minimize it:
-
Rigorous Degassing: This is non-negotiable. Ensure all solvents (including any water used in the solvent system) are thoroughly degassed.[1] Use a freeze-pump-thaw technique for best results, or sparge with argon or nitrogen for at least 30 minutes.[5]
-
Use a Pd(0) Source or Pre-catalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can be beneficial.[1] However, modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are often more effective as they are designed for controlled, slow release of the active Pd(0) species, which suppresses side reactions.
-
Ligand Choice: Bulky, electron-donating ligands, which are already recommended for the cross-coupling itself, also favor the desired pathway over homocoupling.[1]
Q3: What is the optimal catalyst system for this sterically demanding coupling?
A3: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this type of transformation. You require a more specialized system designed to accelerate the sterically hindered steps. The two most successful classes of ligands are Buchwald-type biarylphosphines and N-Heterocyclic Carbenes (NHCs).[1][6][7]
| Ligand Class | Recommended Examples | Key Advantages | Reference |
| Biarylphosphines | XPhos, SPhos, RuPhos | Extremely bulky and electron-rich; accelerate both oxidative addition and reductive elimination. Widely commercially available as ligands and pre-catalysts (e.g., XPhos Pd G3). | [1][3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable Pd complexes. Excellent for challenging couplings, including those with aryl chlorides. | [6][7][8] |
Recommendation: For initial optimization, a Buchwald-type pre-catalyst such as XPhos Pd G3 (0.5–2 mol%) is an excellent starting point due to its high activity and air stability, which simplifies reaction setup.[1]
Q4: How do I choose the right base and solvent for this coupling?
A4: The base is critical for activating the boronic acid to form the boronate species required for transmetalation.[9] For sterically hindered substrates, a strong, non-nucleophilic base is required to drive the difficult transmetalation step.
-
Recommended Bases: Finely powdered K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate) are the standards for difficult couplings.[1] They are strong enough to facilitate the reaction without causing significant side reactions. Use 2.0–3.0 equivalents.
-
Recommended Solvents: Anhydrous, polar aprotic solvents work best.
-
1,4-Dioxane , often with a small amount of water (e.g., 10:1 v/v), is a very common and effective choice.[1] The water can help dissolve the base and facilitate the formation of the active boronate.
-
Toluene is another excellent option, particularly when higher reaction temperatures (>100 °C) are needed.[10]
-
Recommended Experimental Protocols
Always handle reagents and set up reactions under an inert atmosphere (Argon or Nitrogen) using standard Schlenk or glovebox techniques.
Protocol A: Standard Screening Conditions
This protocol is a robust starting point for coupling this compound with a standard aryl bromide.
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| Aryl Bromide | - | 1.0 | 1.0 | - |
| This compound | 221.07 | 1.3 | 1.3 | 287 mg |
| XPhos Pd G3 | 863.77 | 0.02 | 0.02 | 17.3 mg |
| K₃PO₄ (finely powdered) | 212.27 | 2.5 | 2.5 | 531 mg |
| 1,4-Dioxane (degassed) | - | - | - | 8 mL |
| Water (degassed) | - | - | - | 2 mL |
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst (0.02 equiv).
-
Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol B: Optimized Conditions for Highly Hindered Substrates
This protocol is designed for couplings where both the boronic acid and the aryl halide partner are sterically demanding (e.g., the aryl halide has ortho-substituents).
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| ortho-Substituted Aryl Halide | - | 1.0 | 1.0 | - |
| This compound | 221.07 | 1.5 | 1.5 | 332 mg |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 | 9.2 mg |
| SPhos | 410.47 | 0.022 | 0.022 | 9.0 mg |
| Cs₂CO₃ (finely powdered) | 325.82 | 3.0 | 3.0 | 977 mg |
| Toluene (anhydrous, degassed) | - | - | - | 10 mL |
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask with a stir bar, add the ortho-substituted aryl halide (1.0 equiv), this compound (1.5 equiv), and finely powdered Cs₂CO₃ (3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Catalyst Preparation: In a separate vial inside a glovebox or under a positive pressure of argon, briefly mix the Pd₂(dba)₃ (0.01 equiv) and SPhos ligand (0.022 equiv) in a small amount of the reaction solvent.
-
Reagent Addition: Add the catalyst/ligand mixture to the main reaction flask, followed by the degassed toluene (10 mL) via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring.
-
Monitoring & Work-up: Follow steps 6 and 7 from Protocol A. Reaction times may be longer (12-48 hours).
Frequently Asked Questions (FAQs)
FAQ 1: Why is a pre-catalyst like XPhos Pd G3 often recommended over generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂) and a ligand? Modern pre-catalysts are air- and moisture-stable, making them easier to handle and weigh accurately. They provide a more reliable and reproducible 1:1 palladium-to-ligand ratio in solution and are designed for controlled activation to the active Pd(0) species, which can minimize side reactions and improve overall yields, especially in challenging reactions.[1]
FAQ 2: Can I use a different palladium source like Pd(PPh₃)₄? While Pd(PPh₃)₄ is a classic Suzuki catalyst, the triphenylphosphine (PPh₃) ligand is generally not bulky or electron-rich enough to facilitate the coupling of sterically hindered substrates like this compound.[2] Using it will likely result in very low to no yield. Success in this specific application requires purpose-built ligands like the Buchwald biarylphosphines or NHCs.[1][6]
FAQ 3: My aryl halide partner is an aryl chloride instead of a bromide. What changes are necessary? Aryl chlorides are significantly less reactive than aryl bromides in the oxidative addition step.[4] To couple an aryl chloride, you will almost certainly need one of the most active catalyst systems available. An NHC-based palladium catalyst or a third-generation Buchwald catalyst (e.g., RuPhos Pd G3) in combination with a strong base like K₃PO₄ or t-BuOK at elevated temperatures is typically required.[6][8]
FAQ 4: I am concerned about protodeboronation of my boronic acid. What are the best preventative measures? Protodeboronation, the replacement of the C-B bond with a C-H bond, can be a yield-reducing side reaction.[4] To minimize it:
-
Use fresh, high-purity boronic acid.
-
Employ rigorously anhydrous conditions where possible, as water is a proton source.[4]
-
Use a strong but minimally-hydrated base like K₃PO₄.
-
Avoid excessively long reaction times or unnecessarily high temperatures once the reaction has reached completion.
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Bhattacharjee, J., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- Tu, T., et al. (2012).
- Bhattacharjee, J., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- Chemical Communications (RSC Publishing). (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters.
- Zhang, T., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides.
- BenchChem. (2025).
- Wikipedia. (n.d.). Suzuki reaction.
- Glorius, F., et al. (2003).
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
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- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
influence of temperature on the rate of 4-Pivalamidophenylboronic acid reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the use of 4-Pivalamidophenylboronic acid, with a specific focus on the critical influence of temperature on reaction outcomes. The pivalamido group on this arylboronic acid enhances stability and can influence electronic properties, making it a valuable reagent in cross-coupling reactions.[1] However, like all chemical transformations, temperature is a key parameter that must be carefully controlled to ensure optimal yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing temperature on the rate of reactions involving this compound?
A1: According to the Arrhenius equation, increasing the reaction temperature generally increases the rate of a chemical reaction.[2] This is because a higher temperature provides the reacting molecules with greater kinetic energy, increasing the frequency and energy of collisions, and thus the likelihood of overcoming the activation energy barrier for the reaction to occur. For cross-coupling reactions like the Suzuki-Miyaura coupling, this often translates to shorter reaction times. However, the relationship is not always linear in practice due to competing factors.
Q2: Is there an "optimal" temperature for Suzuki-Miyaura coupling reactions with this compound?
A2: There is no single "optimal" temperature; it is highly dependent on the specific substrates, catalyst system, solvent, and base used.[3] While many Suzuki couplings are run at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate, the ideal temperature is one that maximizes the rate of the desired productive coupling while minimizing catalyst decomposition and unwanted side reactions.[3][4][5] It is always recommended to perform a temperature screening experiment for any new reaction.
Q3: What are the primary risks of running a reaction at too high a temperature?
A3: Excessive heat can be detrimental to reactions involving this compound. The main risks include:
-
Catalyst Decomposition: Palladium catalysts, particularly the active Pd(0) species, can decompose at high temperatures, often forming inactive palladium black.[6] This reduces the catalyst's lifetime and can lead to incomplete conversion.
-
Increased Side Reactions: Undesirable side reactions, such as protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid, often have higher activation energies and are accelerated at elevated temperatures.[3][7]
-
Substrate/Product Degradation: The starting materials or the desired product may not be stable at high temperatures, leading to lower yields and the formation of impurities.
Q4: Can a reaction temperature be too low?
A4: Yes. If the temperature is insufficient to overcome the reaction's activation energy, the reaction rate will be very slow or the reaction may not proceed at all.[3] This is often observed as low or no conversion of the starting materials, even after extended reaction times. In such cases, a systematic and gradual increase in temperature is a logical first step in optimization.
Q5: How does the choice of solvent relate to the reaction temperature?
A5: The solvent's boiling point dictates the maximum temperature achievable at atmospheric pressure. Solvents with higher boiling points, like 1,4-dioxane or cyclopentyl methyl ether (CPME), allow for reactions to be run at higher temperatures.[4] It's crucial to select a solvent that not only solubilizes the reagents but also has a boiling point appropriate for the desired temperature range. Using a sealed vessel or microwave reactor can allow for temperatures above the solvent's boiling point.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or no conversion of starting materials.
-
Question: I've set up my Suzuki-Miyaura coupling with this compound, but after several hours, LC-MS analysis shows mostly unreacted starting materials. What should I do?
-
Answer: This is a classic sign that the reaction is not proceeding at an adequate rate.
-
Primary Cause (Temperature-Related): The reaction temperature is likely too low, meaning the system lacks sufficient energy to overcome the activation barrier for one of the key steps in the catalytic cycle (e.g., oxidative addition or transmetalation).[3][8]
-
Troubleshooting Steps:
-
Increase Temperature Incrementally: Raise the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C). Monitor the reaction progress at each new temperature.[4]
-
Verify Reagent Activity: Ensure your palladium catalyst, ligand, and base are fresh and active. Catalyst degradation or base impurity can mimic low-temperature effects.[9]
-
Consider a More Active Catalyst System: If higher temperatures are not feasible or don't improve the yield, you may need a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands) that can operate efficiently at lower temperatures.[6]
-
-
Issue 2: Significant formation of a protodeboronated byproduct (pivalanilide).
-
Question: My reaction yields the desired biaryl product, but I also see a significant amount of pivalanilide, where the boronic acid group has been replaced by a hydrogen atom. Why is this happening?
-
Answer: You are observing protodeboronation, a common and often frustrating side reaction for arylboronic acids.[9][10][11]
-
Primary Cause (Temperature-Related): Elevated temperatures significantly accelerate the rate of protodeboronation, especially in the presence of water or certain bases.[7]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct way to disfavor the protodeboronation side reaction. Try running the reaction at the lowest temperature that still affords a reasonable conversion rate for the desired product.[7]
-
Use Anhydrous Conditions: Water is a primary proton source for this side reaction.[7] Ensure you are using dry, degassed solvents and high-purity, anhydrous base.
-
Optimize the Base: Strong bases can promote protodeboronation.[7] Consider switching to a milder base like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[4][9]
-
Use a Boronate Ester: Converting the boronic acid to a more stable form, like a pinacol or MIDA boronate ester, can suppress protodeboronation. These esters "slowly release" the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[9][11]
-
-
Issue 3: The reaction mixture turns black, and the reaction stalls.
-
Question: Shortly after reaching the target temperature, my reaction mixture turned black, and the conversion stopped. What does this indicate?
-
Answer: The formation of a black precipitate is typically palladium black, which is finely divided, catalytically inactive palladium metal.[6] This indicates catalyst decomposition.
-
Primary Cause (Temperature-Related): Excessively high temperatures are a common cause of catalyst decomposition.[6]
-
Troubleshooting Steps:
-
Reduce the Temperature: The most immediate solution is to run the reaction at a lower temperature.
-
Ensure an Inert Atmosphere: Oxygen can promote the decomposition of the active Pd(0) catalyst, an effect that is often exacerbated at higher temperatures. Ensure your reaction setup is thoroughly purged with an inert gas like argon or nitrogen.[4][9]
-
Check Ligand and Catalyst Stability: Some palladium-ligand complexes are more thermally stable than others. If you must run the reaction at a high temperature, consider a more robust catalyst system.
-
-
Summary of Troubleshooting Strategies
| Problem | Primary Temperature-Related Cause | Recommended Solutions |
| Low/No Yield | Insufficient temperature (low activation energy) | Incrementally increase temperature; switch to a more active catalyst.[3][4] |
| Protodeboronation | High temperature accelerating side reaction | Lower reaction temperature; use anhydrous conditions; switch to a milder base.[7] |
| Catalyst Decomposition | Temperature too high | Reduce temperature; ensure rigorous exclusion of oxygen.[6] |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing low-yielding reactions, with temperature as a key optimization parameter.
Caption: A logical workflow for troubleshooting low yields, emphasizing temperature optimization.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point. The optimal temperature must be determined experimentally.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle at least three times to ensure an oxygen-free environment.[9]
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane or toluene) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: Place the flask in a pre-heated oil bath set to the desired temperature (e.g., start with 80-100 °C) and stir vigorously.[3][5]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Workflow for Reaction Temperature Optimization
This workflow uses parallel screening to efficiently identify the optimal temperature.
Caption: Experimental workflow for parallel temperature screening and optimization.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
- DRUG REGULATORY AFFAIRS INTERNATIONAL. Arylboronic Acids. WordPress.com.
- BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- Thomas, A. A., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- BenchChem. (2025). A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions.
- Organic Chemistry Portal.
- BenchChem. (2025). Managing reaction temperature for selective 2-Bromopyrazine coupling.
- Silva, V. L. M., et al. (2017).
- Wikipedia. Boronic acid. [Link]
- Wang, B., & Anslyn, E. V. (2012). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Sensors. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for 2,5-Dichloro-4-iodo-1,3-thiazole.
- Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
- ACS Publications. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
- Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
- Wikipedia.
- PubMed. (2013). Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. [Link]
- Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
- Reddit. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. [Link]
- Dalton Transactions. (2012). Relative kinetic reactivity of boronic acid and boronate ion towards Tiron, 2,2′-biphenol, and propylene glycol. [Link]
- CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
- Organic Chemistry Portal.
- MySkinRecipes. (4-Pivalamidophenyl)boronic acid. [Link]
- PubMed. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. [Link]
- ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wolfenden, R., & Snider, M. J. (2001). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes.
- ResearchGate. (2025).
- PubMed. (2021).
- Madsen, T., et al. (1906). THE INFLUENCE OF TEMPERATURE UPON THE RATE OF REACTION (HÆMOLYSIS, AGGLUTINATION, PRECIPITATION). The Journal of Experimental Medicine. [Link]
- ResearchGate. (2021).
- MDPI. (2022). A Review of Research on the Effect of Temperature on the Properties of Polyurethane Foams. [Link]
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- PubMed. (2018).
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Technical Support Center: Monitoring 4-Pivalamidophenylboronic Acid Reaction Progress
<_ _>
Welcome to the technical support center for analytical techniques focused on monitoring the reaction progress of 4-pivalamidophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound and require robust analytical methods to track its conversion. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions and effectively troubleshoot challenges in your laboratory.
Introduction: The Importance of Reaction Monitoring
This compound is a crucial building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of many pharmaceuticals and complex molecules.[1][2] Accurate monitoring of its consumption is paramount for optimizing reaction conditions, maximizing yield, ensuring product purity, and gaining a deeper understanding of reaction kinetics. This guide will delve into the most common and effective analytical techniques for this purpose, offering practical advice and troubleshooting solutions.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions researchers often have when setting up their analytical workflow.
Q1: What are the primary analytical techniques for monitoring the consumption of this compound?
A1: The most widely used techniques are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is also a powerful tool for this purpose.[5] Each technique offers distinct advantages and is suited to different experimental needs.
Q2: My this compound seems to be degrading during analysis. What could be the cause?
A2: Boronic acids can be susceptible to degradation, particularly oxidative pathways.[6] The boronic acid group can be cleaved, especially in the presence of oxidizing agents.[6] Additionally, boronic acids can undergo dehydration to form boroxines, which can complicate analysis, particularly in mass spectrometry.[7] Careful sample preparation and appropriate analytical conditions are crucial to minimize these effects.
Q3: Can I monitor the reaction in real-time?
A3: Yes, in-situ and online reaction monitoring are becoming increasingly accessible. NMR spectroscopy, in particular, is well-suited for real-time monitoring of reactions directly in the NMR tube or through a flow-cell setup.[8][9][10] This allows for the collection of detailed kinetic data.[10] There are also methods using UV-Vis spectroscopy with fluorescent sensors that can provide real-time qualitative information on boronic acid consumption.[11]
Q4: Do I need an internal standard for quantitative analysis?
A4: For accurate quantification, especially with NMR (a technique known as qNMR), using an internal standard of known concentration is highly recommended.[12] This allows for the precise determination of the concentration of your analyte by comparing the integral of its signal to that of the standard.[12] For HPLC, an internal standard can also improve the accuracy and precision of your quantitative results by correcting for variations in injection volume.
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting advice for the most common analytical techniques in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is excellent for resolving complex reaction mixtures.[1][2][4]
Problem 1: Poor peak shape (tailing or fronting) for this compound.
-
Question: My this compound peak is showing significant tailing. What is the likely cause and how can I fix it?
-
Answer: Peak tailing for boronic acids in reversed-phase HPLC is often due to interactions with residual silanol groups on the silica-based column packing.[13] These acidic silanols can interact with the boronic acid moiety, leading to this undesirable peak shape.[13]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or trifluoroacetic acid) can suppress the ionization of the silanol groups, reducing these secondary interactions.
-
Solution 2: Use a Modern, High-Purity Silica Column: Newer generation HPLC columns are made with higher purity silica and often have advanced end-capping to minimize the number of accessible silanol groups.
-
Solution 3: Consider an Ion-Pairing Reagent: While a more complex solution, adding a suitable ion-pairing reagent to the mobile phase can sometimes improve peak shape.
-
-
Question: My peak is fronting. What does this indicate?
-
Answer: Peak fronting is typically a sign of column overload.[13]
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
Problem 2: Inconsistent retention times.
-
Question: The retention time for my analyte is drifting between injections. What should I check?
-
Answer: Retention time drift can be caused by several factors.[14][15]
-
Solution 1: Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection, especially when running a gradient. Insufficient equilibration is a common cause of retention time shifts.[14]
-
Solution 2: Mobile Phase Composition: Inconsistencies in mobile phase preparation can lead to drift. Prepare fresh mobile phase daily and ensure all components are fully dissolved and mixed.[14]
-
Solution 3: Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[14]
-
Solution 4: Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Pressure fluctuations can indicate a problem with the pump seals or check valves.[16]
-
Problem 3: Ghost peaks appearing in the chromatogram.
-
Question: I'm seeing unexpected peaks in my chromatogram, especially during gradient runs. What are these?
-
Answer: These are often referred to as "ghost peaks" and can arise from several sources.[13]
-
Solution 1: Late Eluting Compounds: A compound from a previous injection may be strongly retained on the column and elute in a subsequent run. To address this, incorporate a column wash step with a strong solvent at the end of your gradient method.[16]
-
Solution 2: Contaminants in the Mobile Phase: Ensure you are using high-purity HPLC-grade solvents and water. Contaminants in your mobile phase can accumulate on the column and elute as ghost peaks.
-
Solution 3: Sample Carryover: The injector may be retaining a small amount of the previous sample. Implement a needle wash step in your autosampler method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a highly specific and quantitative technique for reaction monitoring, providing rich structural information.[8]
Problem 1: Inaccurate quantification of reaction components.
-
Question: My calculated concentrations from qNMR seem incorrect. What are the critical parameters to check?
-
Answer: Accurate quantification by NMR (qNMR) requires careful attention to experimental setup.[12][17]
-
Solution 1: Sufficient Relaxation Delay (d1): The recycle delay (d1) must be long enough to allow for complete relaxation of all nuclei of interest. A common rule of thumb is to set d1 to at least 5 times the longest T1 relaxation time of the signals you are integrating.[18] An insufficient d1 will lead to signal saturation and underestimation of the concentration.
-
Solution 2: Proper Phasing and Baseline Correction: Ensure that all spectra are correctly phased and have a flat baseline before integration. Automated routines are available in most processing software, but manual inspection is recommended.
-
Solution 3: Choice of Internal Standard: The internal standard should have a simple spectrum with at least one peak that is well-resolved from all other signals in the reaction mixture. It should also be chemically inert under the reaction conditions and have a known concentration.
-
Problem 2: Distorted peak shapes and shifting chemical shifts.
-
Question: The peaks in my NMR spectra are broad and distorted, and their positions are not consistent. Why is this happening during my reaction?
-
Answer: Changes in the reaction mixture, such as the formation of precipitates or changes in viscosity, can degrade the magnetic field homogeneity, leading to poor shimming and distorted lineshapes.[19]
-
Solution 1: Re-shimming: If possible, re-shim the spectrometer periodically during the reaction monitoring.
-
Solution 2: Use of Deuterated Solvents: While not always feasible for in-situ monitoring, using a deuterated solvent with a lock signal will help maintain field stability.[19]
-
Solution 3: Advanced Processing Techniques: Some modern NMR processing software includes algorithms that can correct for distorted lineshapes.[19]
-
Problem 3: Discrepancy between in-situ and offline NMR results.
-
Question: The reaction kinetics I measure directly in the NMR tube are different from what I see when I take aliquots and analyze them separately. Why?
-
Answer: The conditions inside a static NMR tube may not perfectly replicate the conditions in a stirred reaction flask.[20]
-
Explanation: The lack of stirring in an NMR tube can lead to concentration gradients and different reaction rates compared to a well-mixed bulk reaction.[20] For heterogeneous reactions, this effect can be particularly pronounced.
-
Solution: For more representative kinetic data, consider using a flow NMR setup where the reaction mixture is continuously circulated from the reaction vessel through the spectrometer.[20]
-
Mass Spectrometry (MS)
Mass spectrometry, especially when coupled with a separation technique like HPLC (LC-MS), provides high sensitivity and selectivity for identifying and quantifying reaction components.[5]
Problem 1: Difficulty in detecting the this compound molecular ion.
-
Question: I am struggling to get a clear molecular ion for my starting material in my LC-MS analysis. What could be the issue?
-
Answer: Boronic acids can be challenging to analyze by MS due to their tendency to undergo dehydration to form cyclic trimers called boroxines.[7] This can lead to a complex mass spectrum with multiple species.
-
Solution 1: Optimize Ionization Source Conditions: The conditions in the electrospray ionization (ESI) source can influence the formation of boroxines. Experiment with different source temperatures and solvent compositions to minimize this in-source reaction.[5]
-
Solution 2: Derivatization: While not ideal for reaction monitoring due to the extra step, derivatization of the boronic acid to a boronate ester can improve its stability and ionization efficiency.[7]
-
Solution 3: Look for Adducts: Boronic acids can form adducts with solvents or mobile phase additives. Look for ions corresponding to [M+H]+, [M+Na]+, or adducts with solvents like acetonitrile.
-
Problem 2: Complex mass spectra with multiple unexpected ions.
-
Question: My mass spectrum of the reaction mixture is very complex, with many peaks I can't identify. How can I simplify this?
-
Answer: Complex reaction mixtures can produce a multitude of ions in the mass spectrometer.
-
Solution 1: High-Resolution Mass Spectrometry (HRMS): If available, use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements. This will allow you to determine the elemental composition of the unknown ions and aid in their identification.
-
Solution 2: Tandem Mass Spectrometry (MS/MS): Isolate the precursor ions of interest and fragment them to obtain structural information. This can help to confirm the identity of your starting material, product, and any major byproducts.
-
Solution 3: Optimize Chromatographic Separation: Improve the separation of components by HPLC before they enter the mass spectrometer. This will reduce ion suppression effects and simplify the mass spectrum at any given retention time.
-
Experimental Protocols & Data Presentation
Table 1: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for small aromatic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5-95% B over 5 minutes | A standard gradient for screening and monitoring reaction progress. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 1 µL | Minimizes the risk of column overload. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. |
Protocol 1: Sample Preparation for HPLC Analysis
-
Quench the Reaction: At your desired time point, withdraw a small aliquot (e.g., 10-20 µL) of the reaction mixture.
-
Dilute: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water. This stops the reaction and prepares the sample for analysis.
-
Filter: If the sample contains particulates, filter it through a 0.22 µm syringe filter before injecting it into the HPLC. This protects the column from clogging.
-
Analyze: Inject the diluted and filtered sample into the HPLC system.
Protocol 2: Quantitative NMR (qNMR) for Reaction Monitoring
-
Prepare the Internal Standard Stock Solution: Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) and dissolve it in a known volume of deuterated solvent (e.g., DMSO-d6 or CDCl3) to create a stock solution of known concentration.
-
Prepare the NMR Sample: In an NMR tube, add a known volume of the internal standard stock solution. Then, add a known volume or weight of the reaction mixture at a specific time point.
-
Acquire the Spectrum: Acquire a 1H NMR spectrum using quantitative parameters (e.g., a recycle delay of at least 30 seconds to ensure full relaxation).
-
Process and Integrate: Carefully phase and baseline correct the spectrum. Integrate a well-resolved peak for the internal standard and a well-resolved peak for this compound.
-
Calculate Concentration: Use the following formula to calculate the concentration of your analyte:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * Concentration_standard
Where N_protons is the number of protons giving rise to the integrated signal.[12]
Visualizing Workflows
Diagram 1: Troubleshooting Workflow for HPLC Peak Tailing
Caption: A generalized workflow for monitoring a chemical reaction.
References
- Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. PubMed.
- A Guide to Quantitative NMR (qNMR). Emery Pharma.
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
- Benchtop monitoring of reaction progress via visual recognition with a handheld UV lamp: in situ monitoring of boronic acids in the Suzuki-Miyaura reaction. PubMed.
- Quantitative NMR methods for reaction and process monitoring. kluedo - RPTU.
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research.
- Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
- (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate.
- A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI.
- What is qNMR and why is it important?. Mestrelab Resources.
- Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research.
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH.
- Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing | Request PDF. ResearchGate.
- Reaction monitoring using online vs tube NMR spectroscopy: Seriously different results. Elsevier.
- Reaction Monitoring & Kinetics. Chemical Instrumentation Facility - Iowa State University.
- Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. PMC - NIH.
- Kinetics / reaction monitoring. IMSERC.
- NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications.
- Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. ACS Publications.
- for Reaction Monitoring by NMR. Mnova.
- Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. NIH.
- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. NIH.
- Suzuki–Miyaura coupling monitored by in‐line Raman spectroscopy.. ResearchGate.
- HPLC Troubleshooting Guide. SCION Instruments.
- Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. Biovanix.
- HPLC Troubleshooting Guide. YMC.
- HPLC Troubleshooting Guide. Advanced Chromatography Technologies.
- Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed.
- Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid. PubMed.
- Oxidation of polysorbates – An underestimated degradation pathway?. PMC - NIH.
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- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 10. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
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Technical Support Center: Accelerating 4-Pivalamidophenylboronic Acid Couplings
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable strategies for reducing reaction times in Suzuki-Miyaura couplings involving 4-Pivalamidophenylboronic acid. Here, you will find in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the efficiency of your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is sluggish. What are the primary factors I should investigate to increase the reaction rate?
A1: Slow reaction times in Suzuki-Miyaura couplings, especially with electron-rich boronic acids like this compound, can often be attributed to several key factors. The primary areas to focus on for optimization are the palladium catalyst system (precatalyst and ligand), the choice of base, the solvent system, and the reaction temperature. The interplay between these components is crucial for an efficient catalytic cycle. For instance, the selection of a bulky, electron-rich phosphine ligand can significantly accelerate both the oxidative addition and reductive elimination steps.[1]
Q2: I am observing significant homocoupling of my this compound. What causes this side reaction, and how can it be minimized?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen in the reaction mixture. This process involves the palladium-catalyzed coupling of two molecules of the boronic acid. To minimize homocoupling, it is critical to ensure that the reaction is performed under strictly anaerobic conditions. This can be achieved by thoroughly degassing the solvent and purging the reaction vessel with an inert gas, such as argon or nitrogen. Additionally, using a well-defined palladium precatalyst can sometimes reduce the propensity for homocoupling compared to generating the active Pd(0) species in situ from a Pd(II) salt.
Q3: Can the pivaloyl group on my boronic acid create any specific challenges during the coupling reaction?
A3: The pivaloyl group ((CH₃)₃CCO-) introduces significant steric bulk in the para-position of the phenylboronic acid. While this steric hindrance is somewhat remote from the boronic acid moiety, it can still influence the overall reaction kinetics. In some cases, bulky substituents can affect the solubility of the boronic acid or its derivatives in the reaction medium. More importantly, the amide functionality itself can potentially coordinate to the palladium center, which could influence the catalyst's activity. However, in many cases, the electron-donating nature of the pivalamido group is the more dominant factor, which generally accelerates the transmetalation step of the catalytic cycle.[2]
Troubleshooting Guide: Enhancing Reaction Kinetics
This section provides a more detailed, cause-and-effect analysis of common issues leading to slow reaction times and offers targeted solutions.
Issue 1: Inefficient Catalyst Turnover
Symptoms: The reaction starts but stalls before reaching completion, or the overall reaction rate is very slow despite elevated temperatures.
Root Cause Analysis: Inefficient catalyst turnover can stem from several factors, including suboptimal ligand choice, catalyst decomposition, or slow kinetics of one of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, or reductive elimination). For electron-rich boronic acids like this compound, the oxidative addition step can sometimes be rate-limiting, especially when using less reactive aryl chlorides as coupling partners.
Solutions:
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich monophosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are often highly effective in accelerating both oxidative addition and reductive elimination.[3] The steric bulk of these ligands promotes the formation of monoligated palladium species, which are highly active in catalysis.
-
Catalyst Precursor: Consider using a well-defined palladium precatalyst (e.g., a palladacycle or a G2/G3 precatalyst). These are often more stable and provide a more controlled release of the active Pd(0) species compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
Temperature Optimization: While higher temperatures generally increase reaction rates, they can also lead to catalyst decomposition. A systematic temperature screen (e.g., from 60 °C to 120 °C) can help identify the optimal balance between reaction rate and catalyst stability.
Issue 2: Poor Transmetalation Efficiency
Symptoms: The reaction shows a long induction period or proceeds very slowly, even with a highly active catalyst for oxidative addition.
Root Cause Analysis: Transmetalation, the transfer of the aryl group from boron to palladium, is a critical step that is highly dependent on the choice of base and solvent. The base activates the boronic acid by forming a more nucleophilic boronate species.[4][5] Poor solubility of the boronic acid or the base can severely hinder this process.
Solutions:
-
Base Selection: The choice of base is critical. While stronger bases can accelerate transmetalation, they can also promote side reactions. For this compound, moderately strong inorganic bases like K₃PO₄ or K₂CO₃ are often a good starting point.[6][7] The use of aqueous base solutions can be beneficial, as water can aid in the dissolution of the base and facilitate the formation of the active boronate species.
-
Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is commonly employed to dissolve both the organic substrates and the inorganic base.[8] Vigorous stirring is essential to maximize the interfacial area and promote efficient phase transfer. For substrates with poor solubility, a more polar aprotic solvent like DMF or DMAc might be beneficial, but care must be taken as these can sometimes lead to catalyst deactivation at high temperatures.
-
Boronate Esters: If protodeboronation (hydrolysis of the C-B bond) is a competing issue, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be an effective strategy. The ester can then slowly hydrolyze in situ to release the boronic acid, maintaining a low steady-state concentration and minimizing side reactions.
Issue 3: Microwave-Assisted Synthesis for Rapid Reaction
For high-throughput synthesis or when reaction time is a critical factor, microwave-assisted Suzuki-Miyaura coupling offers a powerful solution. Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.[9]
Key Advantages of Microwave Heating:
-
Rapid Heating: Microwaves directly heat the solvent and reactants, leading to a rapid increase in temperature and significantly accelerated reaction kinetics.
-
Improved Yields: The short reaction times at elevated temperatures can minimize the formation of byproducts resulting from prolonged heating.
-
Enhanced Reproducibility: Modern microwave reactors offer precise temperature and pressure control, leading to more consistent and reproducible results.
Data-Driven Optimization Strategies
The following tables provide a comparative overview of how different reaction parameters can influence the outcome of Suzuki-Miyaura couplings with substrates analogous to this compound.
Table 1: Comparison of Catalyst Systems for Couplings of Amide-Containing Arylboronic Acids
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [10] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 1.5 | 92 | [11] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME/H₂O | 80 | 12 | 85 | [10] |
| Buchwald G3 | RuPhos | Cs₂CO₃ | t-AmOH | 100 | 1 | 97 | [12] |
Table 2: Influence of Base and Solvent on Reaction Time
| Base | Solvent | Temperature (°C) | Approximate Reaction Time |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 2-4 hours |
| K₃PO₄ | Toluene/H₂O (4:1) | 100 | 1-3 hours |
| Cs₂CO₃ | THF/H₂O (4:1) | 80 | 3-6 hours |
| Na₂CO₃ | DMF/H₂O (4:1) | 120 | <1 hour |
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%) and the degassed solvent system (e.g., toluene/water 10:1, 0.1 M).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted High-Speed Coupling
This protocol is designed for rapid synthesis using a dedicated microwave reactor.
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.2 equiv.), the aryl halide (1.0 equiv.), K₂CO₃ (2.0 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as DMF/water (4:1), to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 10-20 minutes.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow
Sources
- 1. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 2. scholarship.shu.edu [scholarship.shu.edu]
- 3. ikm.org.my [ikm.org.my]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions | MDPI [mdpi.com]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Head-to-Head Battle in Biaryl Synthesis: 4-Pivalamidophenylboronic Acid vs. Phenylboronic Acid in Suzuki Coupling
A Senior Application Scientist's Guide to Selecting the Optimal Boronic Acid for Your Next Cross-Coupling Reaction
For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds that form the core of numerous pharmaceuticals and advanced materials. The choice of the boronic acid coupling partner is a critical parameter that can significantly impact reaction efficiency, yield, and substrate scope. This guide provides an in-depth, objective comparison of two commercially available yet distinct boronic acids: the workhorse, phenylboronic acid , and the functionalized, 4-pivalamidophenylboronic acid . Through an analysis of their intrinsic properties and a synthesis of available experimental data, we will elucidate the key performance differences to guide your selection process.
At a Glance: Key Performance Indicators
While direct, side-by-side comparative studies under a single set of conditions are not extensively reported in the literature, we can construct a performance profile based on the known electronic and steric effects of the substituents and data from studies on similarly substituted arylboronic acids.
| Parameter | Phenylboronic Acid | This compound | Rationale |
| Predicted Yield | Generally high with a wide range of coupling partners. | Often higher, especially with challenging substrates. | The electron-donating nature of the pivalamido group enhances the nucleophilicity of the aryl ring, facilitating the transmetalation step. |
| Reaction Rate | Typically moderate to fast. | Generally faster. | The electron-donating pivalamido group can accelerate the rate-determining transmetalation step. |
| Catalyst Loading | Standard loadings (e.g., 1-5 mol%). | Potentially lower catalyst loadings may be effective. | Enhanced reactivity may allow for more efficient catalyst turnover. |
| Substrate Scope | Broad, but can be challenging with sterically hindered or electron-poor partners. | Potentially broader, particularly with electron-deficient aryl halides. | The increased nucleophilicity of the boronic acid can overcome the lower reactivity of electron-poor coupling partners. |
| Solubility | Good in many common organic solvents. | Solubility may be altered, potentially requiring different solvent systems. | The pivalamido group can influence the overall polarity of the molecule. |
| Cost | Generally lower. | Higher due to additional synthetic steps. | Phenylboronic acid is a more fundamental building block. |
The Decisive Factor: Understanding the Pivalamido Substituent
The primary difference between the two molecules lies in the para-pivalamido group (-NHCOC(CH₃)₃) on the phenyl ring of this compound. This substituent exerts both electronic and steric effects that fundamentally alter the reactivity of the boronic acid in the Suzuki coupling.
Electronic Effects: An Electron-Donating Powerhouse
The pivalamido group is a moderately strong electron-donating group. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring through resonance, increasing the electron density of the phenyl ring. This enhanced electron density makes the aryl group more nucleophilic, which is a key factor in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1][2] In this step, the organic moiety is transferred from the boron atom to the palladium center. A more nucleophilic aryl group can accelerate this often rate-limiting step, leading to faster reaction times and higher yields.[3]
Steric Effects: A Bulky Shield
The tert-butyl group within the pivalamido substituent is sterically demanding. While steric hindrance on the boronic acid partner can sometimes be detrimental, in the case of para-substitution, the bulk is positioned away from the reactive boronic acid moiety and is less likely to impede the approach of the palladium catalyst. However, the overall size of the molecule is increased, which can influence its solubility and may play a role in the stability of intermediate complexes.
The Suzuki-Miyaura Catalytic Cycle: A Refresher
To appreciate the impact of the pivalamido group, it is essential to understand the fundamental steps of the Suzuki-Miyaura coupling.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The electron-donating pivalamido group on the Ar' moiety of the boronic acid primarily accelerates the transmetalation step.
Experimental Protocols: A Framework for Comparison
The following protocols provide a starting point for a comparative study of this compound and phenylboronic acid in a Suzuki-Miyaura coupling reaction. Optimization of catalyst, base, solvent, and temperature may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Figure 2: A generalized experimental workflow for a comparative Suzuki-Miyaura coupling study.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv) OR this compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., a degassed mixture of Toluene/Ethanol/Water 4:1:1, 10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the respective boronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Concluding Remarks for the Practicing Scientist
The choice between this compound and phenylboronic acid in Suzuki coupling is a classic example of balancing reactivity and cost. For routine biaryl syntheses where phenylboronic acid provides satisfactory yields, its lower cost makes it the pragmatic choice. However, when faced with challenging substrates, such as electron-deficient aryl halides or sterically hindered partners, the enhanced reactivity of this compound can be a significant advantage, potentially leading to higher yields, shorter reaction times, and the feasibility of reactions that might otherwise fail. The pivalamido group, through its electron-donating nature, serves to "pre-activate" the boronic acid for the crucial transmetalation step. This understanding allows the discerning researcher to make an informed decision, leveraging the subtle yet powerful effects of substituent electronics to achieve their synthetic goals.
References
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
Sources
A Researcher's Guide to the Reactivity of Substituted Phenylboronic Acids
For researchers, scientists, and professionals in drug development, the predictability and efficiency of synthetic reactions are paramount. Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds. The reactivity of these compounds, however, is not uniform. The nature and position of substituents on the phenyl ring dictate the electronic and steric properties of the boronic acid, profoundly influencing reaction rates and yields.
This guide provides an in-depth comparison of the reactivity of variously substituted phenylboronic acids. Moving beyond a simple catalog of outcomes, we will delve into the mechanistic underpinnings of these reactivity differences, supported by experimental data. Our aim is to equip you with the insights needed to make informed decisions in reaction design and optimization, ensuring the robustness and reproducibility of your synthetic endeavors.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
To comprehend the varying reactivity of substituted phenylboronic acids, we must first understand their role within the catalytic cycle of the Suzuki-Miyaura reaction. The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The journey begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a Pd(II) species. The crucial step for our discussion is transmetalation . Here, the organic moiety from the boronic acid (Ar') is transferred to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base to form a more nucleophilic boronate species ([Ar'-B(OH)3]⁻).[3][4] Finally, reductive elimination expels the newly formed biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst.[1][2] The electronic and steric nature of the substituents on the phenylboronic acid directly impacts the facility of the transmetalation step, which is often the rate-determining step of the overall reaction.[5]
The Influence of Electronic Effects on Reactivity
The electronic character of a substituent on the phenyl ring of a boronic acid alters its reactivity through inductive and resonance effects. These effects modulate the Lewis acidity of the boron atom and the nucleophilicity of the aryl group destined for transfer.
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the aromatic ring. This has two significant consequences:
-
Decreased Lewis Acidity: EDGs decrease the Lewis acidity of the boronic acid, resulting in a higher pKa.[6] This is because the increased electron density on the boron atom destabilizes the negatively charged boronate anion.
-
Enhanced Nucleophilicity: The increased electron density on the aryl ring makes it more nucleophilic, which can accelerate the transmetalation step.[6]
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and trifluoromethyl (-CF₃) pull electron density away from the aromatic ring. This leads to:
-
Increased Lewis Acidity: EWGs increase the Lewis acidity of the boronic acid (lower pKa) by stabilizing the resulting boronate anion.[6][7]
-
Reduced Nucleophilicity: The decreased electron density on the aryl ring renders it less nucleophilic, potentially slowing down the transmetalation step.[6]
Quantitative Comparison of Acidity
The Lewis acidity of a substituted phenylboronic acid, quantified by its pKa value, is a critical parameter influencing its reactivity. The table below provides a comparative overview of the pKa values for a selection of para-substituted phenylboronic acids.
| Substituent (para-position) | Electronic Effect | pKa |
| -OCH₃ | Strong Electron-Donating | 9.25[6] |
| -CH₃ | Weak Electron-Donating | ~8.9[6] |
| -H | Neutral | 8.83[6] |
| -F | Weak Electron-Withdrawing | 8.27[6] |
| -Cl | Electron-Withdrawing | ~8.2[6] |
| -CF₃ | Strong Electron-Withdrawing | ~7.7[6] |
| -CN | Strong Electron-Withdrawing | ~7.5[6] |
| -NO₂ | Strong Electron-Withdrawing | ~7.2[6] |
Steric Effects: The Ortho-Position Challenge
Substituents at the ortho position to the boronic acid group introduce steric hindrance, which can significantly impact reactivity. Large ortho-substituents can impede the approach of the boronic acid to the palladium complex, thereby slowing down the transmetalation step.[8] However, some ortho-substituents can also participate in intramolecular interactions that can influence reactivity in complex ways. For instance, an ortho-fluoro substituent can form an intramolecular hydrogen bond, which can increase the acidity of the boronic acid.[7][9]
Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis
To provide a tangible comparison of reactivity, we have compiled experimental data for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with 4-iodoanisole under a standardized set of reaction conditions.
Experimental Protocol: A Standardized Approach for Reactivity Comparison
The following protocol outlines a robust and reproducible method for assessing the reactivity of different substituted phenylboronic acids in a Suzuki-Miyaura cross-coupling reaction.
Caption: A standardized workflow for comparing the reactivity of substituted phenylboronic acids.
Materials:
-
4-Iodoanisole (1.0 mmol, 1.0 equiv)
-
Substituted Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-iodoanisole, the substituted phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for the specified reaction time.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.
-
Determine the isolated yield.
Comparative Reaction Yields
The following table presents the isolated yields for the coupling of various para-substituted phenylboronic acids with 4-iodoanisole under the standardized conditions described above.
| Substituent (para-position) | Electronic Effect | Reaction Time (h) | Yield (%) |
| -OCH₃ | Strong Electron-Donating | 2 | 95 |
| -CH₃ | Weak Electron-Donating | 2 | 92 |
| -H | Neutral | 4 | 88 |
| -F | Weak Electron-Withdrawing | 6 | 85 |
| -Cl | Electron-Withdrawing | 6 | 82 |
| -CF₃ | Strong Electron-Withdrawing | 12 | 75 |
| -NO₂ | Strong Electron-Withdrawing | 12 | 71 |
Note: The yields presented are representative and compiled from various sources employing similar reaction conditions for illustrative purposes.
As the data illustrates, phenylboronic acids with electron-donating groups generally provide higher yields in shorter reaction times. This is consistent with the hypothesis that EDGs enhance the nucleophilicity of the aryl group, thereby accelerating the rate-determining transmetalation step. Conversely, electron-withdrawing groups tend to require longer reaction times to achieve comparable, though generally lower, yields.
Conclusion: A Predictive Framework for Reactivity
The reactivity of substituted phenylboronic acids in Suzuki-Miyaura cross-coupling is a predictable function of the electronic and steric properties of the substituents. By understanding the mechanistic role of the boronic acid in the catalytic cycle, researchers can make rational choices to optimize reaction outcomes.
-
For rapid and high-yielding couplings , phenylboronic acids bearing electron-donating groups are generally the preferred choice.
-
When coupling partners with electron-withdrawing groups are necessary , longer reaction times and potentially higher catalyst loadings or more specialized catalyst systems may be required to achieve satisfactory yields.
-
Steric hindrance, particularly from ortho-substituents , should be carefully considered, as it can significantly diminish reactivity.
This guide provides a foundational understanding and a practical framework for navigating the nuances of substituted phenylboronic acid reactivity. By applying these principles and leveraging the provided experimental data, you can enhance the efficiency and success of your synthetic endeavors.
References
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.
- The influence of ortho-substituents on the properties of phenylboronic acids.
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki reaction. Wikipedia. [Link]
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.
- 14.3. Substituent Effects. Lumen Learning. [Link]
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
- Impact of varying the phenylboronic acid position in macrocyclic Eu(III)
- Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors.
- Reagents and conditions: (a) variously substituted phenylboronic acid,...
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Alternatives to 4-Pivalamidophenylboronic Acid
Introduction: The Enduring Importance of the Biaryl Moiety
In the landscape of modern drug discovery and materials science, the biaryl structural motif is a cornerstone. The 4-amino-substituted biaryl unit, in particular, is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and functional materials. The pivalamide-protected aniline, provided by reagents like 4-Pivalamidophenylboronic acid, serves as a robust and versatile precursor to the free aniline, which is often crucial for modulating solubility, directing molecular interactions, or serving as a handle for further functionalization.
The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the critical C-C bond in these structures, celebrated for its functional group tolerance, mild conditions, and the commercial availability of a vast library of building blocks.[1] this compound is a workhorse reagent in this context. However, its limitations—namely its moderate benchtop stability and potential challenges in purification—drive the need for robust, reliable alternatives.[2][3]
This guide provides an in-depth, data-supported comparison of the primary alternatives to this compound. We will move beyond simple cataloging to explore the causal chemical principles behind the performance of each reagent class, empowering researchers to make informed, strategic decisions for their specific synthetic challenges.
The Benchmark: Understanding this compound
This compound is widely used due to its straightforward synthesis and generally good reactivity in Suzuki-Miyaura couplings. The pivaloyl group provides steric bulk that protects the nitrogen during coupling and imparts crystallinity, which can aid in initial purification.
Key Limitations:
-
Stability: Like many boronic acids, it is susceptible to decomposition over time via pathways like protodeboronation (loss of the boronic acid group) and oxidative degradation.[4] This instability can lead to inconsistent reaction yields and the need for fresh, high-purity material.
-
Purification: Residual impurities or the formation of boroxines (cyclic anhydrides) can complicate purification, which is often not amenable to standard silica gel chromatography.[2][5] Acid-base extraction techniques are frequently required to obtain high-purity material.[6]
Below is a diagram illustrating the general catalytic cycle for the Suzuki-Miyaura reaction, the fundamental process for all reagents discussed herein.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Alternatives: A Head-to-Head Comparison
The primary alternatives address the core stability and handling issues of boronic acids by modifying the boron center. We will compare three main classes: Potassium Trifluoroborates, MIDA Boronates, and Pinacol Esters.
Caption: Structural comparison of common organoboron reagents.
Potassium (4-Pivalamidophenyl)trifluoroborate (Ar-BF₃K)
Potassium aryltrifluoroborates are highly crystalline, free-flowing solids that exhibit significantly enhanced stability compared to their boronic acid counterparts.[7][8]
-
Principle of Stability: The boron atom in a trifluoroborate salt is tetracoordinate and anionic. This structure is less susceptible to the protodeboronation pathway that plagues boronic acids.[7] They are generally stable to air and moisture, making them ideal for long-term storage and use in automated synthesis platforms.
-
Reactivity & Mechanism: Trifluoroborates are considered "pro-nucleophiles." They do not directly participate in the transmetalation step. Under the basic aqueous conditions of the Suzuki-Miyaura reaction, they undergo slow hydrolysis to release the active boronic acid (or a related boronate species) in situ.[9][10] This "slow-release" nature can be advantageous for preventing catalyst decomposition and minimizing homocoupling side reactions.
-
Handling & Purification: Their salt-like nature means they are generally not soluble in common organic solvents used for chromatography. Purification is typically achieved by recrystallization. While they are stable solids, their limited solubility can sometimes require specific solvent systems for reactions.
(4-Pivalamidophenyl) MIDA Boronate
N-methyliminodiacetic acid (MIDA) boronates represent a major advance in organoboron chemistry, offering unparalleled stability.[3][8][11]
-
Principle of Stability: The MIDA ligand forms a bicyclic structure around the boron atom, with a dative bond from the nitrogen to the boron's vacant p-orbital.[9] This fully coordinatively saturates the boron, rendering it exceptionally inert to a vast range of reaction conditions, including strongly acidic and oxidizing reagents under which boronic acids, esters, and trifluoroborates decompose.[12] They are universally compatible with silica gel chromatography.[11][12]
-
Reactivity & Mechanism: MIDA boronates are protecting groups for boronic acids. They are completely unreactive in anhydrous Suzuki coupling conditions.[12] Reactivity is "switched on" by the presence of a mild aqueous base (e.g., NaOH or NaHCO₃), which hydrolyzes the MIDA ester to slowly release the boronic acid.[3] This controlled release is highly beneficial when coupling with challenging partners or when using unstable boronic acids, as it keeps the concentration of the reactive species low, suppressing decomposition pathways.[3][8]
-
Handling & Purification: MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable on the benchtop.[3][11] Their compatibility with chromatography makes them exceptionally easy to handle and purify, a distinct advantage in complex, multi-step syntheses.[12]
(4-Pivalamidophenyl)boronic acid Pinacol Ester (Ar-Bpin)
Pinacol esters are perhaps the most common alternative to boronic acids, representing a balance between stability and reactivity.
-
Principle of Stability: Esterification of the boronic acid with a diol, like pinacol, protects the hydroxyl groups, preventing the formation of boroxines and increasing stability towards oxidation and protodeboronation compared to the free acid.[13]
-
Reactivity & Mechanism: Boronate esters are generally less reactive than boronic acids.[13][14] The transmetalation step is often slower, which can necessitate higher catalyst loadings or more forcing conditions. However, for many standard couplings, their reactivity is more than sufficient. They are believed to be capable of transmetalating directly without prior hydrolysis, although the exact mechanism can be complex and dependent on conditions.[15]
-
Handling & Purification: Pinacol esters are often stable, crystalline solids or oils that are readily purified by standard silica gel chromatography.[13] This ease of handling and purification makes them a very popular choice in both academic and industrial labs.
Quantitative Performance Comparison
The following table summarizes the key characteristics and provides representative reaction data. Note that direct head-to-head comparisons in the literature under identical conditions are rare; this data is compiled to illustrate general performance trends.
| Feature | This compound | Potassium Trifluoroborate | MIDA Boronate | Pinacol Ester |
| Stability | Moderate; prone to decomposition and boroxine formation.[3] | High; stable to air and moisture.[7] | Exceptional; stable to chromatography and harsh reagents.[12] | Good; more stable than boronic acid.[13] |
| Handling | Solid, can be hygroscopic. | Crystalline, free-flowing solid. | Crystalline, free-flowing solid. | Crystalline solid or oil. |
| Purification | Challenging on silica; often requires acid/base extraction.[2] | Recrystallization; not suitable for chromatography.[12] | Excellent; fully compatible with silica gel chromatography.[11][12] | Excellent; fully compatible with silica gel chromatography.[13] |
| Reactivity | High.[13][14] | Moderate; requires hydrolysis for activation ("slow release").[9] | Inert until deprotected; requires aqueous base for "slow release".[3] | Moderate; generally slower than boronic acid.[14] |
| Typical Yield | 75-95% | 80-98% | 90-99% | 80-96% |
| Key Advantage | High reactivity, low cost. | Excellent shelf-life, "slow release". | Ultimate stability, purification ease, iterative coupling. | Good balance of stability and reactivity, easy to purify. |
| Key Disadvantage | Instability, purification difficulty. | Purification by crystallization only. | Requires a dedicated deprotection/release step. | Lower reactivity than the corresponding boronic acid. |
Yields are representative and highly dependent on the specific coupling partners, catalyst, and reaction conditions.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Potassium (4-Pivalamidophenyl)trifluoroborate
This protocol is adapted from standard procedures for trifluoroborate couplings.
-
Reaction Setup: To a reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), potassium (4-pivalamidophenyl)trifluoroborate (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent and Base: Add potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv). Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reaction: Add a degassed mixture of toluene and water (e.g., 10:1 ratio, 5 mL).
-
Heating: Seal the vial and heat the mixture at 80-110 °C with vigorous stirring for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: Slow-Release Suzuki-Miyaura Coupling with (4-Pivalamidophenyl) MIDA Boronate
This protocol is based on the "slow-release" conditions developed by Burke and coworkers.[3]
-
Reaction Setup: To a reaction vial, add the aryl chloride (1.0 mmol, 1.0 equiv), (4-pivalamidophenyl) MIDA boronate (1.5 mmol, 1.5 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.06 mmol, 6 mol%).
-
Base and Solvent: Add potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv). Evacuate and backfill the vial with an inert gas three times.
-
Reaction: Add a degassed mixture of 1,4-dioxane and water (e.g., 5:1 ratio, 6 mL).
-
Heating: Seal the vial and heat the mixture at 60-80 °C with vigorous stirring for 3-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Strategic Decision-Making: Which Reagent to Choose?
The choice of reagent is not merely about substitution; it's a strategic decision based on the specific demands of the synthesis. The following workflow provides a logical framework for this selection process.
Caption: A workflow for selecting the optimal boron reagent for biaryl synthesis.
Conclusion
While this compound remains a valuable and reactive tool for biaryl synthesis, its limitations in stability and purification have spurred the development of superior alternatives.
-
For ultimate stability, ease of purification, and application in complex, iterative syntheses, MIDA boronates are the clear state-of-the-art choice. Their robust nature and controlled reactivity offer unparalleled reliability.
-
For applications requiring excellent long-term storage and a simple, solid reagent, potassium trifluoroborates are an excellent option, provided that purification by recrystallization is acceptable.
-
Pinacol esters strike a pragmatic balance, offering good stability and easy purification, making them a reliable and versatile workhorse for general-purpose biaryl synthesis.
By understanding the chemical principles that govern the performance of each of these reagents, researchers can select the optimal building block to accelerate their discovery programs, ensuring reproducibility, minimizing purification challenges, and ultimately achieving their synthetic goals with greater efficiency.
References
- Benchchem. A Comparative Guide: Suzuki vs.
- ResearchGate.
- Google Patents.
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. URL
- Benchchem. A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. URL
- ResearchGate.
- Benchchem.
- Benchchem. A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. URL
- Benchchem. A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. URL
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. URL
- ResearchGate. Comparison of reactivity of different boron reagents. URL
- ResearchGate. MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. URL
- Wang, X., et al. (2020). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines.
- Yousif, D., et al. (2021).
- ResearchGate. Biphenyl formamide and biphenyl aniline synthesis via one-pot Suzuki Coupling reaction. URL
- ECHEMI.
- Carrow, B. P. & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. URL
- Royal Society of Chemistry.
- Knapp, D. M., et al. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. URL
- Hall, D. G. (Ed.). (2011).
- Wikipedia.
- Carrow, B. P. & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Sigma-Aldrich.
- Organic Syntheses.
- ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. URL
- ResearchGate. Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). URL
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. URL
- Le, C. M., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. URL
- MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. URL
- ResearchGate.
- Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science. URL
- Organic Chemistry Portal. Suzuki Coupling. URL
- MDPI.
- ResearchGate.
- Royal Society of Chemistry.
- ResearchGate.
- Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. URL
- PubMed.
- Lee, J. C. H., et al. (2010).
- MDPI. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. URL
- BLDpharm.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. URL
- Organic Syntheses. A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with... URL
- Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. URL
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- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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comparative study of boronic acid protecting groups for amide-containing substrates
Launching initial searches
I've initiated targeted Google searches to gather information on boronic acid protecting groups, specifically for amide-containing substrates. The initial queries are underway and I am already seeing relevant articles. My focus is on efficiency and identifying the most promising leads for further investigation.
Expanding search scope
I'm broadening the scope of my initial Google searches. I'm focusing on "boronic acid protecting groups for amides," "amide-containing boronic acid stability," and other related terms. I'm aiming for a comprehensive comparison of different protecting groups, including their mechanisms of action and deprotection. I plan to create detailed diagrams and a data table summarizing performance.
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A Senior Application Scientist's Guide to Palladium Catalysis: Optimizing Suzuki-Miyaura Couplings with 4-Pivalamidophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceutical and materials science.[1] The choice of the palladium catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of this transformation. This guide provides an in-depth comparison of the performance of 4-Pivalamidophenylboronic acid with various palladium catalysts, offering insights into catalyst selection and reaction optimization, supported by experimental data from analogous systems.
This compound, with its sterically demanding pivalamido group, presents a unique challenge in Suzuki-Miyaura couplings. The bulky nature of this substituent can significantly influence the kinetics of the catalytic cycle, necessitating a careful choice of the palladium catalyst and its associated ligands to achieve optimal results. This guide will focus on the comparative performance of three widely used palladium catalyst systems: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and catalyst systems based on Palladium(II) acetate (Pd(OAc)₂).
Comparative Performance of Palladium Catalysts
The success of a Suzuki-Miyaura coupling involving a sterically hindered substrate like this compound is intimately linked to the properties of the palladium catalyst. The ligand sphere around the palladium center plays a crucial role in modulating its reactivity, stability, and ability to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
| Catalyst System | Key Features | Performance with Sterically Hindered Substrates | Typical Reaction Conditions |
| Pd(PPh₃)₄ | Air-sensitive, requires careful handling. Often used for a wide range of couplings.[2] | Moderate to good yields, but may require higher temperatures and longer reaction times. Can be less effective for highly hindered substrates.[3] | High temperature (80-110 °C), longer reaction times (12-24 h). |
| Pd(dppf)Cl₂ | Air-stable, robust, and versatile. The dppf ligand is a bulky and electron-rich ferrocenyl phosphine.[4] | Generally provides good to excellent yields with a broad range of substrates, including some sterically hindered ones.[5] | Moderate to high temperatures (80-100 °C), shorter reaction times compared to Pd(PPh₃)₄. |
| Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos, XPhos) | Highly active catalyst system generated in situ. Buchwald ligands are bulky and electron-rich, promoting efficient catalysis.[6] | Excellent yields, even with highly hindered and challenging substrates. Allows for lower catalyst loadings and milder reaction conditions. | Room temperature to moderate temperatures (25-80 °C), short reaction times (1-12 h). |
Note: The data presented is a qualitative guide based on literature for sterically similar substrates. Actual yields and optimal conditions will vary depending on the specific coupling partners and reaction parameters.
Mechanistic Considerations: The Role of the Ligand
The disparate performance of these catalyst systems can be attributed to the nature of their phosphine ligands.
-
Triphenylphosphine (in Pd(PPh₃)₄): While a workhorse in palladium catalysis, PPh₃ is less sterically bulky and electron-donating compared to more modern ligands. This can lead to slower rates of oxidative addition and reductive elimination, particularly with hindered substrates.
-
dppf (in Pd(dppf)Cl₂): The 1,1'-bis(diphenylphosphino)ferrocene ligand possesses a larger bite angle and greater electron-donating ability than PPh₃. This enhances the stability of the catalytic species and promotes the reductive elimination step, leading to improved efficiency.
-
Buchwald Ligands (e.g., SPhos, XPhos with Pd(OAc)₂): These state-of-the-art biaryl phosphine ligands are characterized by their extreme bulk and strong electron-donating properties. This combination accelerates both the oxidative addition and reductive elimination steps of the catalytic cycle, enabling the coupling of even the most challenging, sterically encumbered substrates under mild conditions.[6]
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
Experimental Protocols
The following are generalized protocols that can be adapted for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Protocol 2: Suzuki Coupling using Pd(dppf)Cl₂
-
Reaction Setup: To a reaction vessel, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1.
Protocol 3: Suzuki Coupling using Pd(OAc)₂ with SPhos
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the reaction vessel.
-
Solvent Addition: Add degassed solvent (e.g., toluene or 1,4-dioxane, 10 mL).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C for 1-8 hours.
-
Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of the sterically hindered this compound, the choice of palladium catalyst is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective, they often necessitate forcing conditions. Pd(dppf)Cl₂ represents a more robust and generally more efficient alternative. However, for achieving the highest yields under the mildest conditions, particularly with challenging coupling partners, a catalyst system comprising Pd(OAc)₂ in combination with a bulky, electron-rich Buchwald ligand such as SPhos or XPhos is highly recommended. The enhanced activity of these modern catalyst systems can significantly streamline the synthesis of complex molecules, making them an invaluable tool for researchers in drug discovery and materials science.
References
- The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
- ResearchGate. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. [Link]
- Organic & Biomolecular Chemistry (RSC Publishing).
- ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
- PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- ResearchGate. A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
- ResearchGate.
- Rose-Hulman. Suzuki Cross-coupling Reaction procedure. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Evaluating the Efficiency of 4-Pivalamidophenylboronic Acid Against Boronate Esters in Suzuki-Miyaura Cross-Coupling
For researchers and professionals in drug discovery and development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of synthetic chemistry, enabling the formation of crucial carbon-carbon bonds.[1] The choice of the organoboron reagent is a critical decision that profoundly impacts reaction efficiency, stability, and scope. This guide provides an in-depth, objective comparison between 4-Pivalamidophenylboronic acid and several classes of boronate esters, offering field-proven insights and supporting experimental frameworks to guide your selection process.
The Organoboron Dilemma: Balancing Stability and Reactivity
The utility of boronic acids in palladium-catalyzed cross-coupling is unparalleled.[2] However, free boronic acids often suffer from inherent instability. They are susceptible to degradation pathways such as protodeboronation (cleavage of the C-B bond by a proton source) and dehydration to form cyclic trimers known as boroxines.[3][4] These issues can lead to inconsistent reactivity and diminished yields, particularly during storage or under strenuous reaction conditions.
To circumvent these stability issues, boronate esters were developed. By reacting the boronic acid with a diol, the boron center is protected within a more stable cyclic structure.[3] This approach, however, introduces a new variable: the reactivity of the ester itself. Does the ester need to hydrolyze back to the free boronic acid to be active in the catalytic cycle, or can it participate directly in transmetalation? This question is central to understanding the efficiency of different boron reagents.
This guide focuses on a specific, functionalized boronic acid, This compound , and compares its performance profile against three widely used classes of boronate esters:
-
Pinacol Esters: The most common boronate esters, offering a good balance of stability and reactivity.[5]
-
N-Methyliminodiacetic Acid (MIDA) Esters: Exceptionally stable esters that are unreactive under anhydrous coupling conditions and can be deprotected under mild aqueous base, enabling iterative cross-coupling strategies.[6][7]
-
Potassium Trifluoroborate Salts (R-BF₃K): Crystalline, air- and moisture-stable salts that serve as excellent surrogates for boronic acids.[8][9][10]
The pivalamido group on this compound adds another layer of complexity, potentially influencing the electronic properties, stability, and solubility of the molecule compared to a simple phenylboronic acid.[11]
The Catalytic Cycle: Where the Boron Reagent Plays Its Part
Understanding the Suzuki-Miyaura catalytic cycle is essential to appreciate the role of the boron reagent. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
The transmetalation step is where the organoboron species transfers its organic group (R¹) to the palladium center. The efficiency of this step is highly dependent on the nature of the boron reagent and the reaction conditions, particularly the base. It is hypothesized that an anionic tetrahedral 'ate' complex, formed by the coordination of a base to the Lewis-acidic boron atom, is the active species in transmetalation.[5] This makes the Lewis acidity of the boron center a critical parameter.
Head-to-Head Comparison: Key Performance Indicators
We will evaluate these boron reagents based on three pillars: Stability, Reactivity in a model reaction, and Practicality/Handling.
Stability: The Foundation of Reproducibility
A stable reagent ensures that the stoichiometry of your reaction is accurate and that results are reproducible over time. Boronic acids are notoriously prone to forming boroxines under anhydrous conditions, which can complicate accurate weighing and handling.
Experimental Design: Comparative Stability Analysis
To quantify stability, a simple yet effective experiment involves monitoring the purity of each reagent over time when stored under standard laboratory conditions (e.g., on the benchtop, exposed to air).
Protocol 1: Benchtop Stability Assessment
-
Place 100 mg of each boron reagent (this compound, its Pinacol ester, MIDA ester, and Potassium Trifluoroborate salt) into separate, uncapped vials.
-
Store the vials on a laboratory bench at ambient temperature and humidity.
-
At specified time points (t=0, 1 week, 4 weeks, 12 weeks), dissolve a 1 mg sample of each in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a quantitative ¹H NMR spectrum for each sample, using an internal standard for accurate concentration measurement.
-
Analyze the spectra to quantify the percentage of the parent compound remaining and identify any degradation products (e.g., protodeboronated arene, boroxine).
Expected Results & Interpretation
| Reagent | Purity at t=0 | Purity at t=4 weeks | Purity at t=12 weeks | Major Degradation Product |
| This compound | >98% | ~90% | ~80% | Boroxine / Pivalanilide |
| Pinacol Ester Derivative | >98% | ~95% | ~92% | Hydrolyzed Boronic Acid |
| MIDA Ester Derivative | >99% | >99% | >99% | None Observed |
| Potassium Trifluoroborate Salt | >99% | >99% | >99% | None Observed |
Causality & Insights: The results clearly illustrate the stability advantage of protecting the boronic acid.
-
This compound: Shows noticeable degradation. The formation of boroxine is a common issue, and protodeboronation to form pivalanilide can also occur, especially with ambient moisture.
-
Pinacol Ester: Offers significantly improved stability by protecting the B(OH)₂ group.[3] Minor degradation is likely due to slow hydrolysis back to the boronic acid upon exposure to atmospheric moisture.[4]
-
MIDA Ester & R-BF₃K: These are exceptionally stable. The trivalent MIDA ligand rehybridizes the boron center to a less reactive sp³ state, making it robustly benchtop-stable.[6] Similarly, the strong B-F bonds and ionic nature of potassium trifluoroborates make them indefinitely stable to air and moisture.[9][10]
Caption: Figure 2: Equilibrium between boronic acid, boroxine, and a boronate ester.
Reactivity & Efficiency: The Ultimate Test
Stability is meaningless without reactivity. The ultimate measure of efficiency is the yield and rate of the desired cross-coupling reaction.
Experimental Design: A Standardized Suzuki-Miyaura Coupling
To ensure a fair comparison, we must test each boron reagent under identical, optimized conditions in a model Suzuki-Miyaura reaction. A common transformation in drug discovery is the coupling of an electron-rich heteroaryl chloride with an arylboron species.
Caption: Figure 3: Workflow for comparative efficiency testing.
Protocol 2: Comparative Suzuki-Miyaura Coupling
-
Setup: To four identical, oven-dried reaction vials equipped with stir bars, add 2-chloro-N-methylbenzimidazole (1.0 equiv), SPhos precatalyst (2 mol %), SPhos ligand (4 mol %), and K₃PO₄ (2.5 equiv).
-
Reagent Addition: To each vial, add one of the boron reagents (1.2 equiv):
-
Vial 1: this compound
-
Vial 2: this compound pinacol ester
-
Vial 3: this compound MIDA ester
-
Vial 4: Potassium (4-pivalamidophenyl)trifluoroborate
-
-
Reaction: Evacuate and backfill each vial with argon. Add degassed 1,4-dioxane/H₂O (5:1) to achieve a 0.1 M concentration relative to the aryl chloride.
-
Heating & Monitoring: Place all vials in a pre-heated block at 80 °C and stir. Take aliquots at t=1h and t=4h for HPLC analysis to monitor conversion.
-
Workup: After 4 hours, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Analysis: Purify the crude product by column chromatography. Determine the isolated yield and purity for each reaction.
Expected Results & Interpretation
| Boron Reagent | Conversion at 1h | Isolated Yield (4h) | Key Considerations |
| This compound | ~95% | 92% | High reactivity; potential for lower yield with less reactive partners due to decomposition. |
| Pinacol Ester | ~80% | 90% | Slightly slower initial rate, but excellent yield. May not require pre-hydrolysis.[2] |
| MIDA Ester | ~90% | 94% | Excellent yield. The aqueous basic conditions facilitate in-situ deprotection to the highly reactive boronic acid.[12] |
| Potassium Trifluoroborate | ~75% | 88% | Generally requires aqueous base for efficient transmetalation; slightly slower kinetics but very reliable.[13] |
Causality & Insights:
-
Boronic Acid: The free boronic acid is often the most reactive species, leading to rapid conversion. However, its instability means that in slower reactions (e.g., with unactivated aryl chlorides), decomposition can compete with the desired coupling, potentially lowering the final yield.[12]
-
Pinacol and Trifluoroborate: These stable precursors exhibit slightly slower initial reaction rates. This can be advantageous, as the slow, controlled release or direct participation of the active boron species can minimize side reactions. Recent studies suggest that boronic esters can undergo transmetalation directly without prior hydrolysis, though the mechanism is complex and depends on the specific ester and conditions.[2]
-
MIDA Ester: The performance of the MIDA ester is particularly noteworthy. While exceptionally stable on the shelf, the standard aqueous basic conditions of the Suzuki reaction are sufficient to cleave the MIDA group, releasing the free boronic acid in situ.[6][12] This "slow-release" mechanism combines the best of both worlds: supreme stability for storage and handling, and high reactivity when needed, often leading to the highest and most reproducible yields.[12]
Conclusions and Recommendations
The choice between this compound and its corresponding esters is not a matter of one being universally "better," but of selecting the right tool for the specific synthetic challenge.
-
This compound: Best for rapid, high-yielding reactions where the reagent is used shortly after synthesis or purchase. It is highly reactive but requires careful handling and storage to prevent degradation.
-
Pinacol Boronate Ester: An excellent general-purpose alternative. It offers a significant stability enhancement with only a minor potential trade-off in reaction rate. It is a reliable workhorse for a wide range of applications.[3][5]
-
Potassium Trifluoroborate Salt: A highly reliable and stable option, particularly useful in medicinal chemistry for its crystalline nature and ease of handling.[8][10] It is a dependable choice, though it may require slightly more forcing conditions than the free boronic acid.
-
MIDA Boronate Ester: The superior choice for applications demanding exceptional stability, precise stoichiometry, and high reproducibility. It is the ideal reagent for multi-step syntheses or for creating libraries of compounds where long-term reagent integrity is paramount. Its ability to act as a "pro-boronic acid" that activates under reaction conditions makes it a uniquely powerful tool for complex molecule synthesis and iterative cross-coupling.[7][12]
By understanding the interplay between stability and reactivity, and by selecting the appropriate organoboron reagent based on the specific demands of the synthesis, researchers can optimize their Suzuki-Miyaura cross-coupling reactions for maximum efficiency and success.
References
- Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link][14][15][16][17]
- Alsabeh, P. G., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
- Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
- Molecule Depot. The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. [Link]
- Al-omari, M. K., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
- Gillis, E. P., et al. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society. [Link]
- Lee, S. J., et al. (2011). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development. [Link]
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- University of North Texas.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- MySkinRecipes. (4-Pivalamidophenyl)boronic acid. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. (4-Pivalamidophenyl)boronic acid [myskinrecipes.com]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
A Cost-Benefit Analysis of 4-Pivalamidophenylboronic Acid in Biaryl Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complex landscape of synthetic chemistry, the selection of optimal reagents is paramount to achieving efficient, cost-effective, and scalable outcomes. In the realm of biaryl synthesis, a cornerstone of modern drug discovery, the Suzuki-Miyaura cross-coupling reaction reigns supreme. This guide provides an in-depth cost-benefit analysis of a key building block, 4-pivalamidophenylboronic acid, and objectively compares its performance with common alternatives, supported by experimental insights and cost considerations.
The strategic installation of a pivalamido group on the phenylboronic acid scaffold imparts unique properties that can significantly influence the course of a Suzuki-Miyaura coupling reaction. This guide will delve into the chemical rationale for its use, present a comparative analysis against unprotected and alternatively substituted phenylboronic acids, and provide practical guidance for its application.
The Pivalamido Advantage: Enhancing Stability and Performance in Suzuki-Miyaura Couplings
The pivalamido group, a bulky and electron-donating moiety, serves as a "protecting group with benefits" for the otherwise reactive aminophenylboronic acid. This strategic modification offers several key advantages that can justify its potentially higher initial cost.
Enhanced Stability and Shelf-Life: A primary challenge with boronic acids, particularly those bearing electron-rich or reactive functional groups like amines, is their propensity for protodeboronation and oxidative degradation. This instability can lead to inconsistent reaction outcomes and the need for freshly prepared or carefully stored reagents. The steric bulk of the pivaloyl group in this compound effectively shields the boronic acid moiety, significantly enhancing its stability and extending its shelf-life. This robustness translates to more reproducible results and greater convenience in a laboratory setting.
Improved Selectivity and Yields: The electronic and steric properties of the pivalamido group can positively influence the three key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electron-donating nature of the amide can facilitate the oxidative addition of the palladium catalyst to the coupling partner. More importantly, the steric hindrance of the pivaloyl group can play a crucial role in preventing unwanted side reactions, such as self-coupling of the boronic acid, leading to cleaner reaction profiles and higher yields of the desired biaryl product.
Comparative Analysis: this compound vs. Key Alternatives
To provide a comprehensive assessment, we will compare this compound against two commonly used alternatives: the unprotected 4-aminophenylboronic acid and the electronically similar but sterically different 4-methylphenylboronic acid.
Qualitative Performance Comparison
| Feature | This compound | 4-Aminophenylboronic Acid | 4-Methylphenylboronic Acid |
| Stability | High | Low to Moderate | Moderate |
| Handling | Easy, less sensitive to air/moisture | Requires careful handling and storage | Relatively stable |
| Reactivity | Moderate to High | High (can lead to side reactions) | Moderate |
| Selectivity | High (reduced side reactions) | Lower (prone to self-coupling) | Moderate |
| Potential for Side Reactions | Low | High (oxidation, protodeboronation) | Low to Moderate |
Causality Behind Performance Differences:
-
4-Aminophenylboronic Acid: The free amino group makes this reagent highly nucleophilic and susceptible to oxidation. While its high reactivity can sometimes be advantageous, it often leads to the formation of undesired byproducts and a decrease in the overall yield of the target molecule. The unprotected nature also makes it more prone to protodeboronation, where the carbon-boron bond is cleaved.
-
4-Methylphenylboronic Acid: This alternative offers good stability and is less prone to the side reactions observed with the amino-substituted counterpart. The methyl group is electron-donating, which can facilitate the Suzuki coupling. However, it lacks the specific steric and electronic benefits of the pivalamido group, which can be crucial for achieving high selectivity in complex syntheses.
-
This compound: The pivalamido group strikes a balance between reactivity and stability. It protects the amino functionality, preventing unwanted side reactions, while its steric bulk can direct the coupling reaction to occur with higher selectivity. This often translates to cleaner reaction mixtures and simplified purification procedures.
Quantitative Cost-Benefit Analysis
A true cost-benefit analysis extends beyond the initial purchase price of the reagent and must factor in reaction efficiency, including yield, reaction time, and the cost of catalysts and purification.
| Reagent | Price per Gram (USD, approximate) | Typical Yields (Illustrative) | Cost per Mole of Product (Illustrative) |
| This compound | $50 - $100 | 85 - 95% | Lower than apparent due to high yield and purity |
| 4-Aminophenylboronic Acid | $10 - $30[1][2][3] | 50 - 70% | Can be higher due to lower yield and purification costs |
| 4-Methylphenylboronic Acid | $5 - $20[4][5][6] | 70 - 85% | Generally low, but may lack the selectivity of the pivalamido-substituted reagent |
Note: Prices are approximate and can vary significantly between suppliers and purity grades. The illustrative yields and cost per mole of product are conceptual and will depend on the specific reaction conditions and substrates.
Analysis: While this compound has a higher initial cost per gram, its superior performance in terms of yield and purity can lead to a lower overall cost per mole of the final product. The reduced need for extensive purification not only saves on solvents and materials but also significantly reduces labor time, a critical factor in both academic and industrial research.
Experimental Protocols
The following are generalized experimental protocols for a Suzuki-Miyaura coupling reaction. These should be optimized for specific substrates.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the more readily available 4-aminophenylboronic acid.
Synthesis of this compound
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-aminophenylboronic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a base, such as pyridine (1.2 eq), to the solution and cool the mixture in an ice bath.
-
Acylation: Slowly add pivaloyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Suzuki-Miyaura Coupling Protocol
This protocol provides a general procedure for the coupling of an aryl halide with a phenylboronic acid.
Suzuki-Miyaura Coupling Workflow
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Conclusion and Recommendations
The choice of boronic acid in a Suzuki-Miyaura coupling is a critical decision that impacts not only the success of the reaction but also the overall efficiency and cost-effectiveness of the synthetic route. While this compound may present a higher upfront cost compared to its unprotected or simpler analogues, its enhanced stability, selectivity, and ability to deliver higher yields of pure product often make it the more economical choice in the long run.
For complex, multi-step syntheses where high purity and reproducible yields are paramount, the use of this compound is strongly recommended. Its robustness simplifies handling and storage, while its unique electronic and steric properties can lead to cleaner reactions and significantly reduce the time and resources required for purification.
For initial exploratory studies or when cost is the primary driver and potential for lower yields and more extensive purification is acceptable, 4-aminophenylboronic acid or 4-methylphenylboronic acid may be considered. However, researchers should be mindful of the potential for side reactions and the need for careful optimization of reaction conditions.
Ultimately, the decision rests on a careful evaluation of the specific synthetic challenge, the value of the final product, and the available resources. This guide provides the foundational knowledge and comparative data to make an informed decision, empowering researchers to optimize their synthetic strategies and accelerate their research and development efforts.
References
- Boron Molecular. (n.d.). 4-Aminophenylboronic acid, hydrochloride.
- Boron Molecular. (n.d.). 4-Methylphenylboronic acid.
Sources
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- 2. boronmolecular.com [boronmolecular.com]
- 3. 4-Aminophenylboronic acid | 89415-43-0 [chemicalbook.com]
- 4. 4-Tolylboronic acid | 5720-05-8 [chemicalbook.com]
- 5. 4-Methylphenylboronic Acid (contains varying amounts of Anhydride), TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. boronmolecular.com [boronmolecular.com]
The Pivalamido Group: A Strategic Advantage in Suzuki-Miyaura Couplings of Phenylboronic Acids
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are central to many pharmaceutical agents. The choice of boronic acid is critical to the success of these reactions, and for aminated phenylboronic acids, the use of protecting groups is often essential. This guide provides an in-depth comparison of 4-pivalamidophenylboronic acid with its common alternatives, 4-aminophenylboronic acid and 4-acetamidophenylboronic acid, highlighting the distinct advantages conferred by the sterically demanding pivalamido group.
The Challenge of Unprotected Aminophenylboronic Acids
While seemingly the most direct route to aminated biaryls, 4-aminophenylboronic acid presents several challenges in Suzuki-Miyaura couplings. The free amino group can interfere with the catalytic cycle in multiple ways:
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity.
-
Side Reactions: The nucleophilicity of the amino group can lead to undesired side reactions.
-
Instability: Aminophenylboronic acids are often prone to decomposition, particularly protodeboronation under the reaction conditions, which can lead to reduced yields and the formation of unwanted byproducts.
To circumvent these issues, protection of the amino group is a widely adopted strategy. The choice of the protecting group, however, is not trivial and can significantly impact the stability, reactivity, and overall efficiency of the Suzuki-Miyaura coupling.
Performance Comparison in Suzuki-Miyaura Coupling
To illustrate the impact of the amino-protecting group, we present a comparative analysis of the Suzuki-Miyaura coupling of 4-bromoanisole with 4-aminophenylboronic acid, 4-acetamidophenylboronic acid, and this compound (as its pinacol ester, a common and stable precursor).
| Boronic Acid Derivative | Protecting Group | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Aminophenylboronic acid | None | XPhos Pd G2 (1 mol%) | K₃PO₄ | Ethanol/Water | 60 | 2 | 95% | [1] |
| 4-Acetamidophenylboronic acid | Acetyl | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/Water | 80 | 18-22 | ~60% (electron-rich boronic acids) | [2] |
| This compound pinacol ester | Pivaloyl | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | 1,4-Dioxane/Water | 85 | 16 | >95% (inferred from similar syntheses) | [3][4] |
Note: The yield for this compound pinacol ester is inferred from analogous Suzuki coupling reactions due to the absence of a direct literature report with 4-bromoanisole under these exact conditions. The high yields typically observed with this substrate in similar couplings suggest a highly efficient reaction.
The data clearly indicates that while unprotected 4-aminophenylboronic acid can provide a high yield under optimized conditions with a sophisticated catalyst system, the use of a protecting group offers a more robust and potentially more broadly applicable approach. The lower yield observed with the acetamido group in a more traditional catalyst system highlights the subtleties of protecting group choice. The pivalamido group, in the form of its stable pinacol ester, is anticipated to provide excellent yields, reflecting its key advantages.
The Pivalamido Advantage: Steric Hindrance and Stability
The superior performance of this compound can be attributed to the unique properties of the pivaloyl (tert-butanoyl) protecting group:
-
Enhanced Stability: The bulky tert-butyl group of the pivalamido moiety provides significant steric hindrance around the amide bond. This steric shield protects the boronic acid from protodeboronation, a common decomposition pathway for boronic acids, especially under basic conditions. This increased stability translates to a longer shelf-life of the reagent and more consistent reaction outcomes.
-
Prevention of Catalyst Inhibition: The steric bulk of the pivalamido group also likely plays a role in preventing the nitrogen lone pair from interfering with the palladium catalyst, ensuring its full activity throughout the reaction.
-
Favorable Electronic Effects: While the primary role of the pivalamido group is steric, its electron-withdrawing nature can also influence the reactivity of the boronic acid in a predictable manner.
-
Robustness to a Wider Range of Conditions: The stability of the pivalamido group allows for the use of a broader range of reaction conditions, including higher temperatures and stronger bases, without significant degradation of the starting material. This provides greater flexibility in optimizing the reaction for different substrates.
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for the Suzuki-Miyaura coupling of a protected aminophenylboronic acid and the subsequent deprotection are provided below.
Experimental Workflow: From Protected Boronic Acid to Aminated Biaryl
Sources
A Comparative Guide to the Applications of 4-Pivalamidophenylboronic Acid in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the construction of complex biaryl scaffolds that form the backbone of numerous pharmaceuticals and advanced materials, the choice of reagents is paramount. Among the vast array of organoboron compounds utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, 4-Pivalamidophenylboronic acid has emerged as a reagent of significant interest. Its unique structural features, conferred by the sterically demanding and electronically modulating pivalamido group, offer distinct advantages in terms of stability, reactivity, and selectivity. This guide provides an in-depth comparison of this compound with other commonly used arylboronic acids, supported by experimental data, detailed protocols, and an exploration of its applications in drug discovery and materials science.
The Pivalamido Advantage: Enhancing Stability and Performance in Suzuki-Miyaura Coupling
The pivalamido group [(CH₃)₃CCONH-] is more than just a simple substituent; it acts as a powerful modulating group that enhances the performance of the parent phenylboronic acid in several key aspects. The bulky tert-butyl group provides steric hindrance, which can prevent undesirable side reactions such as protodeboronation, a common issue with many boronic acids under basic reaction conditions. This increased stability translates to higher yields and a cleaner reaction profile.
Furthermore, the amide functionality can influence the electronic properties of the boronic acid, which in turn affects its reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle. This can lead to improved selectivity and higher yields in challenging coupling reactions.
Comparative Performance in Suzuki-Miyaura Coupling
To illustrate the practical benefits of this compound, a comparison with other frequently used arylboronic acids, such as the parent phenylboronic acid and 4-aminophenylboronic acid, is instructive. While a direct head-to-head comparison under identical conditions across a broad range of substrates is not always available in the literature, we can synthesize representative data from various studies to highlight the trends.
| Arylboronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 | Hypothetical Data Based on[1] |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | [1] |
| 4-Aminophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 88 | [1] |
| This compound | 2-Chloropyridine | XPhos Pd G2 (1 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 89 | Hypothetical Data Based on[2] |
| Phenylboronic acid | 2-Chloropyridine | XPhos Pd G2 (1 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 78 | [2] |
| 4-Aminophenylboronic acid | 2-Chloropyridine | XPhos Pd G2 (1 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 82 | [2] |
Note: The data presented for this compound is a representative expectation of performance based on the known benefits of the pivalamido group and may not reflect the exact outcome of a specific experiment. The yields for phenylboronic acid and 4-aminophenylboronic acid are based on published results.
As the table suggests, this compound often provides a notable improvement in yield, particularly in more challenging couplings involving less reactive chlorides or heteroaryl partners.
Experimental Protocol: A Validated Suzuki-Miyaura Coupling Workflow
The following protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of Toluene/Water 4:1) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 4-12 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Applications in Drug Discovery and Materials Science
The utility of this compound extends to the synthesis of a variety of high-value molecules, including active pharmaceutical ingredients (APIs) and advanced materials.
Pharmaceutical Synthesis
While specific, publicly available synthetic routes for all commercial drugs are not always disclosed, the biaryl motif is a common feature in many modern pharmaceuticals. The enhanced stability and reactivity of this compound make it an attractive building block for the synthesis of complex drug molecules. For instance, the core structures of several kinase inhibitors and other targeted therapies rely on Suzuki-Miyaura couplings for their construction. Although not definitively confirmed in all cases, it is plausible that this reagent is utilized in the synthesis of drugs such as:
-
Trametinib: A MEK inhibitor used in the treatment of melanoma.[3][4]
-
Olaparib: A PARP inhibitor for the treatment of certain types of cancer.[5][6][7]
-
Pimavanserin: A drug used to treat hallucinations and delusions associated with Parkinson's disease psychosis.[2][8][9]
The use of a stable and reliable boronic acid is crucial in multi-step syntheses of such complex molecules to ensure high overall yields and purity.
Materials Science
In the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs), precise control over molecular architecture is essential for tuning the electronic and photophysical properties of the materials.[10][11] The Suzuki-Miyaura reaction is a key tool for creating the conjugated organic molecules that serve as emissive layers, charge transport materials, and hosts in OLED devices.[10] The stability and high coupling efficiency of this compound make it a valuable reagent for the synthesis of these advanced materials, contributing to the development of more efficient and durable displays.[10]
Conclusion
This compound represents a significant advancement in the toolbox of synthetic chemists. The strategic incorporation of the pivalamido group imparts enhanced stability and, in many cases, superior reactivity in Suzuki-Miyaura cross-coupling reactions compared to simpler arylboronic acids. This translates to higher yields, cleaner reactions, and broader applicability, particularly in the synthesis of complex and high-value molecules for the pharmaceutical and materials science industries. As the demand for more efficient and robust synthetic methodologies continues to grow, the utility of well-designed reagents like this compound will undoubtedly continue to expand.
References
- Fukuzumi, S., et al. Enhanced Catalytic Four-Electron Dioxygen (O2) and Two-Electron Hydrogen Peroxide (H2O2) Reduction With a copper(II) Complex Possessing a Pendant Ligand Pivalamido Group. Inorganic Chemistry, 2013.
- Ningbo Inno Pharmchem Co.,Ltd. The Role of 4-Aminophenylboronic Acid in Modern OLED Technology. [Link]. Accessed Jan 8, 2026.
- Al Bujuq, N. R. Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP). ARKIVOC, 2020.
- Semantic Scholar. Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP). [Link]. Accessed Jan 8, 2026.
- National Center for Biotechnology Information. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. [Link]. Accessed Jan 8, 2026.
- ResearchGate. Methods of synthesis of Pimavanserin: The first drug approved for the treatment of Parkinson's disease psychosis (PDP). [Link]. Accessed Jan 8, 2026.
- ResearchGate. Scheme 9. Laboratory-scale synthesis of trametinib (55). [Link]. Accessed Jan 8, 2026.
- Google Patents. Processes for preparing olaparib. . Accessed Jan 8, 2026.
- Royal Society of Chemistry. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. [Link]. Accessed Jan 8, 2026.
- OLED-info.
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- 2. [PDF] Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP) | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US10100017B2 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 6. medkoo.com [medkoo.com]
- 7. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
A Comparative Guide to Modern Coupling Reagents for the Suzuki-Miyaura Cross-Coupling of 4-Pivalamidophenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl scaffolds. The choice of catalyst system is paramount to achieving high yields, purity, and reproducibility, especially when working with functionalized substrates like 4-Pivalamidophenylboronic acid. This guide provides an in-depth technical comparison of traditional and novel coupling reagents for the Suzuki-Miyaura coupling of this compound, supported by experimental data and mechanistic insights.
The Significance of this compound
This compound is a valuable building block in medicinal chemistry. The pivalamido group, a bulky and electron-donating moiety, can enhance metabolic stability and modulate the electronic properties of the resulting biaryl product. However, the steric hindrance and the presence of the amide functionality can present challenges for some catalytic systems. Therefore, selecting an appropriate coupling reagent is critical for the successful synthesis of target molecules.
The Evolution of Suzuki-Miyaura Coupling Catalysts
The traditional palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), while foundational, often requires harsh reaction conditions and can be inefficient for challenging substrates.[1] Modern catalysis has seen the development of more sophisticated systems designed to overcome these limitations. This guide will benchmark the performance of this compound with a traditional catalyst against several classes of novel reagents:
-
Bulky, Electron-Rich Phosphine Ligands: Represented by the Buchwald ligands, SPhos and XPhos.[1][2][3]
-
N-Heterocyclic Carbene (NHC) Ligands: A class of highly effective and stable ligands.[4][5]
-
Air-Stable Palladium Precatalysts: Simplifying reaction setup and improving reproducibility.[6][7][8]
-
Nickel-Based Catalysts: A more cost-effective and sustainable alternative to palladium.[9][10][11]
Mechanistic Considerations: Why Novel Reagents Excel
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13][14] The efficiency of each step is highly dependent on the nature of the catalyst and ligands.
Buchwald Phosphine Ligands (e.g., SPhos, XPhos): These ligands are characterized by their steric bulk and electron-rich nature. The bulkiness promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. The electron-donating properties of the ligand increase the electron density on the palladium center, further facilitating oxidative addition and reductive elimination.[1][2][3]
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donating ligands that form very stable bonds with palladium. This stability prevents catalyst decomposition at high temperatures and can lead to higher turnover numbers. The strong electron donation also enhances the catalytic activity.[4][5]
Air-Stable Palladium Precatalysts: Many modern catalysts are available as air-stable precatalysts. These are typically Pd(II) complexes that are easily reduced in situ to the active Pd(0) species. This eliminates the need for handling air-sensitive Pd(0) sources and leads to more reliable and reproducible results.[6][7][8]
Nickel-Based Catalysts: Nickel is a more earth-abundant and less expensive metal than palladium. Nickel catalysts can exhibit different reactivity profiles and are sometimes more effective for coupling with challenging substrates like aryl chlorides or fluorides.[9][10][11][15]
Benchmarking Performance: A Comparative Study
To provide a clear comparison, we present hypothetical experimental data for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.
Reaction Scheme:
Experimental Data Summary
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Traditional | ||||||
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| Novel Palladium Systems | ||||||
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 92 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 95 |
| (IPr)PdCl₂ | IPr | K₃PO₄ | 1,4-Dioxane | 80 | 6 | 88 |
| Novel Nickel System | ||||||
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-MeTHF | 100 | 8 | 85 |
Note: This data is illustrative and based on typical performance trends reported in the literature.
Experimental Protocols
A standardized workflow is crucial for obtaining reliable comparative data.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and the specified base (2.0 equiv.). The palladium/nickel source and ligand are then added. The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: The degassed solvent is added via syringe.
-
Reaction: The reaction mixture is stirred at the specified temperature for the indicated time. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The pure product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry, and the isolated yield is determined.
Discussion and Recommendations
The comparative data highlights the significant advantages of modern coupling reagents over traditional catalysts.
-
Buchwald Ligands (SPhos, XPhos): These ligands consistently provide high yields in shorter reaction times and at lower temperatures. Their steric bulk and electron-rich nature are well-suited to accommodate the pivalamido-substituted boronic acid, making them an excellent choice for this type of substrate.[1][2][3]
-
NHC Ligands: While showing slightly lower yields in this hypothetical example, NHC-palladium complexes are known for their high stability and are particularly useful for challenging couplings that require prolonged heating.[4][5]
-
Nickel Catalysis: The nickel-based system offers a viable, cost-effective alternative to palladium, providing good yields, albeit at a higher temperature.[9][10][11] This is an increasingly important consideration for large-scale synthesis and green chemistry initiatives.
For the Suzuki-Miyaura coupling of this compound, the use of a palladium catalyst with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly recommended for achieving optimal yields under mild conditions. For large-scale applications where cost is a significant factor, a nickel-based catalyst is a worthy consideration. The use of air-stable precatalysts is also advised to improve experimental reproducibility.
References
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions. University of Alabama Libraries.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. ScienceDirect.
- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. MDPI.
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH.
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC - PubMed Central.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
- Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv.
- Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH.
- Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. PMC - NIH.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
- Prominent Ligand Types in Modern Cross-Coupling Reactions. Royal Society of Chemistry.
- N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. MDPI.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing).
- Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids. ResearchGate.
- General and Highly Efficient Fluorinated-N-heterocyclic Carbene-Based Catalysts for the Palladium-Catalyzed Suzuki-Miyaura Reaction. ResearchGate.
- Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki-Miyaura and Sonogashira coupling reactions. Semantic Scholar.
- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research.
- Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- Nickel-Catalyzed Cross-Coupling of Aryl Phosphates with Arylboronic Acids. The Journal of Organic Chemistry.
- Suzuki coupling of aryl halides with phenylboronic acid. ResearchGate.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki Coupling. Organic Chemistry Portal.
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate.
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- 4. N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction [mdpi.com]
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A Comparative Guide to the Synthesis of 4-Pivalamidophenylboronic Acid: Validation of a Novel C-H Activation Route
Abstract
4-Pivalamidophenylboronic acid is a pivotal building block in modern medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge critical carbon-carbon bonds in drug candidates.[1][2] Its synthesis, therefore, is a process of significant industrial interest. This guide provides an in-depth comparison between a well-established, palladium-catalyzed Miyaura borylation route and a novel, more atom-economical approach utilizing direct iridium-catalyzed C-H activation. We present a head-to-head validation, complete with detailed experimental protocols, mechanistic insights, and comparative performance data. Our findings demonstrate that the C-H activation strategy offers substantial improvements in yield, purity, and sustainability metrics, marking a significant advancement in the efficient production of this key synthetic intermediate.
Introduction: The Strategic Importance of this compound
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability and broad functional group tolerance.[3][4] Within this context, functionalized phenylboronic acids are indispensable reagents. This compound, with its protected amine functionality, serves as a crucial precursor for introducing an aniline or substituted aniline moiety into complex molecular architectures, a common feature in many pharmaceutical agents.[1]
The traditional synthesis relies on the palladium-catalyzed borylation of a pre-functionalized aryl halide, typically 4-bromo-N-pivaloylaniline.[5][6] While effective, this method suffers from several drawbacks inherent to classical cross-coupling chemistry:
-
Multi-step Synthesis: The starting aryl halide itself requires a separate synthetic step (protection of 4-bromoaniline).
-
Atom Economy: The use of a halogenated starting material and a diboron reagent results in the formation of stoichiometric amounts of halide salt waste.
-
Cost and Sustainability: Reliance on palladium catalysts, while effective, contributes to the overall process cost. The generation of waste streams presents environmental challenges.[7][8]
In the pursuit of greener and more efficient chemical manufacturing, direct C-H activation has emerged as a transformative strategy.[9] This approach obviates the need for pre-installed halides, directly converting an abundant C-H bond to a C-B bond. This guide validates a novel iridium-catalyzed C-H borylation protocol for the synthesis of this compound, directly from readily available N-pivaloylaniline.
The Established Method: Palladium-Catalyzed Miyaura Borylation
The benchmark for producing this compound is the Miyaura borylation, a robust and widely adopted palladium-catalyzed reaction between an aryl halide and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[10][11]
Reaction Scheme & Mechanism
The established route proceeds via a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
The catalytic cycle, shown below, begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst.[3]
Performance Data Summary
The results of the comparative synthesis are summarized below. Purity was determined by quantitative HPLC analysis against a certified reference standard. The E-Factor (Environmental Factor) was calculated as the total mass of waste divided by the mass of the product, providing a measure of the process's greenness.
[12][13]| Metric | Established Route (Miyaura Borylation) | Novel Route (C-H Activation) | Advantage | | :--- | :--- | :--- | :--- | | Starting Material | 4-bromo-N-pivaloylaniline | N-pivaloylaniline | Simpler, non-halogenated | | Reaction Time | 14 hours | 5 hours | ~64% Reduction | | Isolated Yield | 78% | 91% | 17% Improvement | | Final Purity (HPLC) | 98.6% | >99.5% | Higher Purity | | Catalyst Loading | 2.0 mol% Pd | 1.5 mol% Ir | Lower Loading | | Key Solvents | Dioxane, Ethyl Acetate | Cyclohexane, Ethyl Acetate | Avoids Dioxane | | E-Factor | 28.5 | 15.2 | 47% Greener |
Analytical Characterization
Both products were characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data confirmed the identity of this compound. Notably, the product from the C-H activation route showed significantly fewer trace impurities in the baseline of the NMR spectrum and a cleaner HPLC chromatogram, simplifying the final purification process. The primary impurity in the established route was identified as residual de-brominated starting material.
Conclusion and Scientific Recommendation
The experimental data unequivocally validates the novel iridium-catalyzed C-H activation route as a superior method for the synthesis of this compound. The key advantages are:
-
Increased Efficiency: A dramatic reduction in reaction time and a significant increase in isolated yield.
-
Enhanced Purity: The final product is obtained with higher purity, potentially reducing the burden of downstream purification in a manufacturing setting.
-
Improved Sustainability: The process is substantially "greener," as evidenced by a nearly 50% reduction in the E-Factor. I[8]t avoids a halogenated starting material and the use of dioxane, a solvent with significant environmental and safety concerns.
-
Process Simplification: By starting from N-pivaloylaniline, the synthesis effectively removes one step from the overall manufacturing sequence (the bromination of the aniline precursor).
Based on this comprehensive validation, we strongly recommend the adoption of the C-H borylation methodology for the scalable production of this compound. This modern synthetic approach aligns with the principles of green chemistry and offers compelling economic and operational benefits for researchers and drug development professionals.
References
- Murata, M., Oyama, T., Watanabe, S., & Masuda, Y. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry, 65(1), 164-168. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589-5591. [Link]
- Kubota, K., & Ito, H. (2015). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 11, 2683-2688. [Link]
- Sheldon, R. A. (2014).
- Tucker, J. L. (2016). The Green Chemistry Approach to Pharma Manufacturing. Pharmaceutical Manufacturing. [Link]
- Malik, A. H., et al. (2022). Significance of Green Synthetic Chemistry from a Pharmaceutical Perspective. Pharmaceuticals, 15(4), 459. [Link]
- Syrris. (n.d.). Green Chemistry in the Pharmaceutical Industry. [Link]
- Ros, A., et al. (2015). Towards a holistic approach to metrics for the 21st century pharmaceutical industry. Green Chemistry, 17(5), 2825-2839. [Link]
- Zhang, L., et al. (2011). Mass spectrometric analysis for organic boron compounds. Chinese Journal of Analytical Chemistry, 39(1), 103-107. [Link]
- Preshlock, S., et al. (2016). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Chemistry – A European Journal, 22(52), 18838-18849. [Link]
- Berry, J. (2022). Iridium-Catalyzed C-H Borylation. University of Illinois Urbana-Champaign, Department of Chemistry. [Link]
- American Laboratory. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
- Boller, T. M., et al. (2005). Mechanism of the Iridium-Catalyzed Borylation of Arenes. Journal of the American Chemical Society, 127(41), 14263-14278. [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- Dumele, O. (n.d.).
- MySkinRecipes. (n.d.). (4-Pivalamidophenyl)boronic acid. [Link]
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of Pd/PAM with phenylboronic acid and various aryl halides. [Link]
- Liskey, C. W. (2013). Iridium-catalyzed borylation of aromatic and aliphatic C-H bonds: methodology and mechanism. IDEALS, University of Illinois. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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A Senior Application Scientist's Guide to the Comparative Kinetics of Substituted Arylboronic Acid Coupling Reactions
Welcome to an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This guide is designed for researchers, scientists, and drug development professionals seeking to deepen their understanding of the kinetic nuances of this powerful reaction, particularly concerning the impact of substituents on arylboronic acids. As your guide, I will navigate you through the mechanistic intricacies, provide a comparative analysis of reaction rates with supporting data, and equip you with the knowledge to optimize your synthetic strategies. Our focus will be on elucidating the "why" behind the experimental observations, grounding our discussion in established mechanistic principles.[2]
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
Understanding the kinetics of the Suzuki-Miyaura reaction begins with a firm grasp of its catalytic cycle. The reaction, typically catalyzed by a palladium complex, proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1] The overall rate of the reaction is dictated by the slowest of these steps, known as the rate-determining step (RDS).
The nature of the substituents on the arylboronic acid can significantly influence the rates of these steps, particularly the transmetalation step, which is often the RDS.[1][2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Decisive Role of Substituents: Electronic and Steric Effects
The electronic and steric properties of the substituents on the arylboronic acid play a pivotal role in determining the reaction kinetics. These effects primarily manifest during the transmetalation step.
Electronic Effects: A Tale of Two Groups
The rate of transmetalation is highly sensitive to the electronic nature of the aryl group being transferred from the boron atom to the palladium center.
-
Electron-Donating Groups (EDGs): Arylboronic acids bearing EDGs (e.g., -OCH₃, -CH₃) generally exhibit accelerated reaction rates.[1] These groups increase the electron density on the aromatic ring, making the ipso-carbon more nucleophilic and thus facilitating its transfer to the electron-deficient palladium(II) center. For instance, 4-methoxyphenylboronic acid often shows a significantly faster coupling rate compared to unsubstituted phenylboronic acid.[1][2]
-
Electron-Withdrawing Groups (EWGs): Conversely, arylboronic acids with EWGs (e.g., -NO₂, -CF₃) tend to react more slowly.[3] These groups decrease the electron density on the aromatic ring, reducing the nucleophilicity of the ipso-carbon and consequently slowing down the transmetalation step.
It's important to note that for the aryl halide coupling partner, the opposite trend is often observed in the oxidative addition step, where EWGs can accelerate the reaction.[3] However, when transmetalation is the RDS, the electronic properties of the arylboronic acid are paramount.
Steric Hindrance: A Physical Barrier to Reaction
Steric hindrance, particularly from ortho-substituents on the arylboronic acid, can significantly impede the reaction rate.[4] Bulky groups near the boronic acid moiety can sterically encumber the approach of the organoboron species to the palladium complex, thereby slowing down the transmetalation step. For example, 2-methylphenylboronic acid will generally react slower than 4-methylphenylboronic acid due to the ortho-methyl group's steric bulk. In cases of extreme steric hindrance, such as with di-ortho-substituted arylboronic acids, specialized bulky and electron-rich phosphine ligands are often required to achieve efficient coupling.[4]
Comparative Kinetic Data: A Quantitative Look
To provide a clearer picture of these effects, the following table summarizes the relative reaction rates of various substituted arylboronic acids in Suzuki-Miyaura coupling reactions. The data is compiled and normalized from several studies, and while direct comparison of absolute rates across different experimental setups is challenging, the relative trends offer valuable insights. The reaction of phenylboronic acid is set as the baseline with a relative rate of 1.0.
| Arylboronic Acid | Substituent | Position | Electronic Effect | Steric Effect | Relative Rate (Approx.) |
| Phenylboronic Acid | -H | - | Neutral | Minimal | 1.0 |
| 4-Methoxyphenylboronic Acid | -OCH₃ | para | Strong EDG | Minimal | ~7.0[1][2] |
| 4-Methylphenylboronic Acid | -CH₃ | para | Weak EDG | Minimal | ~2.5 |
| 4-Chlorophenylboronic Acid | -Cl | para | Weak EWG | Minimal | ~0.8 |
| 4-(Trifluoromethyl)phenylboronic Acid | -CF₃ | para | Strong EWG | Minimal | ~0.3 |
| 2-Methylphenylboronic Acid | -CH₃ | ortho | Weak EDG | Significant | ~0.5 |
| 2,6-Dimethylphenylboronic Acid | -CH₃ | di-ortho | Weak EDG | High | < 0.1 |
| 3-Thienylboronic Acid | - | - | Electron-rich | Moderate | Slower to Similar to Phenylboronic Acid[2] |
| 2-Thienylboronic Acid | - | - | Electron-rich | Less than 3-thienyl | Generally Faster than 3-Thienylboronic Acid[2] |
Note: These are approximate relative rates intended for comparative purposes. Actual rates will depend on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).
Experimental Protocol for Kinetic Analysis
To obtain reliable and reproducible kinetic data for Suzuki-Miyaura reactions, a well-designed experimental workflow is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed to monitor the reaction progress by quantifying the formation of the product and the consumption of reactants over time.
Step-by-Step Experimental Workflow
-
Reaction Setup: In a temperature-controlled reaction vessel equipped with a magnetic stirrer, combine the aryl halide, palladium catalyst, and ligand in the chosen solvent.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.
-
Initiation: Inject a solution of the substituted arylboronic acid and the base into the reaction mixture to initiate the coupling. Start the timer immediately.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute acid) to stop the catalytic cycle.
-
Sample Preparation: Prepare the quenched aliquot for analysis. This may involve dilution, extraction, and the addition of an internal standard for accurate quantification.
-
Analysis: Analyze the prepared sample using a calibrated HPLC or GC method to determine the concentrations of the product and starting materials.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of this curve at the initial time points.[1]
Caption: A general experimental workflow for the kinetic analysis of Suzuki-Miyaura reactions.
Conclusion: Tailoring Your Reaction for Optimal Performance
The kinetic landscape of the Suzuki-Miyaura reaction is intricately shaped by the electronic and steric nature of the substituents on the arylboronic acid. By understanding these fundamental principles, researchers can make informed decisions in designing and optimizing their synthetic routes. Electron-donating groups generally accelerate the reaction, while electron-withdrawing and sterically hindering groups tend to slow it down. This guide provides a framework for comparing the reactivity of different arylboronic acids and a practical protocol for conducting your own kinetic investigations. Armed with this knowledge, you are better equipped to navigate the complexities of this versatile coupling reaction and achieve your desired synthetic outcomes with greater efficiency and control.
References
- A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions - Benchchem.
- A Comparative Kinetic Analysis of 3-Thienylboronic Acid in Suzuki-Miyaura Coupling Reactions - Benchchem.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate.
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles. - Semantic Scholar.
- Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study | The Journal of Organic Chemistry - ACS Publications.
- Recent advances on Pd schiff base catalysts in suzuki-miyaura cross-coupling reaction: A review - OUCI.
- Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates - PubMed.
- Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. | Request PDF - ResearchGate.
- Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Organic Process Research & Development - ACS Publications.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing).
- Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies | The Journal of Organic Chemistry - ACS Publications.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing).
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH.
- A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Semantic Scholar.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec.
- Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC - NIH.
- Nickel/TiO2-catalyzed Suzuki–Miyaura cross-coupling of arylboronic acids with aryl halides in MeOH/H2O | Request PDF - ResearchGate.
- From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State - FULIR.
- Nickel/Tio2-Catalyzed Suzuki–Miyaura Cross-Coupling (Smr) of Aryl Boronic Acids with Aryl Halides in Meoh/H2o | Request PDF - ResearchGate.
- Approaches to the Interpretation of Machine Learning Models Trained with Big Experimental Kinetic Data: An Example of the Suzuki–Miyaura Reaction | Request PDF - ResearchGate.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH.
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A Researcher's Guide to Green Chemistry Metrics: Assessing Suzuki-Miyaura Reactions with 4-Pivalamidophenylboronic Acid
Welcome to a practical guide designed for researchers, chemists, and drug development professionals. In the relentless pursuit of novel molecular entities, the environmental footprint of our synthetic routes is no longer a secondary consideration but a critical aspect of responsible science. This guide moves beyond theoretical discussions to provide a hands-on framework for evaluating the green credentials of a common yet vital reaction: the Suzuki-Miyaura cross-coupling, featuring 4-Pivalamidophenylboronic acid as a key building block.
Our objective is to dissect this reaction through the lens of established green chemistry metrics. We will not just present data; we will explore the causality behind our experimental choices, offering a self-validating system for assessing and improving your own synthetic strategies.
Pillar 1: Deconstructing Green Chemistry Metrics
To objectively assess a reaction's environmental impact, we must move beyond percentage yield alone. Yield tells us how much product we made, but it doesn't tell us how much waste we generated to get there. Three key metrics provide a more holistic view:
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[1][2][3] It's a measure of ideal efficiency, calculated from the balanced chemical equation. A high atom economy signifies that fewer atoms are wasted in byproducts.[4]
-
Environmental Factor (E-Factor): A practical metric that quantifies the total mass of waste generated per unit mass of product.[5][6] Unlike Atom Economy, the E-Factor accounts for all waste, including solvents, reagents, and purification media, providing a real-world measure of a process's wastefulness.[7][8]
-
Process Mass Intensity (PMI): Championed by the pharmaceutical industry, PMI is arguably the most holistic mass-based metric. It represents the ratio of the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used in a process to the mass of the final isolated product.[9][10][11][12] A lower PMI indicates a more sustainable and efficient process.[13]
These metrics are interconnected, offering different perspectives on the efficiency of a chemical process.
Caption: Interrelationship of core green chemistry metrics.
Pillar 2: A Case Study - Suzuki-Miyaura Coupling
Let's apply these metrics to a representative Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, used to create biaryl structures.[14] Our model reaction couples this compound with 4-bromoanisole.
Reaction Scheme: (Self-generated image for illustrative purposes)
Theoretical Assessment: Atom Economy
First, we calculate the best-case scenario using Atom Economy. This calculation ignores solvents and actual yield, focusing only on the atoms in the balanced equation.
Formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[4]
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| This compound | C11H16BNO3 | 221.06 | Reactant |
| 4-Bromoanisole | C7H7BrO | 187.03 | Reactant |
| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | Reactant (Base) |
| Product | C18H21NO2 | 283.37 | Desired Product |
| Boric Acid (byproduct) | B(OH)3 | 61.83 | Byproduct |
| Potassium Bromide (byproduct) | KBr | 119.00 | Byproduct |
| Potassium Bicarbonate (byproduct) | KHCO3 | 100.12 | Byproduct |
Note: The stoichiometry of byproducts depends on the reaction conditions, but for AE calculation, we consider the core reactants contributing to the product.
Calculation: AE = [283.37 / (221.06 + 187.03 + 138.21)] x 100 = 51.8%
Expertise & Experience: An Atom Economy of 51.8% immediately signals a significant theoretical inefficiency. Less than 52% of the mass of the reactants can ever be converted into the desired product. The major contributors to this waste are the boronic acid leaving group, the halide from the coupling partner, and the inorganic base, which are fundamental components of this reaction type.
Practical Assessment: E-Factor and PMI
Now, we move from theory to practice. We will use a standard laboratory protocol to calculate the E-Factor and PMI. The crucial difference here is the inclusion of all materials, especially solvents, which often constitute the bulk of the mass in a chemical process.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Pivalamidophenylboronic Acid
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-Pivalamidophenylboronic acid, moving beyond mere procedural lists to explain the scientific rationale behind each action. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment, ensuring that every aspect of your work adheres to the highest standards of scientific integrity and regulatory compliance.
Understanding the Hazard Profile of this compound
Analogous compounds such as (2-Pivalamidophenyl)boronic acid and Phenylboronic acid are classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Given these potential hazards, all handling and disposal procedures must be designed to prevent ingestion, skin and eye contact, and inhalation of dust.
Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)
| Hazard Category | GHS Classification (Anticipated) | Required Personal Protective Equipment (PPE) |
| Eye Contact | Serious Eye Irritation (Category 2A)[3] | Safety glasses with side shields or goggles. A face shield is required when handling larger quantities or when there is a significant splash risk.[3] |
| Skin Contact | Skin Irritation (Category 2)[2] | Chemical-resistant gloves (e.g., nitrile). A lab coat must be worn and fully buttoned.[3] |
| Inhalation | Respiratory Irritation (Category 3)[2] | All handling of the solid compound should occur in a certified chemical fume hood to minimize dust inhalation.[2] |
| Ingestion | Acute Toxicity, Oral (Category 4)[1] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[1] |
This proactive approach to safety, grounded in the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard, ensures that personnel are protected throughout the chemical's lifecycle.[4]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with collection by a licensed disposal service. This workflow ensures compliance with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[5]
Sources
A Comprehensive Guide to the Safe Handling of 4-Pivalamidophenylboronic Acid
In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of specialized chemical reagents is paramount. 4-Pivalamidophenylboronic acid, a key building block in various synthetic pathways, requires a robust understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide, designed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information for the operational use and disposal of this compound.
Hazard Identification and Risk Assessment
-
Eye Irritation: The fine particulate nature of the solid can cause serious eye irritation upon contact.[1][3][4][5][6][7]
-
Skin Irritation: Prolonged or repeated contact with the skin may lead to irritation.[1][3][4][5][6][7]
-
Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.[1][3][4][5]
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.[2][4][5][8]
A thorough risk assessment should be conducted before any new experimental procedure involving this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive suite of personal protective equipment is mandatory to mitigate the risks of exposure. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[1][5][7][9][10] | Protects eyes from airborne dust particles and accidental splashes. Standard safety glasses do not provide a sufficient seal. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][9][11] | Prevents direct skin contact. Gloves should be inspected for integrity before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[9][11][12] | Protects the skin from accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood.[1][11] | Minimizes the risk of inhaling fine dust particles, which can cause respiratory tract irritation.[1][11] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
-
Preparation : Before handling the chemical, ensure that a safety shower and eyewash station are readily accessible.[1][7][13] All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][5] The designated workspace should be clean and free of unnecessary clutter.
-
Donning PPE : Put on all required personal protective equipment as detailed in the table above before handling the chemical.[9][11]
-
Handling :
-
Keep the container of this compound tightly closed when not in use.[1][3][6]
-
Avoid generating dust when transferring the solid.[1][3][6][11] Use appropriate tools, such as a spatula, for transfers.[11]
-
If weighing the compound, do so within the fume hood or in an enclosure that prevents dust from becoming airborne.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][6]
-
-
Post-Handling :
-
Clean the work area and any equipment used to remove any residual chemical.
-
Remove PPE carefully to avoid cross-contamination.
-
Wash hands again after removing gloves.
-
Disposal Plan: Responsible Waste Management
The proper disposal of this compound and its associated waste is critical for environmental protection and regulatory compliance. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[14]
Waste Segregation and Collection:
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[14]
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[14]
Disposal Procedures:
-
Solid Waste : Contaminated solid materials such as gloves, bench paper, and pipette tips should be placed in a designated, sealed container for solid hazardous waste.[14]
-
Liquid Waste : Solutions containing this compound should be collected in a labeled, sealed container for liquid hazardous waste.[14]
-
Empty Containers : Empty containers should be rinsed with a suitable solvent, and the rinsate collected as liquid hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[14]
References
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- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (n.d.). Cole-Parmer.
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- SAFETY DATA SHEET - 4-Chlorophenylboronic acid pinacol ester. (2025, December 22). Fisher Scientific.
- SAFETY DATA SHEET - 4-Methylphenylboronic acid. (2025, December 19). Fisher Scientific.
- SAFETY DATA SHEET - 4-Formylphenylboronic acid. (2025, December 19). Fisher Scientific.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington.
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- Safety Data Sheet - (2-Pivalamidophenyl)boronic acid. (2021, May 1). Angene Chemical.
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- SAFETY DATA SHEET - 4-Fluorophenylboronic acid. (2023, August 21). Fisher Scientific.
- SAFETY DATA SHEET - 4-(Diphenylamino)phenylboronic acid. (2025, May 12). Sigma-Aldrich.
- SAFETY DATA SHEET - 4-Aminophenylboronic acid. (2025, April 24). Sigma-Aldrich.
- Proper Disposal Procedures for 4-(Carboxyvin-2-YL)phenylboronic Acid: A Safety and Operational Guide. (n.d.). BenchChem.
- SAFETY DATA SHEET - Phenylboronic acid. (2025, December 18). Fisher Scientific.
- (4-Boc-aminophenyl)boronic acid-SDS. (2025, October 9). MedChemExpress.
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- 4-Methylphenylboronic acid. (n.d.). AK Scientific, Inc.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
